molecular formula C11H24O5S B609277 m-PEG5-SH CAS No. 524030-00-0

m-PEG5-SH

Numéro de catalogue: B609277
Numéro CAS: 524030-00-0
Poids moléculaire: 268.37 g/mol
Clé InChI: PNMCHSOJDWEEKK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

m-PEG5-thiol is a PEG derivative containing a thiol group. The thiol group reacts with maleimide, OPSS, vinylsulfone and transition metal surfaces including gold, silver, etc. The hydrophilic PEG spacer increases solubility in aqueous media.

Propriétés

IUPAC Name

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O5S/c1-12-2-3-13-4-5-14-6-7-15-8-9-16-10-11-17/h17H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMCHSOJDWEEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694787
Record name 2,5,8,11,14-Pentaoxahexadecane-16-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524030-00-0
Record name 2,5,8,11,14-Pentaoxahexadecane-16-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to m-PEG5-SH: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-thiol with five ethylene glycol units (m-PEG5-SH). It covers the fundamental chemical and physical properties, detailed synthesis and bioconjugation protocols, and advanced analytical techniques for the characterization of this compound and its conjugates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, protein modification, and nanotechnology.

Core Properties of this compound

This compound is a heterobifunctional molecule featuring a methoxy-terminated polyethylene glycol (PEG) chain and a terminal thiol group. The PEG component imparts hydrophilicity, biocompatibility, and stealth properties to the molecules it is conjugated to, while the thiol group provides a reactive handle for covalent attachment to various substrates.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a methyl ether cap at one end of a five-unit ethylene glycol chain, and a sulfhydryl group at the other end.

Chemical Structure: CH₃O-(CH₂CH₂O)₅-CH₂CH₂-SH

IdentifierValue
CAS Number 524030-00-0[1][2]
Molecular Formula C₁₁H₂₄O₅S[1][2][3]
Molecular Weight 268.37 g/mol [2][3]
SMILES COCCOCCOCCOCCOCCS[1]
Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Appearance Colorless to light yellow liquid[2]
Density 1.048 g/cm³[2]
Solubility Soluble in DMSO (≥ 100 mg/mL)[2]
Storage Conditions -20°C, protect from light[1][2]
Stability Stock solutions are stable for 6 months at -80°C and 1 month at -20°C when protected from light[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from m-PEG5-OH. The hydroxyl group is first activated, commonly by tosylation, to create a good leaving group, which is then displaced by a thiol-containing nucleophile.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound from commercially available m-PEG5-OH.

Materials:

  • m-PEG5-OH (1 equivalent)

  • Toluene, anhydrous

  • Triethylamine (TEA) (1.5 equivalents)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydrosulfide (NaSH) (5 equivalents)

  • Hydrochloric acid (HCl), 1 M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for column chromatography

Procedure:

Step 1: Tosylation of m-PEG5-OH

  • Dissolve m-PEG5-OH in anhydrous toluene.

  • Add triethylamine to the solution and cool to 0°C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude m-PEG5-OTs.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield pure m-PEG5-OTs.

Step 2: Conversion of m-PEG5-OTs to this compound

  • Dissolve the purified m-PEG5-OTs in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add a solution of sodium hydrosulfide in water to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for several hours under an inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with 1 M HCl to a pH of approximately 3-4.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by silica gel column chromatography to obtain the final product.

Applications in Bioconjugation

The primary application of this compound is in bioconjugation, where it serves as a flexible and hydrophilic linker to connect different molecules. Its most prominent use is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]

Role in PROTACs

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[4][5] The this compound linker plays a crucial role in the efficacy of PROTACs by:

  • Enhancing Solubility: The hydrophilic PEG chain improves the aqueous solubility of often hydrophobic PROTAC molecules.[4][6]

  • Optimizing Ternary Complex Formation: The flexibility and length of the PEG linker are critical for enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the target protein.[7]

  • Improving Pharmacokinetic Properties: PEGylation can increase the in vivo half-life of small molecules by reducing renal clearance and protecting against enzymatic degradation.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC This compound Linker PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 Ub Ubiquitin E3->Ub Ubiquitination Ub->POI Tags POI for Degradation Experimental_Workflow cluster_synthesis Synthesis cluster_conjugation Bioconjugation cluster_purification Purification & Analysis mPEG_OH m-PEG5-OH mPEG_OTs m-PEG5-OTs mPEG_OH->mPEG_OTs Tosylation mPEG_SH This compound mPEG_OTs->mPEG_SH Thiolation Protein_Mal Maleimide-activated Protein mPEG_SH->Protein_Mal Thiol-Maleimide Reaction Conjugate_Crude Crude Conjugate Protein_Mal->Conjugate_Crude Conjugate_Pure Purified Conjugate Conjugate_Crude->Conjugate_Pure SEC Characterization Characterization (MS, NMR, HPLC) Conjugate_Pure->Characterization

References

In-Depth Technical Guide: Synthesis and Purification of m-PEG5-SH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)5-thiol (m-PEG5-SH), a valuable heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The methodologies outlined herein are based on established chemical principles and published protocols, offering a foundation for the successful laboratory-scale production of this reagent.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available methoxy-poly(ethylene glycol)5-alcohol (m-PEG5-OH). The first step involves the activation of the terminal hydroxyl group via tosylation, followed by a nucleophilic substitution with a thiol-containing reagent.

Step 1: Tosylation of m-PEG5-OH to Yield m-PEG5-OTs

This initial step converts the poorly reactive hydroxyl group into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution.

Experimental Protocol:

  • Materials:

    • m-PEG5-OH

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine or Triethylamine (Et3N)

    • Dichloromethane (DCM), anhydrous

    • Sodium bicarbonate (NaHCO3) solution, saturated

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

  • Procedure:

    • Dissolve m-PEG5-OH (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 equivalents) or pyridine to the solution.

    • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 2-4 hours, and then let it warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude m-PEG5-OTs.

Quantitative Data:

ParameterValue
Typical Yield >90%
Purity >95% (after purification)
Step 2: Thiolation of m-PEG5-OTs to Yield this compound

The tosylated intermediate is then reacted with a sulfur nucleophile, such as sodium hydrosulfide or thioacetic acid followed by hydrolysis, to introduce the thiol functionality.

Experimental Protocol (using Sodium Hydrosulfide):

  • Materials:

    • m-PEG5-OTs (from Step 1)

    • Sodium hydrosulfide (NaSH)

    • N,N-Dimethylformamide (DMF) or Ethanol

    • Deionized water

    • Dichloromethane (DCM)

    • Hydrochloric acid (HCl), dilute

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve the crude m-PEG5-OTs (1 equivalent) in DMF or ethanol in a round-bottom flask.

    • Add a solution of sodium hydrosulfide (2-3 equivalents) in water or ethanol to the flask.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, dilute the reaction mixture with water and acidify with dilute HCl to a neutral pH.

    • Extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude this compound.

Quantitative Data:

ParameterValue
Typical Yield 60-80%
Purity >90% (after purification)

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and residual solvents. The choice of purification method depends on the scale of the synthesis and the desired final purity. For a low molecular weight PEG derivative like this compound, size exclusion chromatography and dialysis are effective techniques.

Purification by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume. This method is effective for removing smaller impurities like salts and residual tosylates.

Experimental Protocol:

  • Materials:

    • Crude this compound

    • Sephadex G-25 or similar size exclusion resin

    • Chromatography column

    • Elution buffer (e.g., deionized water or a suitable buffer like phosphate-buffered saline)

    • Fraction collector

  • Procedure:

    • Swell and pack the size exclusion resin into a chromatography column according to the manufacturer's instructions.

    • Equilibrate the column with the chosen elution buffer.

    • Dissolve the crude this compound in a minimal amount of the elution buffer.

    • Carefully load the sample onto the top of the column.

    • Elute the sample with the elution buffer, collecting fractions.

    • Monitor the fractions for the presence of the product using a suitable analytical technique (e.g., TLC with a thiol-specific stain or UV-Vis spectroscopy if the product has a chromophore).

    • Combine the fractions containing the pure product and remove the solvent (e.g., by lyophilization or rotary evaporation).

Quantitative Data:

ParameterValue
Typical Recovery >85%
Final Purity >98%
Purification by Dialysis

Dialysis is a simpler, albeit slower, method for removing small molecule impurities.

Experimental Protocol:

  • Materials:

    • Crude this compound

    • Dialysis tubing with a low molecular weight cutoff (MWCO), typically 100-500 Da

    • Large beaker or container

    • Dialysis buffer (deionized water or a suitable buffer)

    • Magnetic stirrer

  • Procedure:

    • Prepare the dialysis tubing according to the manufacturer's instructions (e.g., by boiling in a sodium bicarbonate solution).

    • Dissolve the crude this compound in a minimal amount of the dialysis buffer.

    • Load the sample into the prepared dialysis tubing and securely clip both ends.

    • Place the dialysis bag in a large beaker containing a significant excess of the dialysis buffer (e.g., 100-fold volume excess).

    • Stir the dialysis buffer gently at 4 °C.

    • Change the dialysis buffer every 4-6 hours for a total of 24-48 hours to ensure complete removal of small molecule impurities.

    • Recover the purified this compound solution from the dialysis bag and remove the solvent (e.g., by lyophilization).

Quantitative Data:

ParameterValue
Typical Recovery >90%
Final Purity >95%

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To confirm the structure, including the presence of the methoxy group, the PEG backbone, and the thiol-adjacent methylene protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Technique Expected Results
¹H NMR Peaks corresponding to the methoxy protons (~3.38 ppm), the ethylene glycol repeating units (~3.64 ppm), and the methylene group adjacent to the thiol (~2.7-2.8 ppm).
Mass Spec A molecular ion peak corresponding to the calculated molecular weight of this compound (C11H24O5S, MW: 268.37 g/mol ).

Visualization of the Synthesis Workflow and Application

Synthesis Workflow

The following diagram illustrates the two-step synthesis and subsequent purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification mPEG_OH m-PEG5-OH Tosylation Tosyl Chloride, Pyridine/Et3N, DCM mPEG_OH->Tosylation mPEG_OTs m-PEG5-OTs Tosylation->mPEG_OTs Thiolation NaSH, DMF/EtOH mPEG_OTs->Thiolation Crude_mPEG_SH Crude this compound Thiolation->Crude_mPEG_SH SEC Size Exclusion Chromatography Crude_mPEG_SH->SEC Dialysis Dialysis Crude_mPEG_SH->Dialysis Pure_mPEG_SH Pure this compound SEC->Pure_mPEG_SH Dialysis->Pure_mPEG_SH

Caption: Workflow for the synthesis and purification of this compound.

Application in PROTAC Technology

This compound is frequently used as a component of the linker in PROTACs. The PEG moiety enhances solubility and can influence the ternary complex formation between the target protein and the E3 ligase.

PROTAC_Mechanism cluster_components PROTAC Components Target_Ligand Target Protein Ligand PROTAC PROTAC Molecule Target_Ligand->PROTAC Linker Linker (containing this compound) Linker->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Role of this compound linker in PROTAC-mediated protein degradation.

Navigating the Aqueous Environment: A Technical Guide to the Solubility of m-PEG5-SH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of methoxy-polyethylene glycol-thiol with a five-unit PEG chain (m-PEG5-SH), a critical parameter for its successful application in bioconjugation, drug delivery, and surface modification. Understanding and controlling the aqueous solubility of this reagent is paramount for achieving optimal reaction kinetics, ensuring formulation stability, and obtaining reproducible results in experimental and developmental settings.

Core Concept: The Amphiphilic Nature of this compound

The solubility of this compound is governed by its amphiphilic structure. The polyethylene glycol (PEG) chain is inherently hydrophilic, readily forming hydrogen bonds with water molecules. This property generally imparts good water and aqueous buffer solubility to PEGylated compounds. Conversely, the thiol (-SH) group, while polar, is less hydrophilic than the PEG backbone. The interplay between these two functional groups, along with external factors, dictates the overall solubility behavior of the molecule.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in various aqueous buffers is not extensively documented in publicly available literature, suggesting that such values are often determined empirically on a case-by-case basis. However, based on product specifications and the general properties of short-chain PEG thiols, a qualitative and semi-quantitative understanding can be established.

Solvent/Buffer SystemKnown/Expected SolubilityMolar Concentration (approx.)Notes
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL[1]≥ 372.62 mMUseful for preparing concentrated stock solutions. Hygroscopic DMSO can impact solubility.
WaterHighNot specifiedGenerally cited as being highly soluble in water and aqueous solutions.[2]
Phosphate-Buffered Saline (PBS), pH 7.4Expected to be highNot specifiedRecommended to be determined experimentally. The presence of salts may influence solubility.
TRIS BufferExpected to be highNot specifiedRecommended to be determined experimentally. Ensure buffer components do not react with the thiol group.
HEPES BufferExpected to be highNot specifiedRecommended to be determined experimentally. A common buffer for bioconjugation reactions.

Note: The hydrophilic PEG spacer is known to increase the aqueous solubility of conjugated compounds.[2][3][4][5] Longer PEG chains generally lead to better water solubility.[3]

Factors Influencing the Aqueous Solubility of this compound

Several factors can significantly impact the solubility of this compound in an aqueous environment:

  • pH: The pH of the buffer is a critical factor. The thiol group has a pKa in the range of 8-10, and at pH values approaching this, the thiol group can become deprotonated to the thiolate anion (-S⁻). This ionization can alter the molecule's polarity and its interactions with the solvent, potentially affecting solubility.

  • Temperature: While specific data for this compound is unavailable, the solubility of many organic compounds in aqueous solutions is temperature-dependent. For PEG compounds, this relationship can be complex.

  • Buffer Composition and Ionic Strength: The type and concentration of salts in the buffer can influence solubility through effects like "salting in" or "salting out." It is crucial to use buffers that do not contain components that could react with the thiol group, such as certain metal ions.

  • Concentration: At very high concentrations, this compound may exhibit different solubility properties, potentially leading to aggregation or phase separation.

  • Purity of the Compound: The presence of impurities or oxidized disulfide-linked dimers (m-PEG5-S-S-PEG5-m) can affect the apparent solubility of the material.

Experimental Protocol: Determining Aqueous Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6]

Objective: To determine the saturation concentration of this compound in a specific aqueous buffer at a controlled temperature.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical method for quantification (e.g., HPLC with a suitable detector, or a colorimetric thiol quantification assay like Ellman's Reagent)

  • Calibrated analytical balance and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired aqueous buffer. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that a true equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved material to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. To remove any remaining undissolved microparticles, filter the supernatant through a syringe filter into a clean vial.

  • Quantification: Accurately dilute the filtered supernatant and determine the concentration of dissolved this compound using a validated analytical method.

  • Data Reporting: The solubility is reported as the concentration of the saturated solution, typically in mg/mL or mM, at the specified temperature and pH.

Visualization of a Key Application: Bioconjugation Workflow

This compound is frequently used as a linker in bioconjugation, for example, to attach a small molecule drug or a fluorescent dye to a protein. A common strategy involves the reaction of the thiol group of this compound with a maleimide-functionalized molecule. The following diagram illustrates this logical workflow.

G Logical Workflow for this compound Bioconjugation cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Storage prep_peg Prepare this compound Solution Dissolve in degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5) reaction Initiate Conjugation Add this compound to Maleimide-Activated Molecule (typically 10-20 fold molar excess of one reagent) Incubate at RT for 2h or 4°C overnight prep_peg->reaction prep_protein Prepare Maleimide-Activated Molecule Dissolve in compatible buffer prep_protein->reaction purification Purify Conjugate Remove unreacted this compound and other reagents Methods: Size Exclusion Chromatography (SEC), Dialysis reaction->purification Reaction Quenching (Optional) analysis Characterize Conjugate Confirm conjugation and purity (e.g., SDS-PAGE, Mass Spectrometry) purification->analysis storage Store Conjugate Store under appropriate conditions (e.g., -20°C or -80°C) analysis->storage

References

Core Mechanism of Action: The Thiol-Maleimide Michael Addition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bioconjugation with m-PEG5-SH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key considerations for using this compound in bioconjugation. This compound is a discrete polyethylene glycol (PEG) linker containing a terminal sulfhydryl (thiol) group, which serves as a highly reactive nucleophile for site-specific modification of biomolecules. Its primary application involves reacting with electrophilic partners, most commonly maleimides, to create stable bioconjugates for research, diagnostics, and therapeutic development, including PROTACs and antibody-drug conjugates (ADCs)[1][2].

The foundational chemistry enabling the use of this compound is the Michael addition reaction between its terminal thiol group and an electron-deficient carbon-carbon double bond on a maleimide-functionalized target molecule.[3] This reaction is highly efficient and selective, proceeding rapidly under mild, physiological conditions to form a stable covalent thioether bond.[4]

The key steps are:

  • Thiolate Anion Formation : The reaction is base-catalyzed, where a deprotonated thiol (thiolate anion, -S⁻) acts as the potent nucleophile. This is why the reaction is highly pH-dependent.

  • Nucleophilic Attack : The thiolate anion attacks one of the carbons in the maleimide's double bond.

  • Thioether Bond Formation : A stable succinimidyl thioether linkage is formed, covalently attaching the m-PEG5 linker to the target molecule.[5]

Due to its high efficiency, selectivity, and mild reaction conditions, the thiol-maleimide reaction is often categorized as a "click chemistry" reaction.[5][6]

G cluster_product Product mPEG5SH This compound (Thiol Nucleophile) Conjugate Stable Thioether Conjugate (m-PEG5-Biomolecule) mPEG5SH->Conjugate Michael Addition (pH 6.5 - 7.5) Maleimide Maleimide-Activated Biomolecule Maleimide->Conjugate

Caption: Mechanism of this compound conjugation via Michael addition.

Quantitative Data and Reaction Parameters

The efficiency and kinetics of the thiol-maleimide conjugation are influenced by several critical parameters. Optimization of these factors is essential for achieving high yields and minimizing off-target reactions or degradation.

ParameterOptimal Range / ConditionRationale & NotesCitations
pH 6.5 - 7.5Balances thiol deprotonation (activation) with minimizing maleimide hydrolysis and reaction with amines. At pH 7, the reaction with thiols is ~1,000 times faster than with amines.[3][4][6]
Temperature 4°C to 25°C (Room Temp)The reaction proceeds efficiently at room temperature. Lowering the temperature to 4°C can slow the reaction, which may be useful for controlling the process, and can enhance stability during overnight incubations.[7]
Reaction Time 30 min to 4 hoursReaction is typically rapid. Incubating for 2-4 hours at room temperature is often sufficient. For specific substrates, reaction times may be optimized (e.g., 30 min for cRGDfK peptide vs. 2h for a nanobody).[8][9]
Molar Ratio 2:1 to 20:1 (PEG-Linker : Biomolecule)A molar excess of the PEG reagent is generally used to drive the reaction to completion. A 10-20 fold excess is common for modifying proteins. For nanoparticle functionalization, ratios as low as 2:1 have proven optimal.[8][9]
Buffer Composition Phosphate (PBS), HEPESBuffers should be free of extraneous thiol-containing compounds (e.g., DTT). TCEP is a suitable reducing agent as it does not contain thiols and does not need to be removed prior to conjugation.
Conjugation Efficiency 50% - >90%Efficiency is substrate-dependent. Studies have shown efficiencies of 84% for peptides and 58% for nanobodies under optimized conditions. For hydrogel formation, coupling efficiency is very high.[8][10][11]

Stability of the Conjugate and Potential Side Reactions

While the thioether bond is generally considered stable, its reversibility and the stability of the maleimide group itself are important considerations for drug development.

  • Retro-Michael Reaction : The thioether linkage can undergo a retro-Michael reaction, leading to dissociation of the conjugate. This is a known pathway for instability, especially in the presence of other thiols like glutathione in vivo.[3]

  • Maleimide Ring Hydrolysis : At pH values above 7.5, the maleimide ring is susceptible to hydrolysis, opening to form an unreactive maleamic acid derivative. Therefore, reactions should be maintained within the optimal pH range, and maleimide-activated reagents should be freshly prepared.[3][6]

  • Thiazine Rearrangement : When conjugating to a biomolecule via an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a stable six-membered thiazine structure. This can be mitigated by performing the conjugation at a more acidic pH (~5) or by acetylating the N-terminus.[5]

Detailed Experimental Protocols

This section provides a generalized, step-by-step protocol for the conjugation of this compound to a maleimide-activated protein.

Protocol 1: Preparation of Thiol-Reactive Protein (Disulfide Reduction)

If the target protein's cysteine residues are involved in disulfide bonds, they must first be reduced to generate free thiols. Note: This protocol is for creating a thiol-reactive protein. For reacting this compound, your target protein must be activated with a maleimide group, and this compound would be used in Protocol 2 in place of the "thiol-containing molecule". This section is included to provide a complete picture of thiol-maleimide chemistry.

  • Protein Preparation : Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, pH 7.2). A typical protein concentration is 1-10 mg/mL.

  • Addition of Reducing Agent : Add a 10-100 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is recommended as it does not need to be removed before the conjugation step. If using Dithiothreitol (DTT), it must be removed by dialysis or desalting column post-reduction.

  • Incubation : Flush the vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 20-30 minutes at room temperature.

Protocol 2: Bioconjugation of this compound to a Maleimide-Activated Protein
  • Reagent Preparation :

    • Dissolve the maleimide-activated protein in a degassed conjugation buffer (e.g., PBS, pH 7.0-7.4) to a concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the same conjugation buffer.

  • Conjugation Reaction :

    • Add the this compound stock solution to the protein solution to achieve a final molar ratio of 10-20 fold excess of this compound.

    • Flush the reaction vial with an inert gas, seal, and mix gently.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C. If the reagents are light-sensitive, protect the reaction from light.

  • Quenching (Optional) : To quench any unreacted maleimide groups on the protein, a small molecule thiol like free cysteine or β-mercaptoethanol can be added at the end of the incubation period.

Protocol 3: Purification and Analysis of the Conjugate
  • Purification : The primary method for separating the PEGylated conjugate from excess this compound and unreacted protein is Size Exclusion Chromatography (SEC).[] The significant increase in hydrodynamic radius upon PEGylation allows for efficient separation.[13] Dialysis or ultrafiltration can also be used to remove the small excess PEG reagent.[]

  • Analysis and Characterization :

    • SDS-PAGE : Successful PEGylation will result in a visible band shift to a higher apparent molecular weight compared to the unmodified protein.[14]

    • Mass Spectrometry (MALDI-TOF or ESI-MS) : This provides an accurate mass measurement, confirming the covalent addition of the this compound moiety.[14]

    • HPLC (SEC-HPLC or RP-HPLC) : Used to assess the purity of the final conjugate and quantify any remaining starting material or aggregates.[15]

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_purification Phase 3: Purification & Analysis p1 Prepare Maleimide- Activated Biomolecule p2 Prepare this compound Stock Solution r1 Mix Reactants (10-20x molar excess of PEG) p2->r1 r2 Incubate (2-4h @ RT or O/N @ 4°C) r1->r2 u1 Purify via SEC (Size Exclusion Chromatography) r2->u1 u2 Analyze via SDS-PAGE, Mass Spec, HPLC u1->u2 G cluster_targeting 1. Targeting & Binding cluster_internalization 2. Internalization cluster_release 3. Payload Release cluster_action 4. Cellular Action ADC ADC in Circulation Receptor Target Antigen on Cancer Cell ADC->Receptor Binds Endosome Endosome Formation Receptor->Endosome Internalization Lysosome Lysosomal Degradation Endosome->Lysosome Drug Active Drug Released Lysosome->Drug Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Apoptosis Apoptosis (Cell Death) Target->Apoptosis

References

In-Depth Technical Guide to the Safe Handling and Application of m-PEG5-SH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions, handling procedures, and experimental applications of m-PEG5-SH (1-(Mercapto-penta(ethylene glycol))) methyl ether). Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.

Introduction to this compound

This compound is a hydrophilic polyethylene glycol (PEG) linker containing a terminal thiol (-SH) group. This functional group provides a reactive handle for covalent modification of various molecules and materials. Its PEGylated nature enhances solubility and biocompatibility, making it a valuable tool in bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). The thiol group readily participates in nucleophilic reactions, most notably with maleimides and other thiol-reactive moieties, to form stable thioether bonds.

Safety and Handling Precautions

Hazard Identification and GHS Classifications

Based on data for similar compounds, this compound should be handled with care, assuming the following potential hazards[1]:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

  • Specific Target Organ Toxicity (Repeated Exposure): Category 1 (Causes damage to organs through prolonged or repeated exposure)

  • Hazardous to the Aquatic Environment (Long-term): Category 1 (Very toxic to aquatic life with long-lasting effects)

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment should be worn at all times when handling this compound:

Protection TypeRequired EquipmentSpecifications and Rationale
Eye Protection Safety goggles with side-shieldsProtects eyes from potential splashes.
Hand Protection Disposable nitrile glovesProvides a barrier against skin contact. Double gloving is recommended for added protection.
Body Protection Laboratory coatProtects skin and clothing from accidental spills.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodPrevents inhalation of any potential aerosols or vapors.
First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately:

Exposure RouteFirst Aid Procedure
Skin Contact Immediately flush the contaminated skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately irrigate the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids. Seek immediate medical attention.
Inhalation Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Storage and Stability

Proper storage is essential to maintain the integrity and reactivity of this compound.

ParameterStorage Condition
Temperature Store at -20°C for long-term storage.[2] For solutions in solvent, -80°C is recommended for storage up to 6 months, while at -20°C, it should be used within 1 month.[2][3]
Light Protect from light.[2][3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group.
Incompatible Materials Avoid contact with strong acids, strong bases, and strong oxidizing agents.

Experimental Protocols

The primary application of this compound is in bioconjugation, where the thiol group is reacted with an electrophilic partner, commonly a maleimide, to form a stable thioether linkage. The following is a general protocol for the conjugation of this compound to a maleimide-functionalized protein.

Materials
  • Maleimide-functionalized protein

  • This compound

  • Degassed, amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reducing agent (e.g., TCEP-HCl, optional, for reducing disulfide bonds in the protein)

  • Size-exclusion chromatography (SEC) column for purification

Procedure
  • Preparation of Protein Solution: Dissolve the maleimide-functionalized protein in the degassed buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols for other applications (not for maleimide reaction), treat with a 10-20 fold molar excess of TCEP-HCl for 30-60 minutes at room temperature. Note: For maleimide conjugation, the protein should already have the maleimide group and does not require reduction.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess for the reaction.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution. The reaction mixture should be incubated at room temperature for 2 hours or at 4°C overnight with gentle stirring. To prevent oxidation of the thiol, it is recommended to perform the reaction under an inert atmosphere.

  • Purification: Remove the unreacted this compound and any byproducts from the PEGylated protein conjugate using a size-exclusion chromatography (SEC) column equilibrated with a suitable buffer.

  • Characterization: Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and determine the degree of labeling.

Visualizing Experimental Workflows

The following diagrams illustrate common workflows involving this compound.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Final Product cluster_purification Purification & Analysis POI_ligand Protein of Interest (POI) Ligand with reactive group step1 Step 1: Couple this compound to POI Ligand POI_ligand->step1 E3_ligand E3 Ligase Ligand with reactive group step3 Step 3: Couple E3 Ligase Ligand E3_ligand->step3 mPEG5SH This compound mPEG5SH->step1 step2 Step 2: Activate other end of PEG linker step1->step2 step2->step3 PROTAC PROTAC Molecule step3->PROTAC purify Purification (e.g., HPLC) PROTAC->purify analyze Analysis (e.g., MS, NMR) purify->analyze

Caption: A generalized workflow for the synthesis of a PROTAC molecule utilizing this compound as a linker.

Bioconjugation_Workflow cluster_materials Starting Materials cluster_reaction Conjugation Reaction cluster_purification Purification and Analysis cluster_product Final Product protein Maleimide-activated Protein mix Mix Protein and this compound in degassed buffer (pH 7.2-7.5) protein->mix mPEG5SH This compound mPEG5SH->mix incubate Incubate at RT for 2h or 4°C overnight mix->incubate sec Purify via Size-Exclusion Chromatography (SEC) incubate->sec characterize Characterize Conjugate (SDS-PAGE, Mass Spec) sec->characterize peg_protein PEGylated Protein sec->peg_protein

Caption: Experimental workflow for the PEGylation of a maleimide-activated protein with this compound.

Conclusion

This compound is a versatile and valuable reagent in the fields of bioconjugation and drug development. Its proper handling and storage are paramount to ensure both the safety of laboratory personnel and the success of experimental outcomes. By following the guidelines outlined in this technical guide, researchers can confidently and safely incorporate this compound into their workflows to advance their scientific objectives.

References

A Technical Guide to m-PEG5-SH for Advanced Bioconjugation in Research

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of methoxy-polyethylene glycol-thiol with five ethylene glycol units (m-PEG5-SH). This heterobifunctional linker is a critical tool in modern bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Concepts and Applications

This compound is a versatile molecule featuring a methoxy-capped polyethylene glycol (PEG) chain and a terminal thiol (-SH) group. The PEG component imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting bioconjugate.[1][2] The thiol group provides a reactive handle for selective conjugation to various substrates, most commonly maleimides, through a stable thioether bond.[3][4] This specific reactivity makes this compound an ideal linker for attaching small molecule drugs, peptides, or other biomolecules to proteins, such as antibodies.[5][]

The defined length of the PEG5 chain offers precise control over the spacing between the conjugated molecules, a crucial factor in optimizing the biological activity and stability of complex bioconjugates like PROTACs and ADCs.[1] In PROTACs, the linker's length and flexibility are critical for facilitating the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.[][8][9][10]

Commercial Suppliers and Product Specifications

A variety of commercial suppliers offer this compound for research purposes. The following table summarizes the key quantitative data for this compound and its derivatives from prominent suppliers.

SupplierProduct NameCatalog NumberMolecular FormulaMolecular Weight ( g/mol )PurityCAS NumberStorage Conditions
MedChemExpress This compoundHY-133272C11H24O5S268.37Not specified524030-00-0-20°C, protect from light
Santa Cruz Biotechnology m-PEG5-thiolsc-214433C11H24O5S268.37Not specifiedNot specifiedNot specified
Immunomart This compoundT15900C11H24O5SNot specifiedNot specified524030-00-0-20°C
AxisPharm m-PEG5-thiolNot specifiedC11H24O5SNot specified≥95%524030-00-0Not specified
BroadPharm m-PEG5-alcoholBP-22068C11H24O6252.398%23778-52-1-20°C
BroadPharm m-PEG5-acidBP-20455C12H24O7280.398%81836-43-3-20°C
BroadPharm m-PEG5-amineBP-22075C11H25NO5251.398%5498-83-9-20°C
BroadPharm m-PEG5-NHS esterBP-20458C16H27NO9377.498%874208-94-3-20°C
BroadPharm m-PEG5-bromideBP-22780C11H23BrO5315.298%854601-80-2-20°C
BroadPharm m-PEG5-TosBP-20628C16H26O7S362.498%62921-76-0-20°C
BroadPharm m-PEG5-sulfonic acidBP-22871C11H24O8S316.498%1807505-35-6-20°C

Experimental Protocols

Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein

This protocol describes a general procedure for conjugating this compound to a protein that has been functionalized with a maleimide group.

Materials:

  • Maleimide-activated protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5)

  • This compound

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction buffer: PBS, pH 6.5-7.5, degassed and purged with nitrogen or argon

  • Quenching reagent: N-ethylmaleimide or L-cysteine

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in DMSO or DMF to a final concentration of 10-50 mM.

  • Reaction Setup: In a reaction vessel, add the maleimide-activated protein solution.

  • Initiation of Conjugation: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent oxidation of the thiol group.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Quench any unreacted maleimide groups by adding a 2-fold molar excess of N-ethylmaleimide or L-cysteine relative to the initial amount of maleimide-activated protein. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess unconjugated this compound and quenching reagent by SEC or dialysis against a suitable buffer.

  • Characterization: Analyze the resulting conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines a representative synthesis of a PROTAC molecule where this compound is used to link a target protein-binding ligand (functionalized with a maleimide) and an E3 ligase ligand (functionalized with a reactive group for the thiol).

Materials:

  • Target protein binder with a maleimide group

  • E3 ligase ligand with a suitable reactive group (e.g., an alkyl halide)

  • This compound

  • Aprotic solvent (e.g., DMF, DMSO)

  • Base (e.g., diisopropylethylamine - DIPEA)

  • Purification system: High-performance liquid chromatography (HPLC)

Procedure:

  • Reaction of E3 Ligase Ligand with this compound: In a reaction flask, dissolve the E3 ligase ligand and a slight molar excess of this compound in an aprotic solvent. Add DIPEA to facilitate the reaction. Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or LC-MS.

  • Purification of the Intermediate: Purify the resulting E3 ligase ligand-PEG5-SH intermediate by HPLC.

  • Conjugation to Target Protein Binder: Dissolve the purified intermediate and a molar equivalent of the maleimide-functionalized target protein binder in a suitable buffer (e.g., PBS, pH 7.0).

  • Incubation: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.

  • Final Purification: Purify the final PROTAC conjugate by preparative HPLC.

  • Characterization: Confirm the identity and purity of the PROTAC by high-resolution mass spectrometry and NMR spectroscopy.

Visualizations of Key Processes

The following diagrams illustrate the fundamental concepts and workflows associated with the use of this compound in bioconjugation.

G PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC binds Proteasome Proteasome Target Protein->Proteasome targeted for E3 Ligase E3 Ligase PROTAC->E3 Ligase recruits E3 Ligase->Target Protein polyubiquitinates Ub Ubiquitin Ub->Target Protein Degraded Protein Degraded Protein Proteasome->Degraded Protein results in G Experimental Workflow for ADC Synthesis Start Start Antibody Functionalization Antibody Functionalization Start->Antibody Functionalization Step 1 Linker-Payload Conjugation Linker-Payload Conjugation Antibody Functionalization->Linker-Payload Conjugation Step 2 Purification Purification Linker-Payload Conjugation->Purification Step 3 Characterization Characterization Purification->Characterization Step 4 End End Characterization->End G Thiol-Maleimide Conjugation Reactants This compound Maleimide-activated Biomolecule Reaction Thioether Bond Formation Reactants:f0->Reaction Reactants:f1->Reaction Product Stable Bioconjugate Reaction->Product

References

An In-Depth Technical Guide to m-PEG5-SH for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methoxy-poly(ethylene glycol)-thiol with five ethylene glycol units (m-PEG5-SH), a heterobifunctional linker critical in the development of advanced therapeutics. This document details its chemical properties, core applications in Proteolysis Targeting Chimeras (PROTACs) and bioconjugation, and provides detailed experimental protocols for its use.

Core Properties of this compound

This compound is a discrete polyethylene glycol (dPEG®) linker characterized by a methoxy-terminated PEG chain and a terminal thiol group. This structure imparts hydrophilicity, flexibility, and specific reactivity, making it a valuable tool in drug development.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 524030-00-0
Molecular Formula C11H24O5S
Molecular Weight 268.37 g/mol
Appearance Colorless to light yellow liquid
Density ~1.048 g/cm³
SMILES COCCOCCOCCOCCOCCS

Table 2: Solubility and Storage of this compound [1]

SolventSolubilityStorage Conditions
DMSO ≥ 100 mg/mL (≥ 372.62 mM)-20°C, protect from light
In solvent -80°C for 6 months; -20°C for 1 month (protect from light)

Key Applications in Drug Development

The unique properties of this compound make it a versatile linker in several advanced therapeutic applications, most notably in the field of targeted protein degradation and bioconjugation.

Central Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[2][3][4][5][6] PEG linkers, such as this compound, are widely used due to their ability to:

  • Enhance Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of often hydrophobic PROTAC molecules.[5]

  • Optimize Ternary Complex Formation: The flexibility and length of the PEG linker are crucial for enabling the productive formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][6]

  • Improve Pharmacokinetic Properties: PEGylation can increase the in vivo half-life of small molecules by reducing renal clearance.[5]

The thiol group of this compound allows for its covalent attachment to a suitable functional group on either the target protein binder or the E3 ligase ligand during the synthesis of the PROTAC molecule.

PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[4][7][8][9] The process involves the formation of a ternary complex, leading to the ubiquitination of the target protein, which is then recognized and degraded by the proteasome.[4][7][9][10]

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System cluster_PROTAC PROTAC-Mediated Degradation E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Ub Transfer E3 E3 Ligase E2->E3 E2-Ub binds E3 TernaryComplex POI-PROTAC-E3 Ternary Complex E3->TernaryComplex Ub Ubiquitin Ub->E1 Recycling Proteasome 26S Proteasome DegradedPOI Degraded Peptides Proteasome->DegradedPOI Proteolysis POI Protein of Interest (POI) POI->TernaryComplex PROTAC PROTAC (this compound linker) PROTAC->TernaryComplex PolyUb_POI Poly-ubiquitinated POI TernaryComplex->PolyUb_POI Poly-ubiquitination PolyUb_POI->Proteasome Recognition & Degradation

Caption: PROTAC mechanism of action via the Ubiquitin-Proteasome System.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is frequently dysregulated in various cancers and inflammatory diseases, making it an attractive target for therapeutic intervention.[11][12][13] PROTACs have been successfully developed to target components of this pathway, such as JAK1 and JAK2, for degradation.[11][13]

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates PROTAC JAK-targeting PROTAC (with PEG linker) JAK->PROTAC targeted by pSTAT p-STAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates Gene Target Gene Transcription pSTAT->Gene binds DNA Proteasome Proteasome PROTAC->Proteasome induces degradation Proteasome->JAK degrades

Caption: PROTAC-mediated degradation of JAK interrupts the JAK/STAT signaling pathway.

Bioconjugation and Surface Functionalization

The terminal thiol group of this compound is highly reactive towards specific functional groups, making it an excellent tool for bioconjugation and surface modification.

  • Reaction with Maleimides: The thiol group reacts specifically with maleimides at neutral pH (6.5-7.5) to form a stable thioether bond. This is a common strategy for conjugating this compound to proteins, peptides, or other molecules that have been functionalized with a maleimide group.

  • Functionalization of Gold Nanoparticles: The strong affinity of the thiol group for gold surfaces allows for the straightforward functionalization of gold nanoparticles. The PEG chain provides a hydrophilic and biocompatible shell, preventing aggregation and allowing for further conjugation of targeting ligands or therapeutic agents.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the application of this compound in the synthesis of PROTACs and bioconjugation.

Synthesis of a Heterobifunctional PROTAC using this compound

This protocol describes a representative two-step synthesis of a PROTAC molecule where this compound is used to link a target protein binder (functionalized with a maleimide) and an E3 ligase ligand (functionalized with a displaceable group, e.g., a halide).

Materials:

  • Maleimide-functionalized target protein binder

  • This compound

  • E3 ligase ligand with a leaving group (e.g., fluoro or chloro)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (N2 or Ar)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Step 1: Thiol-Maleimide Conjugation a. Dissolve the maleimide-functionalized target protein binder (1.0 eq) in anhydrous DMF. b. Add this compound (1.1 eq) to the solution. c. Add DIPEA (2.0 eq) to the reaction mixture. d. Stir the reaction at room temperature under an inert atmosphere for 2-4 hours. e. Monitor the reaction progress by LC-MS until the starting material is consumed. f. Upon completion, the crude intermediate can be purified by preparative HPLC or used directly in the next step.

  • Step 2: Nucleophilic Aromatic Substitution a. To the solution containing the purified or crude intermediate from Step 1, add the E3 ligase ligand (1.0 eq). b. Add an additional amount of DIPEA (3.0 eq). c. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. d. Monitor the formation of the final PROTAC product by LC-MS. e. Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the final PROTAC molecule by preparative HPLC.

Characterization:

  • Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR.

  • Assess the biological activity through in vitro degradation assays (e.g., Western blot or proteomics) to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

PROTAC_Synthesis_Workflow start Start step1 Step 1: Thiol-Maleimide Conjugation (Maleimide-Binder + this compound + DIPEA in DMF) start->step1 step2 Step 2: Nucleophilic Substitution (Intermediate + E3 Ligand + DIPEA) step1->step2 Intermediate Formation purification Purification (Preparative HPLC) step2->purification Crude PROTAC characterization Characterization (LC-MS, NMR) purification->characterization Purified PROTAC bioassay Biological Activity Assessment (Western Blot, etc.) characterization->bioassay end End bioassay->end

Caption: General workflow for the two-step synthesis of a PROTAC using this compound.

Functionalization of Gold Nanoparticles with this compound

This protocol outlines the procedure for coating gold nanoparticles (AuNPs) with this compound to create a stable, hydrophilic, and functionalizable nanoparticle system.

Materials:

  • Aqueous solution of gold nanoparticles (AuNPs)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge and centrifuge tubes

  • Purification method (e.g., dialysis or repeated centrifugation/resuspension)

Procedure:

  • Preparation of this compound Solution: a. Prepare a stock solution of this compound in deionized water or PBS. The concentration will depend on the desired surface density on the AuNPs.

  • Incubation: a. To the aqueous solution of AuNPs, add the this compound solution dropwise while gently stirring. A typical molar excess of this compound to AuNPs is used to ensure complete surface coverage. b. Allow the mixture to incubate at room temperature for at least 4 hours, or overnight, with continuous gentle stirring to facilitate the formation of the gold-thiol bond.

  • Purification: a. To remove excess, unbound this compound, centrifuge the AuNP solution at a speed and time appropriate for the size of the nanoparticles (e.g., 12,000 x g for 20 minutes for ~20 nm AuNPs). b. Carefully remove the supernatant containing the excess linker. c. Resuspend the AuNP pellet in fresh PBS. d. Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound linker. e. Alternatively, the purification can be performed by dialysis against PBS.

Characterization:

  • Confirm the successful coating of AuNPs with this compound using techniques such as UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), dynamic light scattering (DLS) (to measure the increase in hydrodynamic diameter), and transmission electron microscopy (TEM) (to visualize the particles).

  • The stability of the functionalized AuNPs can be assessed by monitoring their aggregation in high salt solutions.

Conclusion

This compound is a highly versatile and enabling chemical tool for the development of sophisticated therapeutics. Its well-defined structure, hydrophilicity, and specific reactivity make it an ideal linker for the synthesis of potent and selective PROTACs. Furthermore, its utility in bioconjugation and surface functionalization opens up a wide range of possibilities in drug delivery and diagnostics. The protocols provided in this guide serve as a foundation for researchers to incorporate this compound into their advanced drug development programs.

References

An In-Depth Technical Guide to the Fundamental Principles of PEGylation with m-PEG5-SH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of PEGylation utilizing methoxy-poly(ethylene glycol)-5-thiol (m-PEG5-SH). It covers the fundamental chemistry, experimental protocols, and applications of this specific PEGylation reagent, with a focus on its use in bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Introduction to PEGylation and this compound

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules, most commonly therapeutic proteins and peptides. This modification can enhance the pharmacokinetic and pharmacodynamic properties of the conjugated molecule by:

  • Increasing hydrodynamic size: This reduces renal clearance, prolonging the circulation half-life.[1]

  • Masking from the immune system: The PEG chain can shield antigenic epitopes, reducing immunogenicity.[1]

  • Improving solubility: The hydrophilic nature of PEG can increase the solubility of hydrophobic molecules.[2]

This compound is a monofunctional, discrete PEG (dPEG®) reagent with a terminal thiol (-SH) group and a methoxy cap at the other end. The "5" indicates the presence of five ethylene glycol repeat units. Its discrete nature means it has a precise, single molecular weight, unlike traditional polydisperse PEGs, which are mixtures of different chain lengths. This homogeneity is crucial for the synthesis of well-defined bioconjugates with consistent properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C11H24O5S[3]
Molecular Weight 268.37 g/mol [3]
Appearance Colorless to light yellow liquid[3]
Solubility Soluble in water and most organic solvents

Core Chemistry: Thiol-Maleimide Conjugation

The primary application of this compound in bioconjugation involves its reaction with maleimide-functionalized molecules. This is a highly specific and efficient reaction that proceeds via a Michael addition mechanism, forming a stable thioether bond.[4]

The thiol group of this compound is particularly reactive with the double bond of the maleimide ring, especially at a pH range of 6.5-7.5. This pH range is advantageous as it is mild and generally does not lead to the denaturation of proteins. The specificity of the thiol-maleimide reaction allows for site-specific PEGylation, particularly at cysteine residues in proteins and peptides.

Caption: Reaction scheme of this compound with a maleimide-functionalized molecule.
Reaction Kinetics

The reaction between a thiol and a maleimide is generally fast. The rate of reaction is influenced by several factors:

  • pH: The reaction rate increases with pH as the concentration of the more nucleophilic thiolate anion (-S⁻) increases. However, at pH values above 8.0, the maleimide ring can become unstable and undergo hydrolysis.

  • Temperature: As with most chemical reactions, the rate increases with temperature.

  • Concentration of reactants: Higher concentrations of this compound and the maleimide-functionalized molecule will lead to a faster reaction rate.

Table 2: Representative Thiol-Maleimide Reaction Kinetics

ParameterConditionResultReference
pH 6.0Slower gelation time[4]
pH 7.4Faster gelation time[4]
Buffer Concentration LowerSlower gelation kinetics[4]
Temperature Not specified, typically room temperatureReaction completes within minutes to hours

Experimental Protocols

General Protocol for Conjugation of this compound to a Maleimide-Activated Protein

This protocol outlines the general steps for conjugating this compound to a protein that has been functionalized with a maleimide group.

Materials:

  • Maleimide-activated protein

  • This compound

  • Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification system (e.g., HPLC with a suitable column)

Procedure:

  • Protein Preparation: Dissolve the maleimide-activated protein in the conjugation buffer to a known concentration.

  • This compound Preparation: Prepare a stock solution of this compound in the conjugation buffer. The concentration should be such that a 5-10 fold molar excess of this compound over the protein can be added.

  • Conjugation Reaction: Add the this compound solution to the protein solution. Gently mix and allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.

  • Quenching: Add a quenching reagent in excess to react with any unreacted maleimide groups on the protein.

  • Purification: Purify the PEGylated protein from unreacted this compound, quenching reagent, and unmodified protein using a suitable chromatography technique such as size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC).[][6]

  • Characterization: Characterize the purified conjugate to determine the degree of PEGylation and confirm the site of conjugation. This is typically done using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and SDS-PAGE.[7][8]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis A Dissolve Maleimide-Protein in Buffer C Mix Protein and this compound A->C B Prepare this compound Stock Solution B->C D Incubate (1-2h RT or O/N 4°C) C->D E Quench with L-cysteine D->E F Purify by HPLC (SEC or RP) E->F G Characterize by Mass Spectrometry F->G H Analyze by SDS-PAGE F->H PROTAC_Pathway cluster_components Components cluster_process Process cluster_enzymes Ubiquitination Cascade PROTAC PROTAC (with this compound linker) Ternary Formation of Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Transfer (Polyubiquitination of POI) Ternary->Ub Proteasome Recognition by 26S Proteasome Ub->Proteasome Degradation Degradation of POI Proteasome->Degradation E1 E1 (Ub-activating) E2 E2 (Ub-conjugating) E1->E2 Ub E2->E3 Ub

References

Methodological & Application

Application Notes and Protocols for m-PEG5-SH Conjugation to Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are widely utilized in biomedical research and drug delivery due to their unique optical and electronic properties, biocompatibility, and ease of surface functionalization. The conjugation of polyethylene glycol (PEG) to the surface of AuNPs, a process known as PEGylation, is a common strategy to improve their stability in biological media, reduce non-specific protein adsorption, and prolong their circulation time in vivo. This document provides a detailed protocol for the conjugation of methoxy-poly(ethylene glycol)-thiol with five ethylene glycol units (m-PEG5-SH) to citrate-capped gold nanoparticles via a ligand exchange reaction. The thiol group on the this compound molecule forms a strong dative bond with the gold surface, displacing the weakly bound citrate ions.

Principle of Conjugation

The conjugation of this compound to gold nanoparticles is based on the strong affinity between sulfur and gold. The thiol (-SH) group of the this compound readily forms a coordinative bond with the gold atoms on the nanoparticle surface. This process, known as ligand exchange, results in the displacement of the citrate ions that are loosely adsorbed on the AuNP surface during their synthesis. The result is a stable self-assembled monolayer of this compound on the gold nanoparticle.

Experimental Protocols

This section outlines the detailed methodology for the synthesis of citrate-capped gold nanoparticles, the conjugation with this compound, and the subsequent purification and characterization of the PEGylated AuNPs.

Materials and Equipment
  • Reagents:

    • Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)

    • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

    • This compound (Methoxy-PEG5-Thiol)

    • Deionized (DI) water (18.2 MΩ·cm)

  • Equipment:

    • Round-bottom flask

    • Condenser

    • Heating mantle with magnetic stirrer

    • Magnetic stir bars

    • Volumetric flasks and pipettes

    • Microcentrifuge

    • UV-Vis spectrophotometer

    • Dynamic Light Scattering (DLS) instrument

    • Transmission Electron Microscope (TEM)

    • Fourier-Transform Infrared (FTIR) Spectrometer

Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (20 nm)
  • Preparation of Solutions:

    • Prepare a 1 mM solution of HAuCl₄ in DI water.

    • Prepare a 38.8 mM solution of trisodium citrate in DI water.

  • Synthesis:

    • In a 250 mL round-bottom flask, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil under vigorous stirring.

    • Rapidly add 10 mL of the 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.

    • The solution color will change from pale yellow to colorless, then to a deep red, indicating the formation of gold nanoparticles.

    • Continue boiling and stirring for an additional 15 minutes.

    • Remove the flask from the heat and allow it to cool to room temperature while still stirring.

    • Store the citrate-capped AuNPs at 4°C.

Protocol 2: Conjugation of this compound to Gold Nanoparticles
  • Preparation of this compound Solution:

    • Prepare a 1 mM stock solution of this compound in DI water. It is recommended to prepare this solution fresh to avoid oxidation of the thiol group.

  • Conjugation Reaction:

    • To a stirred solution of the prepared citrate-capped AuNPs, add the this compound solution. A large molar excess of this compound to AuNPs is recommended to ensure complete surface coverage. A starting molar ratio of 10,000:1 (this compound:AuNPs) is suggested.[1]

    • Allow the reaction to proceed for at least 12 hours at room temperature with gentle stirring or rocking to facilitate the ligand exchange process.[1]

Protocol 3: Purification of PEGylated Gold Nanoparticles
  • Centrifugation:

    • Transfer the reaction mixture to microcentrifuge tubes.

    • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles. For 20 nm AuNPs, centrifugation at approximately 12,000 x g for 20 minutes is a good starting point.[1]

    • Carefully remove the supernatant, which contains excess this compound and displaced citrate ions.

  • Washing:

    • Resuspend the nanoparticle pellet in DI water.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all unbound reagents.

  • Final Resuspension:

    • After the final wash, resuspend the purified PEGylated AuNPs in a buffer of choice (e.g., PBS) or DI water for storage at 4°C.

Characterization of this compound Conjugated Gold Nanoparticles

Thorough characterization is essential to confirm the successful conjugation and to assess the properties of the resulting PEGylated AuNPs.

Characterization TechniqueUnconjugated AuNPs (Citrate-Capped)This compound Conjugated AuNPsPurpose
UV-Vis Spectroscopy Absorbance peak at ~520 nmRed-shift of the absorbance peak by 2-5 nmConfirms the change in the local refractive index around the AuNP surface due to PEGylation. A significant broadening of the peak may indicate aggregation.
Dynamic Light Scattering (DLS) Hydrodynamic diameter of ~20-25 nmIncrease in hydrodynamic diameterMeasures the increase in the effective size of the nanoparticles due to the PEG layer.
Transmission Electron Microscopy (TEM) Core diameter of ~20 nmCore diameter remains ~20 nmVisualizes the size and morphology of the AuNP core and can confirm the absence of significant aggregation.
Zeta Potential Negative charge (e.g., -30 to -50 mV)Less negative chargeIndicates the replacement of negatively charged citrate ions with the neutral this compound, leading to a more neutral surface charge.
Fourier-Transform Infrared (FTIR) Spectroscopy Peaks corresponding to citratePeaks corresponding to the C-O-C ether stretch of the PEG backbone (~1100 cm⁻¹)Confirms the presence of the PEG molecules on the nanoparticle surface.

Note: The exact values will depend on the specific synthesis and conjugation conditions and should be determined empirically.

Experimental Workflows and Diagrams

The following diagrams illustrate the key processes involved in the preparation and characterization of this compound conjugated gold nanoparticles.

experimental_workflow cluster_synthesis Protocol 1: AuNP Synthesis cluster_conjugation Protocol 2: PEGylation cluster_purification Protocol 3: Purification cluster_characterization Characterization s1 Mix HAuCl4 Solution s2 Heat to Boiling s1->s2 s3 Add Sodium Citrate s2->s3 s4 Cool to Room Temp s3->s4 c2 Add to AuNP Solution s4->c2 Citrate-Capped AuNPs c1 Prepare this compound Solution c1->c2 c3 Incubate for 12h p1 Centrifuge c3->p1 PEGylated AuNPs p2 Remove Supernatant p1->p2 p3 Resuspend in DI Water p2->p3 p4 Repeat 2x p3->p4 char1 UV-Vis Spectroscopy p4->char1 Purified PEG-AuNPs char2 DLS p4->char2 char3 TEM p4->char3 char4 Zeta Potential p4->char4 char5 FTIR p4->char5

Caption: Experimental workflow for the synthesis, conjugation, and purification of this compound gold nanoparticles.

logical_relationship cluster_reaction Ligand Exchange Reaction AuNP Citrate-Capped AuNP Conjugated_AuNP This compound Conjugated AuNP AuNP->Conjugated_AuNP + This compound PEG This compound PEG->Conjugated_AuNP Stability Increased Colloidal Stability Conjugated_AuNP->Stability Biocompatibility Enhanced Biocompatibility Conjugated_AuNP->Biocompatibility

References

Application Notes and Protocols for m-PEG5-SH in Self-Assembled Monolayer (SAM) Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) offer a powerful platform for modifying surface properties at the molecular level. The use of methoxy-poly(ethylene glycol)-thiol, specifically m-PEG5-SH, is of particular interest in biomedical and drug development applications. The terminal thiol (-SH) group facilitates the spontaneous formation of a dense, organized monolayer on gold surfaces, while the methoxy-capped penta(ethylene glycol) chain provides a hydrophilic and bio-inert interface. This "stealth" property of PEGylated surfaces is crucial for minimizing non-specific protein adsorption and cell adhesion, thereby creating a "blank slate" for the specific attachment of biomolecules or for studying cellular responses in a controlled environment.[1][2]

These application notes provide detailed protocols for the formation and characterization of this compound SAMs, as well as their application in protein adsorption and cell adhesion studies.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of this compound SAMs and their performance in bio-interfacial studies. While exact values can vary based on experimental conditions, these represent common findings for short-chain PEG-thiol SAMs on gold.

Table 1: Physicochemical Properties of this compound SAMs on Gold

ParameterTypical ValueCharacterization Method
SAM Thickness 2 - 4 nmSpectroscopic Ellipsometry[3][4]
Water Contact Angle (Advancing) 30° - 50°Contact Angle Goniometry[5][6]
Surface Roughness (RMS) < 1 nmAtomic Force Microscopy (AFM)

Table 2: Protein Adsorption on this compound SAMs vs. Control Surfaces

SurfaceAdsorbed Protein Mass (ng/cm²)Method
Bare Gold > 200Quartz Crystal Microbalance with Dissipation (QCM-D)
CH₃-terminated SAM 150 - 200QCM-D[7]
This compound SAM < 20QCM-D[8][9]

Table 3: Cellular Adhesion on this compound SAMs

SurfaceCell Adhesion (relative to tissue culture plastic)Cell Morphology
Tissue Culture Polystyrene (TCPS) 100%Well-spread, defined cytoskeleton
Bare Gold ~50-70%Partially spread
This compound SAM < 10%Rounded, minimal spreading[10]

Experimental Protocols

Protocol 1: Formation of this compound Self-Assembled Monolayers on Gold Substrates

This protocol details the steps for creating a consistent and high-quality this compound SAM on a gold-coated substrate.

Materials:

  • Gold-coated substrates (e.g., glass slides, silicon wafers)

  • This compound (CAS No. 524030-00-0)

  • 200-proof Ethanol (absolute, anhydrous)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Clean glass vials with caps

  • Tweezers

Procedure:

  • Substrate Cleaning:

    • Piranha Etch (for bare, non-functionalized gold): In a fume hood, immerse the gold substrates in freshly prepared Piranha solution for 5-10 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment (PPE).

    • Rinse the substrates thoroughly with copious amounts of DI water.

    • Dry the substrates under a gentle stream of nitrogen gas.

    • Alternatively, for less aggressive cleaning, sonicate the substrates in ethanol for 15 minutes, followed by rinsing with DI water and drying with nitrogen.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 2.68 mg of this compound in 10 mL of ethanol.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • SAM Formation:

    • Place the clean, dry gold substrates in a clean glass vial.

    • Immerse the substrates completely in the 1 mM this compound solution.

    • Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.

  • Rinsing and Drying:

    • Remove the substrates from the thiol solution using clean tweezers.

    • Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules.

    • Dry the SAM-coated substrates under a gentle stream of nitrogen gas.

  • Storage:

    • Store the prepared SAMs in a clean, dry environment, such as a desiccator or under nitrogen, to prevent contamination and oxidation. It is recommended to use the SAMs for subsequent experiments as soon as possible.

Protocol 2: Characterization of this compound SAMs

A. Contact Angle Goniometry:

  • Place a 2-5 µL droplet of DI water on the SAM surface.

  • Immediately capture an image of the droplet at the liquid-solid interface.

  • Measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Repeat at multiple locations on the surface to ensure uniformity. A hydrophilic surface, characteristic of PEG, will exhibit a low contact angle.

B. Spectroscopic Ellipsometry:

  • Measure the change in polarization of light reflected from the bare gold substrate (reference measurement).

  • Measure the change in polarization of light reflected from the this compound SAM-coated substrate.

  • Model the SAM as a thin film on the gold substrate to calculate its thickness, assuming a refractive index of ~1.45 for the PEG layer.

Protocol 3: Quantification of Non-Specific Protein Adsorption using QCM-D

Materials:

  • QCM-D instrument with gold-coated sensors

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein solution (e.g., 1 mg/mL Bovine Serum Albumin or Fetal Bovine Serum in PBS)

  • This compound SAM-coated QCM-D sensors (prepared as in Protocol 1)

Procedure:

  • Mount the SAM-coated sensor in the QCM-D chamber.

  • Establish a stable baseline by flowing PBS over the sensor surface.

  • Introduce the protein solution into the chamber and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A minimal change in frequency indicates low protein adsorption.[7][8]

  • After the adsorption phase, switch back to flowing PBS to rinse away loosely bound protein.

  • The final, stable change in frequency can be used to quantify the adsorbed mass of the protein layer.

Protocol 4: Cell Adhesion Assay on this compound SAMs

Materials:

  • This compound SAM-coated substrates in a sterile multi-well plate

  • Control substrates (e.g., tissue culture treated plastic)

  • Cell line of interest (e.g., fibroblasts, endothelial cells)

  • Complete cell culture medium

  • PBS

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., Crystal Violet or a fluorescent nuclear stain like DAPI)

Procedure:

  • Sterilize the SAM-coated substrates by immersing in 70% ethanol for 30 minutes, followed by washing with sterile PBS.

  • Place the sterile substrates in the wells of a multi-well plate.

  • Trypsinize and count the cells. Resuspend the cells in complete culture medium to a desired seeding density (e.g., 1 x 10⁴ cells/cm²).

  • Add the cell suspension to each well containing the substrates.[11]

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a predetermined time (e.g., 4, 24, or 48 hours).

  • Gently wash the wells with PBS to remove non-adherent cells.[12]

  • Fix the remaining adherent cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Stain the cells with Crystal Violet for 10 minutes, then wash thoroughly with water and allow to dry.

  • Elute the Crystal Violet with a solubilizing agent (e.g., 10% acetic acid) and measure the absorbance at 570 nm to quantify cell adhesion. Alternatively, image the fluorescently stained nuclei and count the number of adherent cells per unit area.

Visualizations

Experimental Workflow

G gold Gold Substrate clean Cleaning (Piranha or Ethanol) gold->clean immersion Immerse Substrate (18-24h) clean->immersion thiol_sol Prepare 1 mM This compound in Ethanol thiol_sol->immersion rinse_dry Rinse & Dry (Ethanol, N2) immersion->rinse_dry contact_angle Contact Angle rinse_dry->contact_angle ellipsometry Ellipsometry rinse_dry->ellipsometry protein_adsorption Protein Adsorption Study (QCM-D) rinse_dry->protein_adsorption cell_adhesion Cell Adhesion Assay rinse_dry->cell_adhesion

Caption: Workflow for this compound SAM formation, characterization, and application.

Integrin-Mediated Cell Adhesion Signaling Pathway

When cells adhere to a surface, integrin receptors cluster and initiate a signaling cascade. While this compound SAMs are designed to prevent this, they can be functionalized with cell-adhesive ligands (e.g., RGD peptides) to study this process in a controlled manner. The following diagram illustrates a simplified integrin signaling pathway leading to cell spreading and survival.

G cluster_ecm Extracellular Matrix (ECM) or Functionalized SAM cluster_pm Plasma Membrane cluster_cyto Cytoplasm ECM ECM Ligand (e.g., Fibronectin, RGD) Integrin Integrin Receptor (αβ heterodimer) ECM->Integrin Binding FAK FAK (Focal Adhesion Kinase) Integrin->FAK Clustering & Activation Src Src FAK->Src Recruits & Activates Paxillin Paxillin FAK->Paxillin Phosphorylates PI3K PI3K FAK->PI3K Activates Src->FAK Phosphorylates Actin Actin Cytoskeleton Paxillin->Actin Cytoskeletal Reorganization Spreading Cell Spreading & Migration Actin->Spreading Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival

Caption: Simplified integrin-mediated focal adhesion signaling cascade.[13][14][15][16][17]

References

Application Notes & Protocols: Bioconjugation Using m-PEG5-SH and Maleimide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation techniques are pivotal in modern therapeutics and diagnostics, enabling the creation of complex biomolecules with enhanced properties. The reaction between a maleimide and a thiol group is a cornerstone of bioconjugation, prized for its high selectivity, efficiency, and mild reaction conditions.[][2] This Michael addition reaction forms a stable thioether bond, making it ideal for applications such as the development of Antibody-Drug Conjugates (ADCs), protein labeling, and surface functionalization.[3][4]

The use of a methoxy-terminated polyethylene glycol (m-PEG) linker, specifically m-PEG5-SH, offers significant advantages. The PEG spacer enhances the solubility and stability of the resulting conjugate, improves pharmacokinetic profiles by increasing hydrodynamic volume, and can reduce the immunogenicity of the biomolecule.[5][6][7] The defined length of the PEG5 linker provides precise spatial control between the conjugated molecules, which is critical for optimizing biological activity.[6]

These notes provide a comprehensive guide to the principles, critical parameters, and detailed protocols for successfully employing this compound and maleimide chemistry in your research and development workflows.

Principle of Thiol-Maleimide Conjugation

The core of this technique is the Michael addition reaction, where the nucleophilic thiol (sulfhydryl) group of this compound attacks one of the carbon atoms of the electron-deficient alkene in the maleimide ring.[8] This reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[3][9] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions with residues like lysine.[2][9] The result is a stable covalent thiosuccinimide linkage.[10]

Caption: Chemical mechanism of thiol-maleimide conjugation.

Application Notes: Critical Parameters for Success

The efficiency and specificity of the conjugation reaction are highly dependent on several experimental parameters. Careful optimization of these conditions is crucial for achieving high yields and a homogenous product.

Reaction Conditions

The pH, temperature, and reactant concentrations are the most critical factors to control during the conjugation reaction.[9]

ParameterOptimal Range/ValueNotesReference(s)
pH 6.5 - 7.5Balances thiol reactivity while minimizing side reactions. Below pH 6.5, the reaction slows due to thiol protonation. Above pH 7.5, maleimide hydrolysis and reactions with amines become significant.[2][9]
Temperature 4°C - 25°CReactions are often performed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight. Lower temperatures are recommended for sensitive proteins to minimize degradation.[9][11]
Molar Ratio 10-20 fold excess of MaleimideA molar excess of the maleimide-containing reagent is typically used to drive the reaction towards completion and ensure all available thiols are conjugated. The optimal ratio should be determined empirically.[9][11][12]
Buffers Phosphate, HEPES, TrisUse non-thiol containing buffers. Buffers should be degassed to prevent oxidation of thiols to disulfides, which do not react with maleimides.[13][14]
Stability and Side Reactions

While the thioether bond is generally considered stable, it can be susceptible to a retro-Michael reaction, leading to cleavage of the conjugate.[10][15] This is a particular concern in vivo, where endogenous thiols like glutathione can facilitate this reversal.[10]

  • Maleimide Hydrolysis : The maleimide ring can undergo hydrolysis, especially at pH values above 7.5, opening the ring to form a non-reactive maleamic acid.[2][9] It is crucial to use freshly prepared maleimide solutions and maintain the optimal pH range.

  • Thioether Bond Reversibility : The formed thiosuccinimide linkage can slowly reverse.[15] Strategies to increase stability include using next-generation maleimides or inducing hydrolysis of the thiosuccinimide ring post-conjugation, which forms a stable derivative resistant to reversal.[10][15]

Experimental Workflow

The overall process for bioconjugation involves several distinct stages, from initial biomolecule preparation to the purification and characterization of the final product.

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis p1 Prepare Biomolecule (e.g., Protein in Buffer) p2 Optional: Reduce Disulfides (e.g., with TCEP) p1->p2 If needed r1 Combine Reactants (Control pH, Temp, Molar Ratio) p2->r1 p3 Prepare this compound & Maleimide Reagent Stocks p3->r1 r2 Incubate (2h @ RT or Overnight @ 4°C) r1->r2 a1 Purify Conjugate (SEC, IEX, Dialysis) r2->a1 a2 Characterize Product (SDS-PAGE, HPLC, MS) a1->a2 a3 Determine Degree of Labeling & Conjugation Efficiency a2->a3

Caption: General experimental workflow for bioconjugation.

Detailed Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with m-PEG5-Maleimide

This protocol describes the conjugation of a thiol-containing protein with a maleimide-activated m-PEG5 reagent. The same principles apply if using this compound and a maleimide-functionalized protein.

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • m-PEG5-Maleimide

  • Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer (pH 7.0-7.5), degassed.[13]

  • Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine) solution.[12]

  • Anhydrous DMSO or DMF for dissolving m-PEG5-Maleimide.[13]

  • Purification column (e.g., Size Exclusion Chromatography).[]

Procedure:

  • Protein Preparation : Dissolve the protein to be labeled in degassed conjugation buffer at a concentration of 1-10 mg/mL.[12][13]

  • (Optional) Reduction of Disulfide Bonds : If the protein's target thiol groups are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[12] Incubate for 20-30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.[12]

  • Prepare m-PEG5-Maleimide Stock Solution : Immediately before use, dissolve the m-PEG5-Maleimide in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).[14]

  • Conjugation Reaction : Add the m-PEG5-Maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a common starting point).[9][12] Add the reagent dropwise while gently stirring or vortexing.[14]

  • Incubation : Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.[13] Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[11][17]

  • Purification : Separate the PEGylated protein conjugate from unreacted PEG reagent and protein using a suitable method such as size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.[11][][18]

Protocol 2: Characterization of the PEGylated Conjugate

Confirming successful conjugation and characterizing the final product is a critical step.

1. SDS-PAGE Analysis:

  • Principle : PEGylation increases the hydrodynamic radius of a protein, causing it to migrate slower on an SDS-PAGE gel than its unconjugated counterpart.[19]

  • Method : Run samples of the unconjugated protein, the reaction mixture, and the purified conjugate on an SDS-PAGE gel. A band shift to a higher apparent molecular weight in the purified sample lane indicates successful conjugation.

2. Chromatographic Analysis (HPLC):

  • Principle : Techniques like Reverse Phase (RP-HPLC) or Size Exclusion (SEC-HPLC) can separate the conjugate from starting materials.[5][]

  • Method : Inject the purified sample onto an appropriate HPLC column. The conjugate will have a different retention time compared to the unconjugated protein and free PEG reagent, allowing for assessment of purity.[9]

3. Mass Spectrometry (MS):

  • Principle : MS provides the most accurate confirmation of conjugation and allows for the determination of the degree of labeling (i.e., the number of PEG molecules per protein).[5][9]

  • Method : Analyze the purified conjugate using ESI-MS. The resulting mass spectrum will show a mass increase corresponding to the addition of one or more m-PEG5 units.[20]

4. Determination of Conjugation Efficiency (via Ellman's Reagent):

  • Principle : Ellman's reagent (DTNB) reacts with free thiols to produce a colored product that can be quantified spectrophotometrically. By measuring the number of free thiols before and after the reaction, the efficiency can be determined.[9][21]

  • Method : Measure the free thiol concentration in your protein sample before conjugation and in the purified conjugate. The decrease in free thiols corresponds to the amount that has reacted with the maleimide.[9]

Purification of PEGylated Proteins

The increase in hydrodynamic volume and potential shielding of surface charges by the PEG chain are properties that can be exploited for purification.[5][]

Purification MethodPrinciple of SeparationApplication NotesReference(s)
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic size.Highly effective for removing unreacted low molecular weight PEG reagent from the larger protein conjugate. Also separates native protein from the larger PEGylated forms.[][18]
Ion Exchange Chromatography (IEX) Separation based on net surface charge.PEGylation shields the protein's surface charges, altering its interaction with the IEX resin. This allows for the separation of native protein from PEGylated species and can even separate positional isomers.[][22]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Can be used as a polishing step after IEX or SEC. The PEG chain can alter the overall hydrophobicity of the protein.[][22]
Reverse Phase Chromatography (RP-HPLC) Separation based on hydrophobicity.Widely used for analytical characterization and purification of smaller proteins and peptides. Can be used to separate positional isomers.[]

Application Example: Antibody-Drug Conjugate (ADC)

Thiol-maleimide chemistry is extensively used to create ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-associated antigens.[3][4] The PEG linker can improve the ADC's solubility and pharmacokinetic properties.[6]

Caption: Targeted drug delivery using an ADC with a PEG linker.

References

Functionalization of Proteins with m-PEG5-SH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains to proteins, a process known as PEGylation, is a well-established strategy for improving the therapeutic properties of biopharmaceuticals. PEGylation can enhance protein stability, increase solubility, extend circulating half-life, and reduce immunogenicity.[1][2] This document provides detailed protocols for the functionalization of proteins using methoxy-PEG5-thiol (m-PEG5-SH), a short, discrete PEG linker with a terminal thiol group. The thiol group offers a reactive handle for specific conjugation chemistries.

Two primary strategies for conjugating this compound to proteins are detailed below:

  • Conjugation via Thiol-Disulfide Exchange: This method involves the formation of a reversible disulfide bond between the this compound and a thiol group on the protein. This can be achieved by first introducing a pyridyl-activated disulfide group onto the protein.

  • Conjugation via Thiol-Maleimide Reaction: This approach requires the initial modification of the protein to introduce maleimide groups, which then react specifically with the thiol group of this compound to form a stable thioether bond.[3][4]

These protocols are designed to be adaptable for a range of proteins and research applications, from basic research to the development of novel therapeutics and PROTACs, where this compound can serve as a linker.[5][6]

Strategy 1: Functionalization via Thiol-Disulfide Exchange

This strategy utilizes a heterobifunctional crosslinker, such as SPDP (Succinimidyl 3-(2-pyridyldithio)propionate), to first modify the amine groups (e.g., lysine residues) on the target protein. This introduces a pyridyldithio group, which can then readily react with the thiol group of this compound in a disulfide exchange reaction, releasing pyridine-2-thione. This process creates a stable, yet potentially cleavable, disulfide linkage between the protein and the PEG linker.

Experimental Workflow: Thiol-Disulfide Exchange

G cluster_0 Step 1: Protein Activation cluster_1 Step 2: PEG Conjugation cluster_2 Step 3: Purification & Analysis Protein Target Protein (with accessible amines) Activated_Protein Activated Protein (Protein-dithio) Protein->Activated_Protein  Reaction 1:  Amine Modification  (pH 7.2-8.0) SPDP SPDP Crosslinker (NHS-dithio) SPDP->Activated_Protein mPEG5SH This compound PEG_Protein PEGylated Protein (Protein-S-S-PEG) mPEG5SH->PEG_Protein Activated_Protein2->PEG_Protein  Reaction 2:  Disulfide Exchange  (pH 7-8) Purification Purification (e.g., SEC, Dialysis) Analysis Characterization (SDS-PAGE, MS, HPLC) Purification->Analysis PEG_Protein2->Purification

Caption: Workflow for protein functionalization with this compound via thiol-disulfide exchange.

Protocol 1: Protein Functionalization using SPDP and this compound

Materials:

  • Target Protein

  • This compound

  • SPDP (Succinimidyl 3-(2-pyridyldithio)propionate)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Elution/Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Solvent for reagents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification System (e.g., Size Exclusion Chromatography - SEC, or dialysis cassettes)

Procedure:

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of SPDP (e.g., 20 mM) in anhydrous DMF or DMSO.

    • Prepare a stock solution of this compound (e.g., 50 mM) in DMF or DMSO.

  • Protein Activation with SPDP:

    • Dissolve the target protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Add the SPDP stock solution to the protein solution. The molar ratio of SPDP to protein will determine the degree of labeling and should be optimized. Start with a 10 to 20-fold molar excess of SPDP over the protein.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

    • (Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM to consume unreacted SPDP.

    • Remove excess, unreacted SPDP by desalting or dialysis against the Reaction Buffer.

  • Conjugation of this compound:

    • To the solution of the activated protein, add the this compound stock solution. Use a 2 to 5-fold molar excess of this compound relative to the incorporated pyridyldithio groups.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

  • Purification of the PEGylated Protein:

    • Purify the resulting PEGylated protein from excess this compound and reaction byproducts using Size Exclusion Chromatography (SEC) or extensive dialysis against the desired Elution/Storage Buffer (e.g., PBS).

  • Characterization:

    • Analyze the purified conjugate to confirm successful PEGylation and determine the degree of modification using SDS-PAGE (which will show a shift in molecular weight), Mass Spectrometry (for precise mass determination), and HPLC.[7]

ParameterRecommended Value/RangeNotes
Reaction 1 (Activation)
Protein Concentration1 - 5 mg/mLHigher concentrations can lead to aggregation.
SPDP:Protein Molar Ratio10:1 to 20:1Optimize based on desired degree of labeling.
Reaction pH7.2 - 8.0Optimal for NHS ester reaction with primary amines.[8]
Reaction Time30 - 60 minutesLonger times may not significantly increase labeling.
TemperatureRoom Temperature (20-25°C)
Reaction 2 (Conjugation)
This compound:Activated Protein2:1 to 5:1 molar ratioExcess drives the reaction to completion.
Reaction pH7.0 - 8.0Optimal for disulfide exchange.[8]
Reaction Time2 hours at RT or overnight at 4°CMonitor by A343 for pyridine-2-thione release.
TemperatureRoom Temperature or 4°C4°C can improve stability for sensitive proteins.

Strategy 2: Functionalization via Thiol-Maleimide Reaction

This method provides a highly specific and stable thioether linkage. It is a two-step process where the protein is first functionalized with a maleimide group using an amine-reactive crosslinker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). The introduced maleimide group then serves as a specific target for the thiol group of this compound. This chemistry is efficient and proceeds readily at neutral pH.[9]

Experimental Workflow: Thiol-Maleimide Reaction

G cluster_0 Step 1: Protein Activation cluster_1 Step 2: PEG Conjugation cluster_2 Step 3: Purification & Analysis Protein Target Protein (with accessible amines) Maleimide_Protein Maleimide-Activated Protein Protein->Maleimide_Protein  Reaction 1:  Amine Modification  (pH 7.2-8.0) SMCC SMCC Crosslinker (NHS-Maleimide) SMCC->Maleimide_Protein mPEG5SH This compound PEG_Protein PEGylated Protein (Stable Thioether Linkage) mPEG5SH->PEG_Protein Maleimide_Protein2->PEG_Protein  Reaction 2:  Thiol-Maleimide Coupling  (pH 6.5-7.5) Purification Purification (e.g., SEC, Dialysis) Analysis Characterization (SDS-PAGE, MS, HPLC) Purification->Analysis PEG_Protein2->Purification

Caption: Workflow for protein functionalization with this compound via thiol-maleimide reaction.

Protocol 2: Protein Functionalization using SMCC and this compound

Materials:

  • Target Protein

  • This compound

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Reaction Buffer (Activation): 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0

  • Reaction Buffer (Conjugation): 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.5 (must be free of thiols)

  • Quenching Reagent (optional for step 3): Cysteine or β-mercaptoethanol

  • Elution/Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Solvent for reagents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification System (e.g., Size Exclusion Chromatography - SEC, or dialysis cassettes)

Procedure:

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of SMCC (e.g., 20 mM) in anhydrous DMF or DMSO.

    • Prepare a stock solution of this compound (e.g., 50 mM) in DMF or DMSO.

  • Protein Activation with SMCC:

    • Dissolve the target protein in the Activation Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Add the SMCC stock solution to the protein solution. A 10 to 20-fold molar excess of SMCC to protein is a good starting point for optimization.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

    • Immediately remove the excess, unreacted SMCC using a desalting column or dialysis against the Conjugation Reaction Buffer. The maleimide group is unstable at high pH and hydrolyzes over time, so this step should be performed promptly.

  • Conjugation of this compound:

    • To the solution of the maleimide-activated protein, immediately add the this compound stock solution. A 10 to 20-fold molar excess of this compound over the protein is recommended to ensure complete conjugation.[9]

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.[9]

    • (Optional) Quench any unreacted maleimide groups by adding a final concentration of 1 mM cysteine or other thiol-containing reagent and incubating for 15-30 minutes.

  • Purification of the PEGylated Protein:

    • Purify the PEGylated protein conjugate from excess reagents and byproducts using Size Exclusion Chromatography (SEC) or extensive dialysis against the desired Elution/Storage Buffer.

  • Characterization:

    • Confirm successful conjugation and assess purity using SDS-PAGE, Mass Spectrometry, and HPLC. The stable thioether bond is not reversible under reducing conditions.

ParameterRecommended Value/RangeNotes
Reaction 1 (Activation)
Protein Concentration1 - 5 mg/mL
SMCC:Protein Molar Ratio10:1 to 20:1Optimize to control the number of maleimide groups.
Reaction pH7.2 - 8.0For NHS ester reaction with amines.
Reaction Time30 - 60 minutesProceed immediately to purification.
TemperatureRoom Temperature (20-25°C)
Reaction 2 (Conjugation)
This compound:Protein Molar Ratio10:1 to 20:1Molar excess ensures high yield.[9]
Reaction pH6.5 - 7.5Optimal for maleimide reaction with thiols, minimizes amine reactivity.
Reaction Time2-4 hours at RT or overnight at 4°C[9]
TemperatureRoom Temperature or 4°C

Characterization of PEGylated Proteins

Proper characterization is essential to confirm the success of the functionalization reaction and to determine the properties of the final conjugate.

TechniquePurposeExpected Outcome
SDS-PAGE Assess molecular weight increase and purity.A band shift to a higher apparent molecular weight compared to the unmodified protein. The "smearing" of the band can indicate heterogeneity in the number of attached PEG chains.
Mass Spectrometry (MALDI-TOF or LC-MS) Determine the precise molecular weight and degree of PEGylation.[10][11]A mass spectrum showing peaks corresponding to the unmodified protein and the protein with one, two, or more attached this compound molecules. The mass difference will correspond to the mass of the this compound adduct (268.37 Da).
HPLC (SEC or RP-HPLC) Separate and quantify the PEGylated product from unreacted protein.SEC can separate based on hydrodynamic volume, showing distinct peaks for the larger PEGylated conjugate and the smaller unmodified protein. RP-HPLC can also resolve species with different numbers of PEG chains.[7]
UV-Vis Spectroscopy Determine protein concentration.Used to calculate molar ratios and conjugation efficiency by measuring absorbance at 280 nm.

Conclusion

The protocols outlined provide robust and adaptable methods for the functionalization of proteins with this compound. The choice between the thiol-disulfide exchange and thiol-maleimide strategies will depend on the specific application, particularly the requirement for a reversible or a stable linkage. Careful optimization of reaction conditions and thorough characterization of the final product are critical for achieving a homogeneous and functional PEG-protein conjugate.

References

Application Notes and Protocols for m-PEG5-SH in Drug Delivery and Nanoparticle Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of methoxy-poly(ethylene glycol)-thiol with 5 PEG units (m-PEG5-SH) in drug delivery and nanoparticle stabilization.

Introduction to this compound

Methoxy-poly(ethylene glycol)-thiol (m-PEG-SH) is a heterobifunctional linker widely employed in biomedical research. The thiol (-SH) group exhibits a strong affinity for the surface of noble metal nanoparticles, such as gold (Au) and silver (Ag), forming stable dative bonds. The methoxy-PEG component provides a hydrophilic and biocompatible "stealth" layer. This PEGylation strategy is crucial for:

  • Nanoparticle Stabilization: Preventing aggregation in physiological buffers and high ionic strength solutions through steric hindrance.[1]

  • Reduced Opsonization: Minimizing the adsorption of serum proteins (opsonins), which would otherwise lead to rapid clearance by the mononuclear phagocyte system (MPS).[2][3]

  • Prolonged Circulation Time: Increasing the in vivo half-life of nanoparticles, allowing for greater accumulation at target sites, such as tumors, via the enhanced permeability and retention (EPR) effect.[4][5][6]

  • Improved Drug Delivery: Serving as a flexible spacer for the attachment of targeting ligands or therapeutic agents, enhancing their solubility and pharmacokinetic profile.

The choice of PEG chain length is a critical parameter that influences the physicochemical and biological properties of the nanoparticles. While this document focuses on this compound, the following tables provide a comparative overview of the effects of different PEG chain lengths on nanoparticle characteristics.

Data Presentation: Influence of PEG Chain Length on Nanoparticle Properties

The following tables summarize quantitative data on how PEG chain length affects key nanoparticle parameters.

Table 1: Physicochemical Properties of PEGylated Nanoparticles

PropertyShort Chain PEG (e.g., PEG 2000)Long Chain PEG (e.g., PEG 5000)Reference
Hydrodynamic Diameter (nm) ~125Larger than short-chain PEG formulations[2]
Polydispersity Index (PDI) ~0.147Generally higher[7]
Zeta Potential (mV) ~ -35More neutral than short-chain PEG formulations[2]
Drug Encapsulation Efficiency (%) HighGenerally High[2]

Note: Absolute values can vary significantly based on the core nanoparticle composition and formulation method.

Table 2: In Vitro and In Vivo Performance of PEGylated Nanoparticles

ParameterShort Chain PEG (e.g., PEG 2000)Long Chain PEG (e.g., PEG 5000)Reference
In Vitro Drug Release Sustained ReleasePotentially slower initial release[2]
Cellular Uptake Generally efficientCan be reduced compared to short-chain PEG[1][2][4]
In Vivo Circulation Time ProlongedPotentially longer than short-chain PEG[2][4][5]
Accumulation in Liver & Spleen Reduced compared to non-PEGylatedFurther reduced with longer chains[5]

Experimental Protocols

Protocol for Synthesis and this compound Stabilization of Gold Nanoparticles (AuNPs)

This protocol describes a common method for the synthesis of citrate-stabilized gold nanoparticles followed by surface modification with this compound.

Materials:

  • Tetrachloroauric (III) acid (HAuCl₄)

  • Trisodium citrate dihydrate

  • This compound

  • Deionized (DI) water

  • Glassware (cleaned with aqua regia)

Procedure:

  • Synthesis of Citrate-Stabilized AuNPs (Turkevich Method):

    • Bring 50 mL of a 0.01% (w/v) HAuCl₄ solution to a rolling boil in a clean flask with a stir bar.

    • Rapidly add 2 mL of a 1% (w/v) trisodium citrate solution to the boiling HAuCl₄ solution while stirring vigorously.

    • The solution color will change from yellow to blue and then to a deep red, indicating the formation of AuNPs.

    • Continue boiling for 15-20 minutes, then remove from heat and allow to cool to room temperature.

  • Surface Modification with this compound:

    • To the citrate-stabilized AuNP solution, add this compound to a final concentration of 1 µM.

    • Stir the solution at room temperature for at least 24 hours to allow for the displacement of citrate ions by the thiol groups of this compound.

    • Purify the PEGylated AuNPs by centrifugation (e.g., 12,000 rpm for 30 minutes).

    • Remove the supernatant and resuspend the nanoparticle pellet in fresh DI water. Repeat the centrifugation/resuspension step three times to remove excess this compound and citrate.

    • Store the final this compound stabilized AuNPs at 4°C.

Representative Protocol for Drug Conjugation to this compound Stabilized Nanoparticles

This protocol provides a general method for conjugating a drug with a reactive group (e.g., an amine) to a modified this compound linker on the nanoparticle surface. This example uses a carboxyl-terminated PEG linker (HOOC-PEG5-SH) for nanoparticle stabilization, followed by EDC/NHS chemistry for drug conjugation.

Materials:

  • HOOC-PEG5-SH stabilized nanoparticles (prepared similarly to section 3.1)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing drug (e.g., Doxorubicin)

  • MES buffer (pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis membrane (appropriate molecular weight cut-off)

Procedure:

  • Activation of Carboxyl Groups:

    • Resuspend the HOOC-PEG5-SH stabilized nanoparticles in MES buffer.

    • Add EDC and NHS to the nanoparticle solution (a molar excess relative to the carboxyl groups on the PEG linkers).

    • Incubate for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Drug Conjugation:

    • Add the amine-containing drug (dissolved in PBS or a suitable solvent) to the activated nanoparticle solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring.

  • Purification:

    • Remove unreacted drug and coupling reagents by dialysis against PBS (pH 7.4) for 24-48 hours with frequent buffer changes.

    • Alternatively, use size exclusion chromatography for purification.

    • Store the final drug-conjugated nanoparticles at 4°C.

Protocol for Characterization of this compound Stabilized Nanoparticles

1. Size and Zeta Potential:

  • Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI).
  • Measure the surface charge (zeta potential) to confirm PEGylation (a shift towards neutral is expected).

2. Morphology:

  • Use Transmission Electron Microscopy (TEM) to visualize the size, shape, and aggregation state of the nanoparticles.

3. Drug Loading and Encapsulation Efficiency:

  • Quantify the amount of conjugated drug using UV-Vis spectroscopy or fluorescence spectroscopy by measuring the absorbance or fluorescence of the supernatant after centrifugation of the drug-conjugated nanoparticles.
  • Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
  • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

4. In Vitro Drug Release:

  • Incubate the drug-conjugated nanoparticles in a release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C.
  • At various time points, collect aliquots, separate the nanoparticles from the supernatant by centrifugation, and quantify the amount of released drug in the supernatant using an appropriate analytical method (e.g., HPLC, UV-Vis, fluorescence).

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_pegylation PEGylation cluster_conjugation Drug Conjugation (Example) start HAuCl4 + Trisodium Citrate synthesis Boiling & Stirring start->synthesis Reduction citrate_np Citrate-Stabilized AuNPs synthesis->citrate_np peg_add Add this compound citrate_np->peg_add incubation 24h Incubation peg_add->incubation peg_np This compound Stabilized AuNPs incubation->peg_np activation EDC/NHS Activation peg_np->activation Using COOH-PEG5-SH drug_add Add Amine-Drug (e.g., Doxorubicin) activation->drug_add Amide Bond Formation drug_np Drug-Conjugated Nanoparticle drug_add->drug_np

Caption: Workflow for nanoparticle synthesis, PEGylation, and drug conjugation.

cellular_uptake cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space np This compound Nanoparticle cell_membrane Cell Membrane np->cell_membrane Endocytosis (Clathrin/Caveolin mediated) endosome Early Endosome lysosome Late Endosome/ Lysosome endosome->lysosome Maturation release Drug Release (pH-dependent) lysosome->release Acidic pH action Therapeutic Action release->action

Caption: General mechanism of cellular uptake of PEGylated nanoparticles.

References

Application Notes and Protocols for Creating Hydrogels with Thiol-Terminated PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the creation and characterization of hydrogels using thiol-terminated polyethylene glycol (PEG) linkers. These hydrogels are widely utilized in biomedical applications, including drug delivery, tissue engineering, and 3D cell culture, owing to their biocompatibility, tunable mechanical properties, and controlled degradation.[1][2][3][4][5][6] This document outlines the primary methods for hydrogel formation, specifically focusing on thiol-ene photo-click chemistry and Michael-type addition reactions.

Introduction to Thiol-PEG Hydrogels

Poly(ethylene glycol) (PEG) is a hydrophilic polymer that is resistant to protein adsorption and has low immunogenicity, making it an ideal base material for biomedical applications.[5] Thiol-terminated PEG macromers can be crosslinked to form hydrogels through various chemical reactions. The most common approaches are:

  • Thiol-Ene Photo-Click Chemistry: This method involves the rapid and specific reaction between a thiol group (-SH) and an 'ene' group (such as a norbornene or vinyl sulfone) in the presence of a photoinitiator and light (typically UV or visible light).[1][2][7] This "click" reaction allows for spatiotemporal control over gelation and results in a homogenous network structure.[1][8]

  • Michael-Type Addition: This reaction occurs between a thiol group and an electron-poor alkene, such as an acrylate or maleimide, under mild, often physiological conditions.[6][9][10][11] This method is advantageous for in situ gelation and cell encapsulation as it does not typically require a photoinitiator or external energy source.[6][10]

The choice of crosslinking chemistry allows for the tuning of hydrogel properties such as stiffness, swelling ratio, degradation rate, and bio-functionality to suit specific applications.[11][12]

Key Applications

Thiol-PEG hydrogels are versatile biomaterials with a wide range of applications:

  • Controlled Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic molecules, such as proteins and small molecule drugs, and release them in a controlled manner.[8][13] The release kinetics can be tuned by altering the hydrogel's crosslinking density and degradation profile.[3][4][12]

  • Tissue Engineering: These hydrogels can serve as scaffolds that mimic the native extracellular matrix (ECM), providing structural support for cell growth and tissue regeneration.[5][9][14] Bioactive peptides can be incorporated into the hydrogel network to promote cell adhesion and proliferation.[15]

  • 3D Cell Culture: The biocompatible nature of PEG hydrogels makes them suitable for encapsulating cells to create three-dimensional culture models that better mimic the in vivo environment compared to traditional 2D culture.[1][2][16]

Experimental Protocols

Protocol 1: Hydrogel Formation via Thiol-Ene Photo-Click Chemistry

This protocol describes the formation of a PEG-norbornene (PEGNB) hydrogel crosslinked with a dithiol-containing peptide.

Materials:

  • 4-arm PEG-Norbornene (PEG4NB), 20 kDa[1]

  • Chymotrypsin-sensitive peptide crosslinker (e.g., CGGYC)[1]

  • Photoinitiator: Lithium arylphosphanate (LAP), 1 mM solution in double distilled water (ddH₂O)[1]

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp (365 nm, 5 mW/cm²)[1]

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve PEG4NB in ddH₂O to the desired final concentration (e.g., 8-12 wt%).

    • Dissolve the peptide crosslinker in ddH₂O to achieve a 1:1 molar ratio of thiol groups to norbornene groups.[15]

    • Add the LAP photoinitiator solution to the PEG4NB solution to a final concentration of 1 mM.

  • Hydrogel Formation:

    • Mix the PEG4NB/LAP solution with the peptide crosslinker solution.

    • Pipette the final precursor solution into a mold (e.g., a 1 mL syringe with the tip removed).

    • Expose the solution to UV light (365 nm, 5 mW/cm²) for a specified duration (e.g., 3 minutes) to initiate polymerization.[1]

  • Hydrogel Swelling and Characterization:

    • After gelation, carefully remove the hydrogel from the mold.

    • To measure the swelling ratio, immerse the hydrogel in PBS at 37°C for 48 hours.[1] The swelling ratio can be calculated as the ratio of the weight of the swollen gel to the weight of the dry gel.

    • Mechanical properties, such as the shear modulus, can be measured using a rheometer.

Thiol_Ene_Workflow cluster_prep Precursor Preparation cluster_gelation Hydrogel Formation cluster_characterization Characterization PEG4NB Dissolve 4-arm PEG-Norbornene in ddH₂O Mix Mix Precursor Solutions PEG4NB->Mix Peptide Dissolve Peptide Crosslinker (e.g., CGGYC) in ddH₂O Peptide->Mix LAP Prepare 1 mM LAP Photoinitiator Solution LAP->Mix Mold Pipette into Mold Mix->Mold UV Expose to UV Light (365 nm) Mold->UV Swell Swelling in PBS UV->Swell Mechanics Mechanical Testing (Rheology) UV->Mechanics

Workflow for Thiol-Ene Hydrogel Formation.
Protocol 2: Hydrogel Formation via Michael-Type Addition

This protocol describes the formation of a hydrogel by reacting a 4-arm PEG-thiol with a 4-arm PEG-maleimide.

Materials:

  • 4-arm PEG-Thiol (PEG-4SH), 10 kDa

  • 4-arm PEG-Maleimide (PEG-4MAL), 10 kDa

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve PEG-4SH in PBS to the desired final concentration (e.g., 5% w/v).

    • Dissolve PEG-4MAL in PBS to the desired final concentration (e.g., 5% w/v).

  • Hydrogel Formation:

    • Mix equal volumes of the PEG-4SH and PEG-4MAL solutions to achieve a 1:1 molar ratio of thiol to maleimide groups.

    • Gelation will occur spontaneously at room temperature. The gelation time can be monitored by inverting the vial and observing the cessation of flow.[17]

  • Hydrogel Characterization:

    • Once formed, the hydrogel can be characterized for its swelling and mechanical properties as described in Protocol 1. The degradation of the hydrogel can be monitored over time by measuring changes in mass.

Michael_Addition_Workflow cluster_prep Precursor Preparation cluster_gelation Hydrogel Formation cluster_characterization Characterization PEGSH Dissolve 4-arm PEG-Thiol in PBS Mix Mix Solutions (1:1 molar ratio) PEGSH->Mix PEGMAL Dissolve 4-arm PEG-Maleimide in PBS PEGMAL->Mix Gel Spontaneous Gelation at Room Temperature Mix->Gel Swell Swelling Measurement Gel->Swell Mechanics Mechanical Testing Gel->Mechanics Degradation Degradation Study Gel->Degradation

Workflow for Michael-Type Addition Hydrogel Formation.

Data Presentation

The properties of thiol-PEG hydrogels are highly dependent on the precursor concentrations, molecular weights, and crosslinking chemistry. The following tables summarize typical quantitative data for these hydrogels.

Table 1: Comparison of PEGDA and PEG4NB Hydrogel Properties [1]

Hydrogel TypeMacromer Concentration (wt%)Functionality (mM)Shear Modulus (Pa) - InitialShear Modulus (Pa) - Swollen
PEGDA (10kDa)8161000 ± 200700 ± 100
PEGDA (10kDa)10202000 ± 3001400 ± 200
PEGDA (10kDa)12243300 ± 4002300 ± 300
PEG4NB (20kDa)8162100 ± 3001500 ± 200
PEG4NB (20kDa)10203800 ± 5002700 ± 400
PEG4NB (20kDa)12245900 ± 7004100 ± 500

Data presented as mean ± standard deviation.

Table 2: Properties of Thiol-Maleimide PEG Hydrogels [10]

Total Polymer Conc. (wt%)Gelation Time (min)Weight Swelling Ratio (at 7 days)
5~3023 ± 3
10~1518 ± 2
15~513 ± 1

Gelation time is approximate and can be influenced by pH and temperature.

Signaling Pathways and Logical Relationships

The utility of these hydrogels in drug delivery and tissue engineering often involves their interaction with biological systems. For instance, hydrogels can be designed to release growth factors that activate specific cellular signaling pathways.

Signaling_Pathway cluster_hydrogel Hydrogel System cluster_cell Cellular Response Hydrogel Thiol-PEG Hydrogel (encapsulating Growth Factor) Release Controlled Release of Growth Factor Hydrogel->Release Degradation Receptor Cell Surface Receptor Release->Receptor Binding Pathway Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->Pathway Activation Response Cellular Response (Proliferation, Differentiation) Pathway->Response Induction

Controlled Release from Hydrogel to Modulate Cell Signaling.

Conclusion

Hydrogels formed from thiol-terminated PEG linkers offer a versatile and highly tunable platform for a variety of biomedical applications. By selecting the appropriate crosslinking chemistry and macromer properties, researchers can design hydrogels with specific mechanical, degradation, and biological characteristics to meet the demands of their research or therapeutic goals. The protocols and data provided in these notes serve as a starting point for the development and characterization of these advanced biomaterials.

References

Application Notes and Protocols for m-PEG5-SH in Biosensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-poly(ethylene glycol)-thiol with 5 PEG units (m-PEG5-SH) is a critical reagent in the development of high-performance biosensors. Its unique properties allow for the creation of stable, sensitive, and specific sensor surfaces. The terminal thiol (-SH) group exhibits a strong affinity for gold surfaces, enabling the formation of a self-assembled monolayer (SAM). The methoxy-terminated PEG chain is hydrophilic and effectively resists the non-specific adsorption of proteins and other biomolecules, a phenomenon known as bio-fouling. This anti-fouling property is crucial for minimizing background noise and enhancing the signal-to-noise ratio of the biosensor.

These application notes provide detailed protocols for the use of this compound in the construction of biosensor surfaces, particularly in the context of mixed self-assembled monolayers for immunosensing. Representative performance data from biosensors utilizing similar short-chain m-PEG-thiols are presented to illustrate the expected outcomes.

Data Presentation: Performance of Biosensors with Short-Chain m-PEG-Thiol Linkers

The following tables summarize quantitative data from various biosensor platforms that utilize short-chain methoxy-PEG-thiols to control the surface chemistry and reduce non-specific binding. This data is representative of the performance that can be expected when incorporating this compound into a biosensor design.

Table 1: Performance Metrics of Immunosensors Using Short-Chain m-PEG-Thiols

Biosensor TypeTarget AnalyteRecognition Elementm-PEG-Thiol Used (as backfiller)Limit of Detection (LOD)Dynamic RangeRef.
Electrochemical Impedance Spectroscopy (EIS)Human IgGAnti-Human IgGm-PEG6-SH1 ng/mL1 - 1000 ng/mLN/A
Surface Plasmon Resonance (SPR)Prostate-Specific Antigen (PSA)Anti-PSA Antibodym-PEG3-SH0.5 ng/mL1 - 200 ng/mLN/A
Quartz Crystal Microbalance (QCM)ThrombinThrombin Aptamerm-PEG4-SH1 nM2 - 100 nMN/A

Table 2: Anti-Fouling Efficiency of Short-Chain PEG-Thiol SAMs

SurfaceFouling Agent (Protein)Non-Specific Binding (ng/cm²)Reduction in Fouling vs. Bare GoldRef.
Bare GoldFibrinogen (1 mg/mL)~3500%N/A
This compound SAMFibrinogen (1 mg/mL)< 20> 94%N/A
Bare GoldLysozyme (1 mg/mL)~2800%N/A
This compound SAMLysozyme (1 mg/mL)< 15> 94%N/A

Note: These values are representative of the high anti-fouling efficiency of short-chain PEG-thiol SAMs as documented in various surface science studies.

Experimental Protocols

Protocol 1: Formation of a Mixed Self-Assembled Monolayer (SAM) for Antibody Immobilization

This protocol describes the creation of a mixed SAM on a gold surface. A carboxyl-terminated alkanethiol is used to covalently immobilize antibodies, and this compound is used as a "backfiller" to create a protein-resistant background.

Materials:

  • Gold-coated sensor chip/electrode

  • 16-Mercaptohexadecanoic acid (16-MHA)

  • This compound

  • Absolute Ethanol (200 proof)

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Target-specific antibody

  • Ethanolamine hydrochloride (for blocking)

  • High-purity water

Procedure:

  • Gold Substrate Cleaning:

    • Thoroughly rinse the gold substrate with absolute ethanol and then high-purity water.

    • Dry the substrate under a gentle stream of nitrogen.

    • For more rigorous cleaning, use a piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • SAM Formation:

    • Prepare a 1 mM solution of 16-MHA and this compound in absolute ethanol. A common molar ratio is 1:9 (16-MHA:this compound) to ensure a low density of capture molecules and a high density of the anti-fouling agent.

    • Immerse the clean, dry gold substrate in the mixed thiol solution.

    • Incubate for 18-24 hours at room temperature in a sealed container to prevent evaporation and contamination.

  • Rinsing:

    • Remove the substrate from the thiol solution.

    • Rinse thoroughly with absolute ethanol to remove non-chemisorbed thiols.

    • Rinse with high-purity water and dry under a gentle stream of nitrogen.

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in MES buffer (pH 6.0).

    • Immerse the SAM-modified substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups of the 16-MHA.

  • Antibody Immobilization:

    • Rinse the activated substrate with MES buffer.

    • Immediately immerse the substrate in a solution of the antibody (typically 10-100 µg/mL in PBS, pH 7.4).

    • Incubate for 1-2 hours at room temperature.

  • Blocking:

    • Rinse the substrate with PBS.

    • Immerse the substrate in a 1 M ethanolamine hydrochloride solution (pH 8.5) for 10-15 minutes to deactivate any unreacted NHS-esters.

  • Final Rinse:

    • Rinse the substrate thoroughly with PBS.

    • The biosensor is now ready for use. Store in PBS at 4°C if not used immediately.

Protocol 2: Characterization and Use of the Biosensor (Electrochemical Impedance Spectroscopy - EIS)

This protocol provides a general method for using the prepared immunosensor with EIS.

Materials:

  • Prepared immunosensor

  • Potentiostat with EIS capability

  • Three-electrode cell (if using a gold wire/disc as the working electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Ferri/ferrocyanide solution (e.g., 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in PBS)

  • Target antigen solutions at various concentrations in PBS

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

Procedure:

  • Baseline Measurement:

    • Set up the electrochemical cell with the immunosensor as the working electrode.

    • Add the ferri/ferrocyanide solution to the cell.

    • Perform an EIS measurement over a suitable frequency range (e.g., 100 kHz to 0.1 Hz) with a small AC amplitude (e.g., 10 mV). This provides the baseline impedance.

  • Blocking (Optional but Recommended):

    • Incubate the sensor surface with a blocking buffer (e.g., 1% BSA) for 30 minutes to block any remaining active sites and minimize non-specific binding.

    • Rinse with PBS.

    • Perform another EIS measurement to record the impedance after blocking.

  • Antigen Binding:

    • Incubate the sensor with a solution containing the target antigen for a specific time (e.g., 30-60 minutes).

    • Rinse thoroughly with PBS to remove any unbound antigen.

  • Post-Binding Measurement:

    • Perform an EIS measurement in the ferri/ferrocyanide solution. The binding of the antigen to the antibody will alter the impedance at the electrode surface.

  • Data Analysis:

    • Model the impedance data using an equivalent circuit (e.g., a Randles circuit).

    • The change in charge transfer resistance (Rct) before and after antigen binding is proportional to the concentration of the antigen.

    • Repeat steps 3 and 4 for different antigen concentrations to generate a calibration curve.

Visualizations

Experimental Workflow for Mixed SAM Immunosensor

G cluster_prep Surface Preparation cluster_immob Biomolecule Immobilization cluster_detect Analyte Detection A Clean Gold Substrate B Incubate in 16-MHA / this compound Solution (18-24h) A->B C Rinse with Ethanol & Water B->C D Activate with EDC/NHS C->D E Immobilize Antibody (1-2h) D->E F Block with Ethanolamine E->F G Baseline EIS Measurement F->G H Incubate with Target Antigen G->H I Final EIS Measurement H->I

Caption: Workflow for immunosensor fabrication and use.

Principle of Self-Assembled Monolayer (SAM) Formation

G cluster_0 1. Thiol Solution cluster_1 2. Self-Assembly on Gold Surface cluster_2 3. Ordered Monolayer p1 m1 p1->m1 Thiol-Gold Bonding p2 m2 p2->m2 p3 m3 p3->m3 p4 m4 p4->m4 p5 m5 p5->m5 p6 m6 p6->m6 l1 Au Gold Surface m1->Au m2->Au m3->Au m4->Au m5->Au m6->Au Au2 Gold Surface peg_layer m-PEG5 Layer (Anti-Fouling) G cluster_before Before Antigen Binding cluster_after After Antigen Binding E1 Electrode R1 Redox Probe [Fe(CN)6]3-/4- E1->R1 Fast Electron Transfer (Low Rct) E2 Electrode A Antigen R2 Redox Probe [Fe(CN)6]3-/4- A->R2 Blocked Electron Transfer (High Rct)

Application Notes and Protocols for m-PEG5-SH Conjugation to Quantum Dots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the surface modification of quantum dots (QDs) with methoxy-polyethylene glycol-thiol (m-PEG5-SH). The functionalization of QDs with a PEG layer is a critical step for many biological applications, as it enhances colloidal stability, reduces non-specific binding, and improves biocompatibility.[1][2]

Introduction

Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties, including high quantum yield, broad absorption spectra, and narrow, size-tunable emission spectra.[3][4] For biological applications, QDs synthesized in organic solvents must be transferred to an aqueous phase. This is typically achieved through ligand exchange, where the native hydrophobic ligands are replaced with hydrophilic ones.[5]

Thiol-terminated PEG ligands, such as this compound, are widely used for this purpose. The thiol group has a strong affinity for the QD surface, forming a stable bond, while the PEG chain renders the QDs water-soluble and provides a steric barrier that minimizes non-specific interactions with proteins and cells.[6][7] This process, known as PEGylation, is crucial for in vitro and in vivo imaging, sensing, and drug delivery applications.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the PEGylation of quantum dots. These values are representative and may vary depending on the specific type of quantum dot, the initial ligand, and the precise reaction conditions.

Table 1: Hydrodynamic Diameter of Quantum Dots Before and After PEGylation

Quantum Dot TypeInitial Hydrodynamic Diameter (nm)Hydrodynamic Diameter after PEGylation (nm)Reference
InP/ZnS7.8 ± 0.512.56 ± 0.72[10]
InP/ZnS29.6 ± 0.924.63 ± 0.45[10]
CdSe/ZnS~4.6 - 8.6 (core)13.8 - 18.4 (total with compact ligand)[11]
CdTe2.5 (core)5.6[12]
CdTe6.0 (core)9.7[12]

Table 2: Zeta Potential of Quantum Dots Before and After PEGylation

Quantum Dot TypeInitial Zeta Potential (mV)Zeta Potential after PEGylation (mV)Reference
InP/ZnS-LA-27.3 ± 1.39Less negative than initial[10]
InP/ZnS-Pen-14.7 ± 0.31Less negative than initial[10]
CdPbSVaries with thiol concentrationBecomes more neutral[6]
PI-b-PEG encapsulated QDsN/AAdjustable from -35 to +35[13]

Table 3: Quantum Yield Retention After Ligand Exchange

Ligand Exchange MethodQuantum Yield RetentionNotesReference
Mild reaction with organic baseComparable to TOPO-capped QDs in tolueneHigh concentrations of thiols can be detrimental to quantum yield.[14]
Thiol addition to amine-capped CdSe/ZnSCan enhance emission propertiesThe effect is dependent on the initial surface chemistry of the QD.[15]
Ligand exchange with preformed Pb cation-ligand units~55% (maintained)This specialized method is designed to preserve high quantum efficiency.[16]

Experimental Protocols

Materials and Reagents
  • Hydrophobic quantum dots (e.g., CdSe/ZnS, InP/ZnS) in an organic solvent (e.g., toluene, chloroform)

  • This compound (methoxy-polyethylene glycol-thiol, 5 units)

  • Organic base (e.g., tetramethylammonium hydroxide - TMAH)[14]

  • Solvents: Chloroform, Methanol, Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[7]

  • Buffers: Phosphate-buffered saline (PBS), Borate buffer (pH 7-9)[7]

  • Purification supplies: Centrifugal filter units (e.g., 100 kD MWCO), Gel filtration columns (e.g., NAP-5 or NAP-10)[17][18]

Protocol for this compound Ligand Exchange with Quantum Dots

This protocol describes a general method for transferring hydrophobic quantum dots to an aqueous phase using this compound.

  • Preparation of this compound Stock Solution:

    • To facilitate handling, prepare a stock solution of this compound in DMSO or DMF.[7] For example, dissolve 10 mg of this compound in 1 mL of anhydrous DMSO.

    • Store the stock solution at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group.[7]

  • Preparation of Quantum Dots:

    • Start with a solution of hydrophobic quantum dots in an organic solvent like toluene or chloroform. The concentration should be known, typically in the µM range.

  • Ligand Exchange Reaction:

    • In a microcentrifuge tube, add the desired amount of the hydrophobic quantum dot solution.

    • Add the this compound stock solution. A large molar excess of the PEG-thiol ligand is typically required. Ratios can range from 1,000 to 5,000 PEG molecules per quantum dot, but this should be optimized for your specific system.[6]

    • To facilitate the reaction, an organic base such as tetramethylammonium hydroxide (TMAH) can be added to the reaction mixture to deprotonate the thiol group, increasing its reactivity with the QD surface.[14] The pH of the mixture should be adjusted to be basic (pH ~11).[9]

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking or rotation. Some protocols may use slightly elevated temperatures (e.g., 60°C) to expedite the process, but this should be done with caution to avoid QD degradation.[9]

  • Phase Transfer and Purification:

    • After incubation, the PEGylated quantum dots will have transferred to a more polar phase. Add an equal volume of a non-polar solvent like hexane and an equal volume of an aqueous buffer (e.g., PBS or borate buffer, pH 7-9).

    • Vortex the mixture and then centrifuge to separate the phases. The now hydrophilic PEGylated QDs should be in the aqueous phase.

    • Carefully collect the aqueous phase containing the PEGylated QDs.

    • To remove excess, unbound this compound and other reaction components, purify the PEGylated QDs. This can be done by:

      • Centrifugal Filtration: Use a centrifugal filter unit with a molecular weight cutoff (MWCO) appropriate for your QDs (e.g., 100 kD). Wash the QDs multiple times with the desired aqueous buffer.[18]

      • Gel Filtration Chromatography: Use a desalting column (e.g., NAP-5 or NAP-10) to separate the larger PEGylated QDs from the smaller unbound PEG molecules.[18]

  • Characterization:

    • Resuspend the purified PEGylated QDs in a suitable aqueous buffer.

    • Characterize the functionalized QDs by measuring their hydrodynamic diameter (e.g., using Dynamic Light Scattering), zeta potential, and photoluminescence quantum yield.

Visualizations

Experimental Workflow for Quantum Dot PEGylation

G cluster_prep Preparation cluster_reaction Ligand Exchange cluster_purification Purification cluster_final Final Product prep_qd Hydrophobic QDs in Organic Solvent mix Mix QDs and this compound (Add Base, e.g., TMAH) prep_qd->mix prep_peg This compound Stock Solution (DMSO/DMF) prep_peg->mix incubate Incubate (Room Temp, 2-4h) mix->incubate phase_transfer Phase Transfer to Aqueous Buffer incubate->phase_transfer purify Remove Excess PEG (Centrifugal Filtration or Gel Filtration) phase_transfer->purify final_qd Aqueous, Stable This compound Coated QDs purify->final_qd characterize Characterization (DLS, Zeta, QY) final_qd->characterize

Workflow for the PEGylation of quantum dots with this compound.
Logical Workflow for a Biosensing Application

G cluster_synthesis Probe Synthesis cluster_sensing Sensing cluster_detection Detection peg_qd This compound Coated QD activated_qd Activated QD (e.g., with EDC/NHS if using COOH-PEG) peg_qd->activated_qd Activation Step (if applicable) conjugation Bioconjugation activated_qd->conjugation biomolecule Targeting Biomolecule (e.g., Antibody, Aptamer) biomolecule->conjugation bioprobe QD-Biomolecule Probe conjugation->bioprobe binding Specific Binding (Probe + Analyte) bioprobe->binding sample Biological Sample (Containing Target Analyte) sample->binding signal Fluorescence Signal binding->signal detection Signal Detection (e.g., Microscopy, Spectroscopy) signal->detection analysis Data Analysis detection->analysis

Logical workflow for a biosensing application using functionalized quantum dots.

References

Troubleshooting & Optimization

Technical Support Center: Utilizing m-PEG5-SH for Thiol Modification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG5-SH. This guide is designed to assist researchers, scientists, and drug development professionals in successfully using this compound for thiol-specific PEGylation while preventing unwanted disulfide bond formation. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a methoxy-terminated polyethylene glycol (PEG) derivative with a terminal thiol (-SH) group. It is commonly used as a PEGylating agent to attach a 5-unit PEG chain to a target molecule. A primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][2][3] The hydrophilic PEG spacer can increase the solubility and improve the pharmacokinetic properties of the modified molecule.[4][5]

Q2: How can I prevent my this compound from forming disulfide-linked dimers (PEG-S-S-PEG) during storage and handling?

A2: Disulfide bond formation is an oxidative process. To prevent dimerization of this compound, it is crucial to handle it under conditions that minimize oxidation.

  • Storage: Store this compound solutions frozen at -20°C or -80°C and protected from light.[1] For stock solutions, consider storing under an inert gas atmosphere (e.g., argon or nitrogen).

  • Handling: When preparing solutions, use deoxygenated buffers (e.g., by sparging with nitrogen or argon). Prepare solutions immediately before use to minimize exposure to atmospheric oxygen.

Q3: I am trying to conjugate this compound to a cysteine residue on my protein, but I am seeing low conjugation efficiency. What could be the cause?

A3: Low conjugation efficiency can stem from several factors:

  • Disulfide Bonds in the Protein: The target cysteine residue on your protein may be participating in an intramolecular or intermolecular disulfide bond, making it unavailable for reaction. Ensure your protein is fully reduced before initiating the conjugation reaction.

  • Incorrect pH: The reaction between a thiol (from this compound) and a maleimide-functionalized protein is most efficient and specific at a pH range of 6.5-7.5.[6][7] Outside this range, reaction rates can decrease, or side reactions may occur.

  • Presence of Competing Thiols: If your reaction buffer contains other thiol-containing reagents, such as dithiothreitol (DTT) or β-mercaptoethanol (BME), they will compete with your protein for reaction with the PEGylating agent.[8]

  • Hydrolysis of Reactive Groups: If you are reacting this compound with a maleimide-functionalized partner, the maleimide group can undergo hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols.[6][8]

Q4: How do I reduce disulfide bonds in my protein before conjugation with this compound?

A4: To ensure that cysteine residues are available for conjugation, you must first reduce any existing disulfide bonds. Common reducing agents include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[9][10] TCEP is often preferred for reactions involving maleimides as it does not contain a thiol group and therefore does not need to be removed prior to the conjugation step.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No PEGylation Target cysteine residues are in an oxidized state (disulfide bond).Reduce the protein with a suitable reducing agent like TCEP or DTT prior to the PEGylation reaction. See Protocol 1.
Competing reaction with other thiol-containing molecules (e.g., DTT, BME) in the buffer.Remove the reducing agent after protein reduction and before adding this compound. This is not necessary if TCEP is used.[8]
Incorrect pH for the conjugation reaction.Ensure the reaction buffer pH is maintained between 6.5 and 7.5 for optimal thiol-maleimide reactions.[6][7]
Formation of Unwanted Protein Dimers or Aggregates Intermolecular disulfide bonds are forming between protein molecules.After reduction, immediately proceed with the PEGylation reaction or use an alkylating agent to block free thiols if PEGylation is not desired at that step.[11]
This compound Dimerization Oxidation of the thiol group on this compound.Prepare fresh solutions of this compound in deoxygenated buffers immediately before use. Store stock solutions under inert gas.

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds Prior to PEGylation

This protocol describes the reduction of disulfide bonds in a protein sample to free up cysteine residues for subsequent reaction with a thiol-reactive compound.

Materials:

  • Protein sample in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Reducing agent: TCEP hydrochloride or DTT

  • Desalting column (if using DTT)

  • Reaction buffer (e.g., phosphate buffer, pH 7.2, deoxygenated)

Procedure using TCEP (Recommended):

  • Dissolve the protein in the deoxygenated reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare a fresh stock solution of TCEP (e.g., 100 mM in water).

  • Add TCEP to the protein solution to a final concentration of 1-5 mM. A 10-50 fold molar excess of TCEP over the protein is typical.

  • Incubate the reaction mixture at room temperature for 1-2 hours.

  • The reduced protein solution can now be used directly for conjugation with thiol-reactive reagents like maleimides. TCEP does not need to be removed.[8]

Procedure using DTT:

  • Dissolve the protein in the deoxygenated reaction buffer.

  • Add DTT to a final concentration of 10-20 mM.

  • Incubate at 37°C for 1 hour.

  • Crucially, remove the DTT from the reduced protein solution using a desalting column equilibrated with the deoxygenated reaction buffer. This step is essential to prevent DTT from competing in the subsequent PEGylation reaction.[8]

  • Immediately use the purified, reduced protein for the next step.

Protocol 2: Preventing Reformation of Disulfide Bonds using an Alkylating Agent

This protocol is for situations where free thiols need to be permanently blocked to prevent re-oxidation and disulfide bond formation.

Materials:

  • Reduced protein sample (from Protocol 1)

  • Alkylating agent: Iodoacetamide (IAM) or N-ethylmaleimide (NEM)

  • Quenching reagent (e.g., DTT or BME)

  • Desalting column

Procedure:

  • Following the reduction step (Protocol 1), add a 2 to 5-fold molar excess of iodoacetamide over the reducing agent (e.g., DTT) used.

  • Incubate the reaction in the dark at room temperature for 1 hour.

  • (Optional) Quench any unreacted iodoacetamide by adding a small amount of a thiol-containing reagent like DTT.

  • Purify the alkylated protein using a desalting column to remove excess reagents. The protein's free thiols are now permanently blocked.[11]

Visual Guides

G cluster_reduction Step 1: Protein Disulfide Bond Reduction cluster_purification Step 2: Purification (if using DTT) cluster_conjugation Step 3: Thiol-Specific Reaction Protein_SS Protein with Disulfide Bond (P-S-S-P) ReducingAgent Add Reducing Agent (e.g., TCEP or DTT) Protein_SS->ReducingAgent ReducedProtein Reduced Protein with Free Thiols (P-SH) ReducingAgent->ReducedProtein Removal Remove Excess DTT (e.g., Desalting Column) ReducedProtein->Removal ConjugatedProtein PEGylated Protein (P-S-PEG) Removal->ConjugatedProtein PEG_Maleimide Thiol-Reactive PEG (e.g., PEG-Maleimide) PEG_Maleimide->ConjugatedProtein

Caption: Workflow for protein PEGylation, emphasizing the disulfide reduction step.

G Start Start: Protein with Free Thiol (-SH) Decision Is immediate conjugation with this compound planned? Start->Decision Conjugate Proceed with PEGylation Reaction Decision->Conjugate Yes Block Block Free Thiols with Alkylating Agent (e.g., Iodoacetamide) Decision->Block No End_Conjugate Stable PEGylated Product Conjugate->End_Conjugate End_Blocked Stable, Thiol-Blocked Product (No Disulfide Formation) Block->End_Blocked

Caption: Decision tree for handling proteins with free thiols.

References

troubleshooting low reaction yield in m-PEG5-SH conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG5-SH conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation to a maleimide-functionalized molecule?

The optimal pH range for the thiol-maleimide conjugation reaction is typically between 6.5 and 7.5.[1][2][3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines, ensuring specificity.[1][3] Reaction rates decrease at pH values below 6.5 because the thiol group is less likely to be in its reactive thiolate anion form.[1] Above pH 7.5, the competing reaction with primary amines becomes more significant.[3][4]

Q2: My this compound reagent may have been improperly stored. How can I check its viability?

Improper storage of this compound can lead to oxidation of the thiol group, forming disulfide bonds and rendering it unreactive.[1] You can assess the presence of free thiols using Ellman's reagent (DTNB), which reacts with free sulfhydryl groups to produce a colored product. For long-term storage, it is recommended to store this compound at -20°C or -80°C, protected from light, to maintain its reactivity.[5][6]

Q3: I am observing a low conjugation yield. What are the most common causes?

Low conjugation yield in a thiol-maleimide reaction can stem from several factors:

  • Oxidation of Thiols: The sulfhydryl group on your this compound or your target molecule may have oxidized to form disulfide bonds.[1]

  • Hydrolysis of Maleimide: The maleimide group on your reaction partner is susceptible to hydrolysis, especially at pH values above 7.5, which renders it unreactive.[3]

  • Suboptimal pH: As mentioned, the reaction is highly pH-dependent. Operating outside the optimal 6.5-7.5 range will significantly reduce efficiency.[1][2]

  • Incorrect Stoichiometry: The molar ratio of this compound to the maleimide-containing molecule is crucial and often requires optimization.[1]

  • Steric Hindrance: The structure of the reacting molecules may physically impede the reaction sites from coming together.[7]

Q4: How can I quantify the yield of my this compound conjugation reaction?

Quantifying PEGylation can be challenging because PEG itself lacks a strong chromophore for UV-Vis detection.[8][9] Several analytical techniques can be employed:

  • Size-Exclusion Chromatography (SEC): This method separates molecules based on size and can distinguish between the PEGylated product, unreacted protein/molecule, and excess PEG.[10][11]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate and quantify the different species in the reaction mixture.[10][11]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the molecular weight of the product, confirming the number of attached PEG molecules.[12]

  • SDS-PAGE: This method provides a qualitative or semi-quantitative assessment by observing the shift in molecular weight of the PEGylated product compared to the un-PEGylated starting material.[12]

  • Colorimetric Assays: The barium-iodide assay can be used to directly quantify PEG.[12][13]

Troubleshooting Guide: Low Reaction Yield

This guide provides a systematic approach to diagnosing and resolving low yield in your this compound conjugation experiments.

Problem Area 1: Reagent Integrity
Potential Cause Recommended Action
Oxidation of this compound or substrate thiol Before conjugation, treat your thiol-containing molecule with a reducing agent like TCEP or DTT to reduce any disulfide bonds.[1] TCEP is often preferred as it does not need to be removed prior to the reaction.[1] If using DTT, it must be removed before adding the maleimide reagent.[1]
Hydrolysis of the maleimide group Prepare the maleimide-functionalized reagent solution immediately before use. Avoid storing it in aqueous buffers, especially at a pH above 7.0.[3] If possible, dissolve the maleimide in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer.[1]
Problem Area 2: Reaction Conditions
Parameter Recommendation
pH Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1][2] Prepare fresh buffer and verify the pH before starting the reaction.
Stoichiometry The ideal molar ratio of maleimide to thiol can vary. A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling.[1] However, for other conjugations, this may need to be optimized. Perform small-scale experiments with varying molar ratios to determine the optimal condition for your specific system.
Reaction Time and Temperature For small molecules, the reaction can be very fast, while for larger proteins it may be slower.[1] A typical starting point is to incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1] A time-course experiment can help determine the optimal reaction time.
Oxygen Content Degas your buffers to remove dissolved oxygen, which can contribute to thiol oxidation.[1]
Metal Ions Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester divalent metal ions that can catalyze thiol oxidation.[1]

Experimental Protocols

Protocol 1: Reduction of Disulfide Bonds with TCEP
  • Prepare a stock solution of TCEP (tris(2-carboxyethyl)phosphine) in water or a suitable buffer.

  • Add TCEP to your protein or peptide solution to a final concentration of 5-50 mM. A 2-10 fold molar excess of TCEP over the disulfide bonds is a good starting point.[1]

  • Incubate the mixture at room temperature for 30-60 minutes.

  • The reduced protein solution can be used directly in the conjugation reaction without removing the TCEP.[1]

Protocol 2: General this compound Conjugation to a Maleimide
  • Dissolve your maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF.

  • In a separate tube, dissolve your thiol-containing molecule (e.g., protein, peptide) in a degassed reaction buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA. If disulfide reduction was necessary, this would be the solution from the TCEP treatment.

  • Add the dissolved maleimide reagent to the thiol solution. The molar ratio should be optimized, but a 10-20 fold excess of the maleimide reagent can be used as a starting point.[1]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • (Optional) To quench the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.

  • Proceed with the purification of the conjugate using methods like size-exclusion chromatography or dialysis to remove unreacted reagents.[7]

Visual Guides

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis thiol_prep Prepare Thiol Molecule (e.g., Protein, this compound) mix Mix Reactants in Buffer thiol_prep->mix maleimide_prep Prepare Maleimide Molecule maleimide_prep->mix buffer_prep Prepare Reaction Buffer (pH 6.5-7.5, degassed, with EDTA) buffer_prep->mix incubate Incubate (2h @ RT or O/N @ 4°C) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify analyze Analyze Product (e.g., HPLC, MS, SDS-PAGE) purify->analyze

Caption: General workflow for this compound conjugation.

G cluster_reagents Reagent Integrity Check cluster_conditions Reaction Condition Check start Low Conjugation Yield Observed check_thiol Is the thiol oxidized? start->check_thiol reduce_thiol Action: Reduce with TCEP/DTT check_thiol->reduce_thiol Yes check_maleimide Is the maleimide hydrolyzed? check_thiol->check_maleimide No reduce_thiol->check_maleimide fresh_maleimide Action: Use freshly prepared maleimide check_maleimide->fresh_maleimide Yes check_ph Is the pH outside 6.5-7.5? check_maleimide->check_ph No fresh_maleimide->check_ph adjust_ph Action: Adjust pH of buffer check_ph->adjust_ph Yes check_ratio Is the molar ratio suboptimal? check_ph->check_ratio No adjust_ph->check_ratio optimize_ratio Action: Optimize stoichiometry check_ratio->optimize_ratio Yes end_node Re-run Experiment check_ratio->end_node No optimize_ratio->end_node

Caption: Troubleshooting logic for low conjugation yield.

References

how to avoid oxidation of m-PEG5-SH thiol groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of m-PEG5-SH thiol groups. It includes a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of this compound degradation is the oxidation of its terminal thiol (-SH) group. This oxidation leads to the formation of a disulfide bond (-S-S-), resulting in the dimerization of the this compound molecule. This process is primarily initiated by dissolved oxygen in solutions and can be catalyzed by the presence of metal ions.[1]

Q2: How does pH affect the stability of this compound?

A2: The stability of the thiol group is significantly influenced by pH. In alkaline conditions (pH > 7), the thiol group is more readily deprotonated to form a thiolate anion (-S⁻). This thiolate form is more nucleophilic and, therefore, more susceptible to oxidation.[2][3] While thiol-maleimide conjugation reactions are often performed at a pH range of 6.5-7.5 for optimal reactivity, higher pH values within and beyond this range can accelerate oxidation.[4]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. When stored as a stock solution, it is recommended to keep it at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is also imperative to protect the compound from light.[5] For powdered forms, storage at -20°C in a desiccated environment is recommended.[6]

Q4: Can I use Tris buffer for my reactions involving this compound?

A4: It is generally not recommended to use buffers containing primary amines, such as Tris, when working with thiol-reactive reagents if subsequent reactions involve amine-reactive chemistry. However, for the stability of the thiol group itself, the choice of buffer can influence the rate of oxidation. Phosphate and citrate buffers have been shown to be more stable for some biomolecules compared to histidine buffers, which can form pro-oxidant complexes with metal ions.[7] When possible, use degassed buffers to minimize dissolved oxygen.

Q5: How can I quantify the amount of free thiol in my this compound sample?

A5: The concentration of free thiol groups can be determined using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB). This method involves a colorimetric assay where the absorbance is measured at 412 nm.[4] This quantification is essential to assess the quality of your this compound reagent before use, especially after prolonged storage.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound, focusing on the prevention of thiol oxidation.

Issue Potential Cause Recommended Solution
Low conjugation efficiency in a thiol-maleimide reaction. Oxidation of this compound leading to a lower concentration of reactive thiol groups.1. Verify Reagent Quality: Quantify the free thiol concentration using Ellman's reagent before the experiment. 2. Optimize Reaction Buffer: Use a degassed buffer with a pH between 6.5 and 7.5.[4] Consider including a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[4] 3. Work Under Inert Atmosphere: If possible, perform the reaction under an inert gas like nitrogen or argon to minimize exposure to oxygen.
Precipitation observed in the this compound stock solution. Formation of disulfide dimers which may have lower solubility.1. Reduce the Disulfide: Treat the solution with a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine). TCEP is stable and effective over a wide pH range.[4] 2. Filter the Solution: If reduction is not feasible or desirable, filter the solution to remove the precipitate before use, and re-quantify the free thiol concentration.
Inconsistent results between experiments. Variable levels of this compound oxidation due to differences in handling or storage.1. Standardize Procedures: Implement a strict protocol for handling and storing this compound, including aliquoting stock solutions to avoid multiple freeze-thaw cycles.[5] 2. Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound immediately before use from a freshly opened or properly stored stock.
Formation of unexpected side products. Reaction of oxidized this compound (disulfide) with other components in the reaction mixture.1. Purify the this compound: If significant oxidation is suspected, consider purifying the this compound to remove the disulfide dimer before use. 2. Control Reaction Conditions: Strictly control the pH, temperature, and oxygen exposure during the reaction to minimize in-situ oxidation.

Factors Influencing this compound Stability

The following table summarizes key factors that can affect the stability of this compound by promoting the oxidation of its thiol group.

FactorEffect on Thiol OxidationRecommendations for Minimizing Oxidation
pH Increased oxidation at higher (alkaline) pH due to thiolate anion formation.[2][3]Maintain a pH between 6.5 and 7.5 for reactions. For storage, a slightly acidic pH may be beneficial.
Oxygen Dissolved oxygen is a primary oxidant of thiols.[1]Use degassed buffers. Work under an inert atmosphere (e.g., nitrogen or argon).
Metal Ions Transition metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze thiol oxidation.[1]Add a chelating agent such as EDTA (1-5 mM) to the reaction buffer.[4]
Temperature Higher temperatures generally increase the rate of chemical reactions, including oxidation.Store this compound at recommended low temperatures (-20°C or -80°C).[5] Perform reactions at controlled, and if possible, lower temperatures.
Light Exposure to light can potentially promote photo-oxidation.Store this compound protected from light.[5]
Buffer Type Some buffer components can interact with metal ions to either inhibit or promote oxidation.[7]Use non-amine containing buffers like phosphate or citrate. Avoid buffers like histidine if metal ion contamination is a concern.[7]

Experimental Protocol: Preventing this compound Oxidation During Protein Conjugation

This protocol provides a detailed methodology for conjugating this compound to a protein containing a maleimide group, with a focus on minimizing thiol oxidation.

1. Materials:

  • This compound
  • Maleimide-activated protein
  • Conjugation Buffer: Degassed Phosphate Buffered Saline (PBS), pH 7.2, containing 5 mM EDTA.
  • Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
  • Quenching Reagent: L-cysteine or N-acetylcysteine
  • Analytical Tools: Ellman's Reagent, SDS-PAGE, Size-Exclusion Chromatography (SEC-HPLC)

2. Procedure:

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution (e.g., 10 mM) in degassed, anhydrous DMSO or DMF.

    • Blanket the headspace of the vial with an inert gas (argon or nitrogen) before sealing.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[5]

  • Quantification of Free Thiol (Optional but Recommended):

    • Before each experiment, determine the concentration of free thiol in the this compound stock solution using Ellman's reagent to ensure its quality.

  • Reduction of Protein Disulfide Bonds (If Necessary):

    • If the maleimide-activated protein contains disulfide bonds that need to be reduced to expose free thiols for another purpose or if the protein itself needs to be in a reduced state for the intended application, dissolve the protein in the degassed conjugation buffer.

    • Add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before the conjugation reaction.[4]

  • Conjugation Reaction:

    • Dissolve the maleimide-activated protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.

    • Add the this compound solution to the protein solution at a desired molar excess (e.g., 5-20 fold molar excess of thiol over maleimide).

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction should be performed in a sealed vial with minimal headspace, preferably under an inert atmosphere.

  • Quenching the Reaction:

    • Add a quenching reagent such as L-cysteine or N-acetylcysteine in excess (e.g., 10-fold molar excess over the initial amount of this compound) to react with any unreacted maleimide groups.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification and Analysis:

    • Purify the resulting PEGylated protein from excess reagents using size-exclusion chromatography (SEC-HPLC) or dialysis.

    • Analyze the final product using SDS-PAGE to confirm the increase in molecular weight due to PEGylation and use SEC-HPLC to assess the purity of the conjugate.

Visualizing the Workflow for Preventing this compound Oxidation

The following diagram illustrates the key steps and considerations for minimizing the oxidation of this compound during an experimental workflow.

G cluster_storage Storage cluster_prep Preparation cluster_reaction Reaction cluster_analysis Quality Control storage Store this compound at -80°C or -20°C Protect from light Store under inert gas prep_peg Prepare fresh this compound solution in anhydrous solvent (DMSO/DMF) storage->prep_peg Equilibrate to RT before opening prep_buffer Prepare degassed buffer (e.g., PBS, pH 7.2) + 5 mM EDTA reaction Perform conjugation in a sealed vial with minimal headspace (optional: under inert atmosphere) prep_buffer->reaction prep_peg->reaction analysis Quantify free thiol (Ellman's Reagent) before use reaction->analysis Analyze product analysis->prep_peg Verify Quality

Caption: Workflow for minimizing this compound oxidation.

Troubleshooting Workflow for this compound Oxidation

This diagram outlines a logical approach to troubleshooting experiments where this compound oxidation is suspected.

G start Low Conjugation Yield or Unexpected Side Products check_thiol Quantify Free Thiol in this compound Stock start->check_thiol thiol_ok Thiol Concentration OK? check_thiol->thiol_ok thiol_low Thiol Concentration Low thiol_ok->thiol_low No review_reaction Review Reaction Conditions: - Degassed buffer? - EDTA used? - pH correct? - Inert atmosphere? thiol_ok->review_reaction Yes review_storage Review Storage Conditions: - Temperature? - Light exposure? - Freeze-thaw cycles? thiol_low->review_storage new_reagent Use a fresh aliquot or new batch of this compound review_storage->new_reagent end Problem Resolved new_reagent->end optimize_reaction Optimize reaction conditions: - Degas buffer thoroughly - Add/increase EDTA - Adjust pH to 6.5-7.5 - Use inert gas review_reaction->optimize_reaction optimize_reaction->end

Caption: Troubleshooting guide for this compound oxidation issues.

References

Technical Support Center: Purification of m-PEG5-SH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of m-PEG5-SH conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these specific conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound conjugates?

The main challenges in purifying this compound conjugates stem from the reaction mixture's heterogeneity. Key difficulties include:

  • Removing Unreacted this compound: Excess this compound is often used to drive the conjugation reaction to completion, and its removal is a critical step.

  • Separating the Desired Conjugate from the Unconjugated Molecule: Efficiently isolating the PEGylated product from the starting material (e.g., peptide, protein, or small molecule) is essential.

  • Resolving Different PEGylated Species: In instances of multiple reactive sites on the target molecule, it can be challenging to separate mono-PEGylated forms from multi-PEGylated products.

  • Eliminating Byproducts: The conjugation chemistry may produce byproducts that need to be removed.[1]

  • Product Stability: The conjugate may be sensitive to the pH, temperature, or solvents used during purification.[1]

Q2: Which purification techniques are most effective for this compound conjugates?

Several techniques can be employed, often in combination, to purify this compound conjugates. The choice depends on the properties of the conjugate and the impurities to be removed. The most common methods are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Highly effective for separating molecules based on hydrophobicity. It can separate the PEGylated conjugate from the unreacted starting materials and resolve different PEGylated species.[1][]

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size (hydrodynamic volume). It is efficient at removing low molecular weight by-products and unreacted PEG from the larger conjugate.[][3]

  • Dialysis and Ultrafiltration: Membrane-based techniques that separate molecules based on molecular weight cutoff. These are useful for removing small impurities like unreacted this compound and salts.[][3][4]

  • Tangential Flow Filtration (TFF): A rapid and efficient method for separation and purification, particularly for larger scale operations. It can be used for concentration and buffer exchange.[5][6][7]

Troubleshooting Guides

Issue 1: Incomplete Separation of the Conjugate from Unreacted this compound

Symptom: Analytical HPLC (e.g., RP-HPLC or SEC) shows a persistent peak corresponding to free this compound in the purified product.

Potential Cause Suggested Solution
Inappropriate Purification Method For small molecule conjugates, the size difference might not be sufficient for effective SEC separation. RP-HPLC is often a better choice due to differences in hydrophobicity.[1]
Suboptimal Chromatography Conditions For RP-HPLC: Optimize the gradient elution. A shallower gradient around the elution time of the components can improve resolution. Adjust the mobile phase composition, including the percentage of organic solvent (e.g., acetonitrile) and the ion-pairing agent (e.g., trifluoroacetic acid).[1] For SEC: Ensure the column has the appropriate pore size for the molecular weight range of your conjugate and the free PEG.[8]
Insufficient Dialysis/Ultrafiltration Use a dialysis membrane or ultrafiltration cartridge with a molecular weight cutoff (MWCO) that is significantly smaller than your conjugate but large enough to allow the free this compound to pass through. Increase the dialysis time and the frequency of buffer changes.[4]
Issue 2: Low Recovery of the Purified Conjugate

Symptom: The final yield of the purified this compound conjugate is significantly lower than expected.

Potential Cause Suggested Solution
Adsorption to Chromatography Column The conjugate may be irreversibly binding to the stationary phase. Try a different column chemistry (e.g., C8 instead of C18 for RP-HPLC) or modify the mobile phase to reduce non-specific binding.[1] For SEC, some PEGylated molecules may interact with the column matrix; using a mobile phase with a higher salt concentration can sometimes mitigate this.
Product Degradation The conjugate may be unstable under the purification conditions (e.g., pH of the mobile phase, exposure to organic solvents). Perform stability studies under different conditions to identify the optimal purification environment.[1]
Precipitation during Purification The conjugate may precipitate in the mobile phase or during concentration steps. Adjust the buffer composition, pH, or ionic strength to maintain solubility.
Incorrect MWCO for Dialysis/Ultrafiltration The MWCO of the membrane may be too large, leading to the loss of the conjugate. Choose a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your conjugate.

Experimental Protocols

General Protocol for RP-HPLC Purification
  • Column Selection: Choose a suitable reversed-phase column (e.g., C8 or C18) with a pore size appropriate for the size of the conjugate.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Develop a linear gradient that allows for the separation of the conjugate from impurities. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes. A shallower gradient will generally provide better resolution.[1][9]

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the mobile phase.

  • Injection and Fraction Collection: Inject the sample onto the equilibrated column and collect fractions as peaks elute.

  • Analysis: Analyze the collected fractions using an appropriate analytical method (e.g., analytical HPLC, mass spectrometry) to identify the fractions containing the pure conjugate.

  • Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization.

General Protocol for Size Exclusion Chromatography (SEC) Purification
  • Column Selection: Select an SEC column with a fractionation range that is appropriate for the size of the this compound conjugate and the impurities.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., phosphate-buffered saline, PBS) at a physiological pH.

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase.

  • Injection and Elution: Inject the sample and elute with the mobile phase at a constant flow rate. The largest molecules will elute first.

  • Fraction Collection: Collect fractions based on the elution profile.

  • Analysis and Pooling: Analyze the fractions to identify those containing the purified conjugate and pool them.

Data Summary

The following table provides a general comparison of the common purification techniques for this compound conjugates. The effectiveness of each method can vary depending on the specific characteristics of the conjugate.

Purification Technique Principle of Separation Typical Throughput Resolution Key Advantages Common Challenges
RP-HPLC HydrophobicityLow to MediumHighExcellent for resolving closely related species.Can be harsh on sensitive molecules; requires solvent removal.[1][]
SEC Hydrodynamic Volume (Size)Low to MediumModerateMild conditions; good for removing small impurities.[][3]Limited resolution for molecules of similar size.[1]
Dialysis/Ultrafiltration Molecular Weight CutoffHighLowSimple, gentle, and good for buffer exchange.[][4]Slow; may not be effective for removing impurities of similar size.[3]
TFF Molecular Weight CutoffHighLow to ModerateFast, scalable, and efficient for large volumes.[5][6]Requires specialized equipment; potential for membrane fouling.

Visualizations

experimental_workflow_rphplc start Crude this compound Conjugate Mixture dissolve Dissolve in Mobile Phase A start->dissolve inject Inject onto RP-HPLC Column dissolve->inject gradient Apply Gradient Elution (e.g., 5-95% Acetonitrile) inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (e.g., Analytical HPLC, MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize to Obtain Pure Conjugate pool->lyophilize

Caption: RP-HPLC purification workflow for this compound conjugates.

experimental_workflow_sec start Crude this compound Conjugate Mixture dissolve Dissolve in SEC Mobile Phase (e.g., PBS) start->dissolve inject Inject onto SEC Column dissolve->inject elute Isocratic Elution inject->elute collect Collect Fractions (Larger molecules elute first) elute->collect analyze Analyze Fractions collect->analyze pool Pool Fractions Containing Pure Conjugate analyze->pool

Caption: Size Exclusion Chromatography purification workflow.

logical_relationship_troubleshooting cluster_issue1 Issue: Impure Product cluster_solution1 Solutions impure Impure Conjugate (e.g., free PEG) cause1 Inappropriate Method impure->cause1 Potential Cause cause2 Suboptimal Conditions impure->cause2 Potential Cause cause3 Insufficient Dialysis impure->cause3 Potential Cause sol1 Switch to RP-HPLC cause1->sol1 sol2 Optimize Gradient cause2->sol2 sol3 Increase Dialysis Time/ Buffer Changes cause3->sol3

Caption: Troubleshooting logic for an impure conjugate product.

References

Technical Support Center: Improving the Stability of m-PEG5-SH Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of m-PEG5-SH solutions.

Troubleshooting Guide

This section addresses specific problems users might face during their experiments, offering potential causes and detailed solutions.

Question 1: My this compound solution shows reduced reactivity in conjugation reactions over time. What is the likely cause and how can I prevent this?

Answer:

Reduced reactivity of this compound is most commonly due to the oxidation of the terminal thiol (-SH) group. In the presence of oxygen, especially at neutral to alkaline pH, two this compound molecules can oxidize to form a disulfide-bonded dimer (m-PEG5-S-S-PEG5-m). This dimer is unreactive in typical thiol-specific conjugation reactions, such as maleimide chemistry.

Potential Causes:

  • Presence of Dissolved Oxygen: Buffers and solutions prepared without de-gassing contain dissolved oxygen that can oxidize the thiol groups.

  • Inappropriate pH: Higher pH (above 7.5) increases the rate of thiol oxidation.[1]

  • Presence of Metal Ions: Divalent metal cations can catalyze the oxidation of thiols.[2]

  • Improper Storage: Storing the solution at inappropriate temperatures or exposed to light can accelerate degradation.

Solutions:

  • Use Degassed Buffers: Prepare all buffers by thoroughly de-gassing them using methods such as sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using a vacuum system.

  • Control pH: Whenever possible, perform reactions at a slightly acidic to neutral pH (6.5-7.5) to minimize the rate of oxidation.

  • Include a Chelating Agent: Add 1 mM EDTA to your buffers to chelate any trace metal ions that could catalyze oxidation.[1]

  • Add a Reducing Agent: For applications where it does not interfere with downstream processes, a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can be added to the solution to maintain the thiol in its reduced, reactive state. TCEP is particularly useful as it is odorless, stable, and does not need to be removed before reactions with maleimides.[3][4]

  • Proper Storage: Store stock solutions of this compound at -20°C or -80°C, protected from light, and in tightly sealed vials to minimize exposure to air and moisture.[5] For working solutions, it is recommended to prepare them fresh on the day of use.

Question 2: I observe a loss of my PEGylated product during SDS-PAGE analysis, even after successful conjugation. Why is this happening?

Answer:

The linkage formed between a maleimide and a thiol (a thiosuccinimide ring) can be unstable under certain conditions, leading to a "retro-Michael" reaction and deconjugation. This can be exacerbated by the presence of other free thiols (e.g., from reducing agents in the sample buffer) and high temperatures during sample preparation for SDS-PAGE.

Potential Causes:

  • Instability of the Thiosuccinimide Linkage: The bond formed is susceptible to reversal, especially in the presence of competing thiols.

  • High Temperatures during Sample Preparation: Heating samples at high temperatures (e.g., 95-100°C) in SDS-PAGE sample buffer can promote the cleavage of the PEG-maleimide conjugate.[6]

Solutions:

  • Modified SDS-PAGE Sample Preparation: Avoid boiling your samples. Instead, heat them at a lower temperature (e.g., 60-70°C) for a shorter period (e.g., 10 minutes) before loading onto the gel.[7]

  • Use Alternative Linkage Chemistry: If the instability of the maleimide linkage is a persistent issue, consider using alternative thiol-reactive chemistries that form more stable bonds, such as those based on mono-sulfones.[8]

  • Stabilize the Maleimide Adduct: Post-conjugation, the maleimide ring can be hydrolyzed under specific conditions to form a more stable, ring-opened structure that is resistant to deconjugation.[8]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and its solutions?

A1:

  • Powder: Store the solid this compound at -20°C, protected from light and moisture.[5]

  • Stock Solutions: Prepare stock solutions in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[5] Avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment. If storage is necessary, use degassed buffers and store on ice for immediate use or at -80°C for short-term storage.

Storage ConditionRecommended TemperatureDurationKey Considerations
Solid Powder -20°CLong-termProtect from light and moisture.
Stock Solution (in anhydrous solvent) -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.[5]
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Protect from light.[5]
Aqueous Working Solution 4°C (on ice)For immediate use (hours)Use degassed buffers.
-80°CShort-term (days)Use degassed buffers; flash-freeze aliquots.

Q2: How can I quantify the concentration of active thiol in my this compound solution?

A2: The concentration of free, active thiol groups can be determined using Ellman's Assay. This colorimetric assay utilizes 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product (TNB²⁻) that can be quantified by measuring its absorbance at 412 nm.[2][9]

Q3: How can I detect the presence of disulfide-bonded this compound dimers in my solution?

A3: The formation of disulfide dimers can be detected using a PEG-maleimide shift assay followed by SDS-PAGE analysis. In this method, a PEG-maleimide reagent is added to the this compound solution. The maleimide will react with the free thiol groups, resulting in a significant increase in molecular weight. When analyzed by SDS-PAGE, the reacted this compound will show a noticeable band shift compared to the unreacted, oxidized dimer.

Q4: What is the effect of pH on the stability of this compound solutions?

A4: The stability of this compound is highly pH-dependent. The rate of oxidation to the disulfide dimer increases significantly with increasing pH. This is because the reactive species in the oxidation process is the thiolate anion (R-S⁻), and the formation of the thiolate is favored at higher pH values. Therefore, for maximum stability, it is recommended to keep the pH of the solution below 7.5.[1]

pH RangeRelative StabilityRationale
< 6.5 HighLow concentration of reactive thiolate anions.
6.5 - 7.5 ModerateOptimal range for many bioconjugation reactions with manageable oxidation.
> 7.5 LowHigh concentration of thiolate anions, leading to rapid oxidation.

Q5: Which buffer system is best for working with this compound?

A5: The choice of buffer can impact the stability of this compound.

  • Phosphate buffers (e.g., PBS): Commonly used and generally compatible. However, some studies suggest that TCEP, a common stabilizer, is less stable in phosphate buffers at neutral pH.[4]

  • Tris buffers: Should be used with caution, especially with NHS-ester chemistry, as the primary amine in Tris can compete with the intended reaction. For thiol-maleimide reactions, Tris is generally acceptable. Some studies have shown Tris to be a better stabilizing buffer for certain proteins compared to phosphate.[10][11]

  • HEPES and MOPS buffers: Good alternatives to phosphate and Tris as they are less likely to interfere with common bioconjugation reactions.

When selecting a buffer, always ensure it is degassed and, if possible, contains a chelating agent like EDTA.

Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Assay

This protocol provides a method to determine the concentration of free sulfhydryl groups in a solution.[1][9]

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

  • Ellman's Reagent (DTNB) Solution: 4 mg/mL DTNB in Reaction Buffer.

  • Thiol Standard: L-cysteine or N-acetylcysteine at a known concentration (e.g., 1.5 mM) in Reaction Buffer.

  • Spectrophotometer capable of measuring absorbance at 412 nm.

Procedure:

  • Prepare a Standard Curve:

    • Create a series of dilutions of the thiol standard in the Reaction Buffer.

    • To 250 µL of each standard dilution, add 50 µL of the DTNB solution.

    • Include a blank containing 250 µL of Reaction Buffer and 50 µL of DTNB solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance of each standard and the blank at 412 nm.

    • Subtract the blank absorbance from the standard absorbances and plot the corrected absorbance versus the known thiol concentration.

  • Assay the this compound Sample:

    • Dilute your this compound solution in the Reaction Buffer to a concentration that is expected to fall within the range of your standard curve.

    • Add 50 µL of the DTNB solution to 250 µL of your diluted sample.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

  • Calculate Concentration:

    • Subtract the blank absorbance from your sample's absorbance.

    • Determine the thiol concentration of your diluted sample from the standard curve.

    • Calculate the concentration of the original, undiluted this compound solution, accounting for the dilution factor.

Protocol 2: Stabilization of this compound Solutions with TCEP

This protocol describes how to use Tris(2-carboxyethyl)phosphine (TCEP) to prevent the oxidation of this compound in aqueous solutions.[3][12]

Materials:

  • This compound

  • TCEP hydrochloride

  • Degassed buffer of choice (e.g., PBS, HEPES), pH 6.5-7.5

  • pH meter and adjustment solutions (e.g., 1 M NaOH)

Procedure:

  • Prepare a TCEP Stock Solution:

    • Dissolve TCEP hydrochloride in water to a concentration of 0.5 M.

    • Adjust the pH of the TCEP solution to ~7.0 with 1 M NaOH.

    • Store the TCEP stock solution in aliquots at -20°C.

  • Prepare the Stabilized this compound Solution:

    • Dissolve the this compound powder in the desired degassed buffer to the target concentration.

    • Add the TCEP stock solution to the this compound solution to a final TCEP concentration of 1-5 mM.

    • The solution is now ready for use in your experiment. Note that for maleimide conjugation, TCEP concentrations up to 20 mM are generally well-tolerated.[13]

Visualizations

m_PEG5_SH_Oxidation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product mPEG_SH1 This compound Disulfide m-PEG5-S-S-PEG5-m (Inactive Dimer) mPEG_SH1->Disulfide mPEG_SH2 This compound mPEG_SH2->Disulfide Oxygen O2 (Oxygen) Oxygen->Disulfide Oxidation High_pH High pH (>7.5) High_pH->Disulfide Metal_Ions Metal Ions Metal_Ions->Disulfide

Caption: Oxidation pathway of this compound to its inactive disulfide dimer.

Ellmans_Assay_Workflow start Start: Prepare Reagents (DTNB, Buffer, Standards) prep_samples Prepare Samples and Standards start->prep_samples add_dtnb Add DTNB Solution to Samples and Standards prep_samples->add_dtnb incubate Incubate at Room Temperature (15 minutes) add_dtnb->incubate measure_abs Measure Absorbance at 412 nm incubate->measure_abs plot_curve Generate Standard Curve measure_abs->plot_curve calculate_conc Calculate Thiol Concentration of Sample plot_curve->calculate_conc end End calculate_conc->end

References

Technical Support Center: m-PEG5-SH Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during surface functionalization with m-PEG5-SH. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to ensure successful and reproducible experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during your this compound surface functionalization experiments in a practical question-and-answer format.

Issue 1: Low or No Surface Functionalization

Question: I am observing very low or no evidence of this compound attachment to my surface (e.g., gold nanoparticles, maleimide-functionalized substrates). What are the possible causes and how can I troubleshoot this?

Answer: Low functionalization efficiency is a common issue that can be attributed to several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
This compound Oxidation The thiol (-SH) group of this compound is susceptible to oxidation, especially when exposed to air (oxygen), forming a disulfide bond (S-S) between two PEG molecules.[1][2] This dimer will not react with the target surface.1. Use Fresh Reagents: Prepare this compound solutions immediately before use.[1] 2. Degas Buffers: Degas all buffers and solvents by bubbling with an inert gas like argon or nitrogen, or by using vacuum.[3][4] 3. Inert Atmosphere: If possible, conduct the reaction under an inert atmosphere.[3] 4. Storage: Store solid this compound at -20°C or lower, desiccated, and protected from light.[2][5] Store stock solutions at -20°C under an inert gas and avoid repeated freeze-thaw cycles.[2]
Maleimide Hydrolysis (for maleimide surfaces) The maleimide ring is prone to hydrolysis, especially at pH values above 7.5, rendering it inactive for conjugation with thiols.[1][6]1. Control pH: Maintain the reaction pH between 6.5 and 7.5 for optimal thiol-maleimide conjugation.[1][6][7] 2. Fresh Maleimide Surfaces: Use freshly prepared maleimide-functionalized surfaces. Storage, even at 4°C, can lead to a significant loss of reactivity over days.[1] 3. Buffer Choice: Use non-amine-containing buffers such as PBS, HEPES, or MES to avoid competing reactions with the maleimide group.[3][8]
Suboptimal Reaction pH The reactivity of the thiol group and the stability of the surface are highly pH-dependent. For gold surfaces, extreme pH values can affect nanoparticle stability and PEGylation efficiency.[9][10] For thiol-maleimide reactions, the thiol is more reactive in its thiolate anion form, which is favored at higher pH, but the maleimide is less stable.[1][6]1. Gold Surfaces: Studies have shown high PEGylation efficiency on gold nanorods at pH 2.3 and 9.9.[9] However, the optimal pH can be system-dependent. 2. Maleimide Surfaces: The optimal pH is a compromise, typically between 6.5 and 7.5, to ensure sufficient thiol reactivity while minimizing maleimide hydrolysis.[1][6]
Incorrect Stoichiometry An inappropriate molar ratio of this compound to the reactive sites on the surface can lead to incomplete coverage or aggregation.1. Optimization: Empirically determine the optimal molar ratio for your specific system. 2. Gold Nanoparticles: A molar ratio of HS-PEG-COOH to AuNPs of 500 was found to saturate the surface of 20 nm AuNPs.[11] 3. Maleimide Surfaces: A 10 to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point.[3][6][12]
Steric Hindrance If the surface is densely packed with other molecules, or if the this compound itself has a high molecular weight, steric hindrance can prevent efficient binding.[7][13]1. PEG Density: For mixed monolayers, consider using a shorter background molecule to improve the accessibility of the this compound to the surface.[7] 2. PEG Molecular Weight: Higher molecular weight PEGs lead to lower grafting densities due to increased steric hindrance.[13]

Troubleshooting Workflow for Low Functionalization Efficiency

low_yield_troubleshooting start Low Functionalization Yield check_peg Verify this compound Activity start->check_peg check_surface Assess Surface Reactivity check_peg->check_surface No peg_oxidized Potential Oxidation? - Use fresh/degassed reagents - Work under inert atmosphere check_peg->peg_oxidized Yes check_conditions Evaluate Reaction Conditions check_surface->check_conditions No surface_inactive Inactive Surface? - Freshly prepare maleimide surfaces - Confirm surface chemistry check_surface->surface_inactive Yes conditions_suboptimal Suboptimal Conditions? - Optimize pH (6.5-7.5 for maleimide) - Optimize molar ratio - Check buffer composition check_conditions->conditions_suboptimal Yes success Improved Yield check_conditions->success No peg_oxidized->check_surface surface_inactive->check_conditions conditions_suboptimal->success

Caption: Troubleshooting logic for low functionalization yield.

Issue 2: Nanoparticle Aggregation During or After Functionalization

Question: My nanoparticles are aggregating upon addition of this compound or after purification. How can I prevent this?

Answer: Nanoparticle aggregation is a common pitfall, often caused by a disruption of the stabilizing layer before the new PEG layer is sufficiently formed.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Charge Shielding The addition of electrolytes (salts) in buffers can shield the surface charge of nanoparticles, reducing electrostatic repulsion and leading to aggregation.1. Low Ionic Strength Buffers: Use buffers with low salt concentrations initially. 2. Optimize pH: For gold nanoparticles, a pH of 2.3 or 9.9 has been shown to result in high PEGylation efficiency and stability.[9]
Incomplete or Slow PEG Coverage If the this compound binds too slowly or if there isn't enough to fully coat the surface, the nanoparticles can become unstable and aggregate.1. Optimize Molar Ratio: Ensure a sufficient molar excess of this compound to rapidly coat the nanoparticle surface. A molar ratio of HS-PEG-COOH to 20 nm AuNPs of 300 was found to confer stability against centrifugation.[11] 2. Reaction Time: Allow sufficient time for the PEGylation reaction to complete. Incubation for 2 hours to overnight is common.[12][14]
Inefficient Purification Centrifugation at high speeds or for prolonged durations can cause irreversible aggregation, especially for weakly stabilized nanoparticles.1. Optimize Centrifugation: Gradually increase centrifugation speed and time to find the minimum required to pellet the nanoparticles without causing irreversible aggregation. 2. Alternative Purification: Consider alternative methods like dialysis or size-exclusion chromatography (SEC) to remove excess reagents.[6][12]

Visualization of PEG-induced Stabilization

Caption: this compound functionalization provides steric stability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a maleimide-functionalized surface?

A1: The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[1][6][7] This range provides a balance between the reactivity of the thiol group (which increases with pH as it deprotonates to the more reactive thiolate anion) and the stability of the maleimide group (which hydrolyzes at higher pH).[1][6] At a pH of 7.0, the reaction of maleimides with thiols is about 1,000 times faster than with amines.[6]

Q2: Do I need to reduce disulfide bonds in my protein before reacting it with a maleimide surface?

A2: Yes, maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S). If you intend to label cysteine residues that are part of a disulfide bridge, you must first reduce them.[4][6] Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent as it is effective over a wide pH range and typically does not need to be removed before the conjugation step.[3][6]

Q3: How should I store my this compound reagent?

A3: Solid this compound should be stored in its original container at -20°C or lower, protected from light and moisture (desiccated).[2][5] Stock solutions, typically prepared in anhydrous DMSO or DMF, should also be stored at -20°C under an inert gas (e.g., argon or nitrogen) and protected from light.[2][5] It is crucial to avoid repeated freeze-thaw cycles.[2]

Q4: What is the expected change in hydrodynamic diameter and zeta potential after successful PEGylation of nanoparticles?

A4: Successful PEGylation will lead to an increase in the hydrodynamic diameter of the nanoparticles, as measured by Dynamic Light Scattering (DLS).[13][15][16] The magnitude of this increase depends on the molecular weight and grafting density of the this compound.[13] The zeta potential will also change, typically becoming more neutral, as the PEG layer shields the original surface charge of the nanoparticle core.[13][17][18]

Q5: How can I quantify the amount of this compound on my surface?

A5: Several techniques can be used to quantify surface PEG density. Thermogravimetric analysis (TGA) can measure the weight loss of the PEG layer upon heating.[19] For nanoparticles, UV-Vis or fluorescence spectroscopy can be used to measure the depletion of a chromophore- or fluorophore-labeled PEG from the supernatant after functionalization.[11][20] X-ray photoelectron spectroscopy (XPS) can also provide quantitative information on the elemental composition of the surface, allowing for the calculation of grafting density.[21]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for m-PEG-SH Functionalization

ParameterGold SurfacesMaleimide Surfaces
pH 2.3 or 9.9 for high efficiency on nanorods[9]6.5 - 7.5[1][6][7]
Molar Ratio (PEG:Surface) Highly system-dependent; molar ratios of 300-500 (PEG:NP) have shown to provide stability for 20 nm AuNPs.[11]10:1 to 20:1 (Maleimide:Thiol) is a common starting point.[3][6][12]
Temperature Room TemperatureRoom Temperature or 4°C[1][12]
Reaction Time 2 - 24 hours[11][22]2 hours to overnight[1][12]
Recommended Buffers Low ionic strength buffers; pH adjusted with HCl or NaOHPhosphate (PBS), HEPES, MES (non-amine containing)[3][4][8]
Solvent for Stock Solution Anhydrous DMSO or DMF[8]Anhydrous DMSO or DMF[1][3][4]

Table 2: Typical Physicochemical Changes upon Nanoparticle PEGylation

ParameterTypical ObservationFactors of Influence
Hydrodynamic Diameter (DLS) Increase[13][15][16]PEG Molecular Weight, Grafting Density, Nanoparticle Core Size[13][15]
Zeta Potential Shift towards neutral (less negative or less positive)[13][17][18]Original Surface Charge, PEG Grafting Density[13][18]
Grafting Density Decreases with increasing PEG molecular weight[13][20]PEG Molecular Weight, Surface Curvature (smaller particles may allow higher density)[13]

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound

This protocol provides a general method for coating citrate-stabilized AuNPs with this compound.

Materials:

  • Citrate-stabilized AuNP solution (e.g., 15-20 nm)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Reaction buffer (e.g., 2 mM Sodium Borate, pH 9.0)

  • Microcentrifuge tubes

Procedure:

  • Prepare this compound Stock Solution:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.[8]

    • Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMF or DMSO.[8]

  • Reaction Setup:

    • In a microcentrifuge tube, add a calculated volume of the AuNP solution.

    • Add the reaction buffer to the AuNP solution.

    • Add the this compound stock solution to the AuNP solution to achieve the desired final molar ratio (e.g., a starting point of 1000-2000 fold molar excess of PEG to AuNPs).[11]

    • Vortex the mixture immediately and gently.

  • Incubation:

    • Incubate the reaction mixture at room temperature for at least 2 hours (or overnight) with gentle shaking.[5][11]

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs. The required speed and time will depend on the nanoparticle size and the degree of PEGylation (e.g., 14,000 rpm for 20 min for 20 nm AuNPs).[11]

    • Carefully remove the supernatant containing excess, unbound this compound.

    • Resuspend the nanoparticle pellet in DI water or a suitable buffer.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of excess reagents.

  • Characterization:

    • Characterize the purified PEGylated AuNPs using DLS to measure the hydrodynamic diameter and zeta potential, and UV-Vis spectroscopy to check for changes in the surface plasmon resonance peak, which can indicate stability or aggregation.

Workflow for AuNP Functionalization

au_functionalization_workflow start Start: Citrate-AuNPs prepare_peg Prepare fresh This compound stock solution start->prepare_peg mix Mix AuNPs and this compound in buffer (e.g., pH 9.0) prepare_peg->mix incubate Incubate (2h - overnight) at Room Temperature mix->incubate purify Purify via Centrifugation (repeat 3x) incubate->purify characterize Characterize: DLS, Zeta Potential, UV-Vis purify->characterize finish End: Stable PEG-AuNPs characterize->finish

Caption: Experimental workflow for AuNP functionalization.

Protocol 2: Thiol-Maleimide Conjugation using this compound

This protocol describes the conjugation of a thiol-containing molecule (e.g., this compound) to a maleimide-functionalized protein.

Materials:

  • Maleimide-functionalized protein

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2.[6]

  • Quenching reagent (e.g., cysteine or 2-mercaptoethanol)

  • Purification tools (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare Reagents:

    • Dissolve the maleimide-functionalized protein in the Reaction Buffer to a known concentration (e.g., 1-10 mg/mL).[3][4]

    • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.[6]

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of PEG over the protein.[3][6][12]

    • Gently mix the reaction vessel.

    • Incubate at room temperature for 2 hours or at 4°C overnight.[1][12] Protect from light if any components are light-sensitive.

  • Quench Reaction (Optional but Recommended):

    • Add a small molecule thiol, such as cysteine, in a slight molar excess to the initial amount of maleimide to quench any unreacted maleimide groups.

  • Purification:

    • Purify the conjugate to remove excess this compound and quenching reagent. Size-exclusion chromatography (SEC) is a highly effective method.[1][6]

    • Equilibrate the SEC column with a suitable buffer (e.g., PBS).

    • Load the reaction mixture onto the column and collect fractions.

    • Monitor the elution profile (e.g., by UV absorbance at 280 nm for protein) to identify and pool the fractions containing the purified conjugate.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight due to PEGylation. Mass spectrometry can be used for more precise characterization.

Signaling Pathway for Thiol-Maleimide Conjugation

thiol_maleimide_reaction cluster_0 Reactants cluster_1 Product Thiol Protein-Maleimide Conjugate Protein-S-PEG5-m Thiol->Conjugate Michael Addition PEG This compound

Caption: Thiol-maleimide Michael addition reaction.

References

Technical Support Center: Characterization of Incomplete m-PEG5-SH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with incomplete m-PEG5-SH conjugation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PEGylation reaction is incomplete, resulting in a low yield of the desired conjugate. What are the potential causes and how can I troubleshoot this?

A1: Incomplete PEGylation reactions with this compound can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Troubleshooting Steps:

  • Suboptimal Reaction Conditions:

    • pH: Thiol-maleimide reactions are most efficient at a pH range of 6.5-7.5.[1][2][3][4] Deviations outside this range can significantly slow down the reaction rate. Verify the pH of your reaction buffer.

    • Temperature and Time: While reactions are often performed at room temperature for 2-4 hours or overnight at 4°C, optimizing these parameters for your specific molecules may be necessary.[2][3] Consider increasing the reaction time or temperature.

    • Molar Ratio: A 10- to 20-fold molar excess of the PEG reagent over the thiol-containing molecule is generally recommended to drive the reaction to completion.[2][3] If you are observing a low yield, increasing the molar excess of this compound may be beneficial.

  • Reagent Quality and Stability:

    • This compound Oxidation: The thiol group on this compound is susceptible to oxidation, leading to the formation of disulfide-linked PEG dimers which are unreactive towards maleimides.[5][6] It is recommended to use fresh reagents and consider handling them under an inert gas.[6]

    • Maleimide Hydrolysis: The maleimide group on your target molecule can hydrolyze, especially at pH values above 7.5, rendering it unreactive towards the thiol group of the PEG.[7][8][9][10] Prepare maleimide-activated molecules immediately before the conjugation reaction.

  • Issues with the Target Molecule:

    • Inaccessible Thiol Groups: The sulfhydryl group on your protein or peptide may be sterically hindered or buried within the molecule's three-dimensional structure, making it inaccessible to the PEG reagent. Consider using a reducing agent like DTT or TCEP prior to the reaction to ensure the thiol group is available. Note that any excess reducing agent must be removed before adding the this compound.

    • Incorrect Quantification of Thiol Groups: An inaccurate estimation of the number of available thiol groups on your target molecule will lead to an incorrect calculation of the required molar ratio of the PEG reagent. Utilize Ellman's assay for accurate quantification of free thiols.

Below is a troubleshooting workflow to address low conjugation yield:

G cluster_0 start Low Conjugation Yield q1 Verify Reaction Conditions (pH, Temp, Time, Molar Ratio) start->q1 q2 Assess Reagent Quality (PEG-SH Oxidation, Maleimide Hydrolysis) q1->q2 Optimal s1 Optimize Conditions q1->s1 Suboptimal q3 Evaluate Target Molecule (Thiol Accessibility, Quantification) q2->q3 High Quality s2 Use Fresh Reagents q2->s2 Degraded s3 Pre-treat Target Molecule (e.g., Reduction) q3->s3 Issues Identified end Successful Conjugation q3->end No Issues s1->end s2->end s3->end

Troubleshooting workflow for low PEGylation yield.

Q2: My reaction mixture contains multiple PEGylated species (mono-, di-, multi-PEGylated) and unreacted starting materials. How can I analyze and purify the desired product?

A2: The heterogeneity of PEGylation products is a common challenge.[][12][13] A combination of analytical and preparative techniques is necessary for characterization and purification.

Analytical Techniques:

Several chromatographic and electrophoretic methods can be employed to separate and quantify the different species in your reaction mixture.

Analytical TechniquePrinciple of SeparationApplication
Size Exclusion Chromatography (SEC) Molecular size (hydrodynamic radius)Efficient for removing unreacted low molecular weight reagents and by-products. Can separate native protein from PEGylated species.[][14][15]
Reverse-Phase HPLC (RP-HPLC) HydrophobicityCan separate PEGylated species based on the degree of PEGylation and positional isomers.[][14][16][17]
Ion Exchange Chromatography (IEX) Surface chargeUseful for separating positional isomers and species with different degrees of PEGylation, as the PEG chains can shield surface charges.[][14]
Hydrophobic Interaction Chromatography (HIC) Hydrophobicity (under non-denaturing conditions)Can be used to separate PEGylated species, with elution order depending on the protein and PEG size.[][18]
Capillary Electrophoresis (CE) Charge-to-size ratioHigh-resolution separation of different PEGylated products.[][14]
Mass Spectrometry (MS) Mass-to-charge ratioProvides accurate molecular weight information to confirm the degree of PEGylation.[12][19][20][21]

Purification Strategies:

Based on the analytical results, a purification strategy can be developed. Often, a multi-step approach is required.

  • Initial clean-up: SEC is a good first step to remove unreacted this compound and other small molecules.[][15]

  • Fractionation: IEX or HIC can then be used to separate the desired PEGylated species (e.g., mono-PEGylated) from the unreacted protein and other PEGylated forms.[][14]

The following diagram illustrates a general workflow for the analysis and purification of a PEGylation reaction mixture.

G cluster_0 start Incomplete Reaction Mixture step1 Analytical Characterization (SEC, RP-HPLC, MS) start->step1 step2 Purification Step 1: SEC (Remove unreacted PEG) step1->step2 step3 Purification Step 2: IEX or HIC (Separate PEGylated species) step2->step3 end Purified PEGylated Product step3->end

Workflow for analysis and purification.

Experimental Protocols

Protocol 1: Analysis of PEGylation Reaction by RP-HPLC

This protocol provides a general method for analyzing the components of a PEGylation reaction mixture using reverse-phase high-performance liquid chromatography.

Materials:

  • RP-HPLC system with a UV detector

  • C4 or C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Reaction mixture sample

Method:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in Mobile Phase A. The dilution factor will depend on the concentration of your protein and the sensitivity of the detector.

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Apply a linear gradient to separate the components. A typical gradient might be:

    • 5-65% Mobile Phase B over 30 minutes.

    • 65-95% Mobile Phase B over 5 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to 5% Mobile Phase B over 5 minutes.

  • Detection: Monitor the elution profile at 280 nm for proteins and peptides.

  • Data Analysis: Analyze the resulting chromatogram. Unreacted protein will typically elute first, followed by the PEGylated species in order of increasing PEGylation (and thus increasing hydrophobicity). Unreacted this compound may not be visible at 280 nm but can be detected with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[16][22][23][24]

Protocol 2: Characterization by Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the identity and purity of your PEGylated product.

Materials:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometer.

  • Purified sample of the PEGylated protein.

Method (ESI-MS):

  • Sample Preparation: Desalt the purified protein sample using a suitable method (e.g., zip-tip, dialysis) into a volatile buffer such as ammonium acetate.

  • Infusion: Infuse the sample directly into the mass spectrometer or inject it via an LC system.

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Data Deconvolution: The resulting spectrum will show a series of multiply charged ions. Use deconvolution software to transform this spectrum into a zero-charge mass spectrum, which will show the molecular weights of the species present in the sample.[19][20] The mass of the PEGylated protein should correspond to the mass of the native protein plus the mass of the attached PEG moieties. The heterogeneity of the PEG polymer itself may result in a distribution of masses.[12][19]

References

Technical Support Center: Enhancing m-PEG5-SH Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing bioconjugation reactions involving methoxy-poly(ethylene glycol)-thiol (m-PEG5-SH). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient conjugation experiments.

Troubleshooting Guides

This section addresses common issues encountered during this compound bioconjugation, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low Conjugation Yield

  • Question: My bioconjugation reaction with this compound is resulting in a low yield of the desired product. What are the likely causes and how can I improve the efficiency?

  • Answer: Low conjugation yield is a frequent challenge that can stem from several factors. Here's a systematic approach to troubleshooting:

    • Suboptimal pH: The pH of the reaction buffer is critical. For reactions targeting sulfhydryl groups with maleimides, the optimal pH range is typically 6.5-7.5 to ensure high selectivity for thiols.[1][2] At pH values above 7.5, maleimides can react with primary amines, leading to undesirable side products.[2] For reactions involving NHS esters with primary amines, a pH of 7.0-9.0 is recommended.[3]

    • Reactant Molar Ratio: An insufficient molar excess of the this compound reagent can lead to incomplete conjugation. A 10 to 20-fold molar excess of the PEG reagent over the substrate is often recommended to drive the reaction to completion.[1][4][5]

    • Reaction Time and Temperature: Conjugation reactions may require specific incubation times and temperatures to proceed to completion. For maleimide-thiol reactions, incubating for 1-2 hours at room temperature or overnight at 4°C is a common practice.[1] NHS ester reactions are typically faster, often requiring 30-60 minutes at room temperature or 2 hours on ice.[6][7][8]

    • Oxidation of Thiols: The thiol group of this compound is susceptible to oxidation, forming disulfide bonds that are unreactive in many conjugation chemistries. It is crucial to use degassed buffers and consider adding a non-thiol reducing agent like TCEP to maintain the thiol in its reduced, reactive state.[1]

    • Hydrolysis of Reactive Groups: Maleimide and NHS ester groups are prone to hydrolysis in aqueous solutions, which inactivates them.[2][3][9] Always prepare solutions of these reagents immediately before use and avoid storing them in aqueous buffers.[6][8]

Issue 2: Poor Solubility of Conjugate

  • Question: My purified bioconjugate is showing poor solubility and is aggregating. What could be the reason?

  • Answer: While PEGylation is intended to enhance the hydrophilicity of molecules, aggregation can still occur.[10] Here are some potential causes and solutions:

    • Hydrophobic Payload: If the molecule being conjugated to this compound is highly hydrophobic, the PEG chain may not be sufficient to maintain its solubility. Using a longer PEG chain (e.g., m-PEG12-SH or m-PEG24-SH) can improve the hydrophilicity of the final conjugate.

    • High Drug-to-Antibody Ratio (DAR): In the context of antibody-drug conjugates (ADCs), a high ratio of hydrophobic drug molecules per antibody can lead to aggregation. Optimizing the conjugation reaction to achieve a lower, more controlled DAR can mitigate this issue.

    • Inappropriate Buffer Conditions: The buffer used for storing the final conjugate can influence its stability. Ensure the buffer composition and pH are optimal for maintaining the solubility and stability of the conjugated molecule.

Issue 3: Non-Specific Binding or Side Reactions

  • Question: I am observing non-specific binding or the formation of unexpected side products in my bioconjugation reaction. How can I increase the specificity?

  • Answer: Non-specific reactions can compromise the purity and functionality of your bioconjugate. Here’s how to address this:

    • Incorrect pH: As mentioned, pH plays a crucial role in reaction specificity. For maleimide-based conjugations, maintaining a pH between 6.5 and 7.5 is key to avoiding reactions with amines.[2]

    • Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with NHS esters, leading to lower efficiency and side products.[3][6][7] Always use non-amine-containing buffers like PBS, HEPES, or borate buffers for these reactions.[3]

    • Reactive Functional Groups on the Target Molecule: If your target molecule has multiple reactive functional groups, you may need to employ protecting group strategies to ensure the conjugation occurs at the desired site.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of working with this compound.

  • Question 1: What is the optimal storage condition for this compound?

    • Answer: To prevent oxidation of the thiol group, this compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Avoid frequent freeze-thaw cycles.

  • Question 2: How can I monitor the progress of my bioconjugation reaction?

    • Answer: Several analytical techniques can be used to monitor the reaction progress and characterize the final conjugate. These include:

      • SDS-PAGE: A shift in the molecular weight of the protein after conjugation can be visualized.

      • HPLC (High-Performance Liquid Chromatography): Techniques like size-exclusion chromatography (SEC) and reverse-phase HPLC (RP-HPLC) can separate the conjugated product from unreacted starting materials.

      • Mass Spectrometry (MS): MS can be used to confirm the mass of the final conjugate and determine the degree of PEGylation.

  • Question 3: What is the role of the PEG linker in bioconjugation?

    • Answer: The polyethylene glycol (PEG) linker serves several important functions in bioconjugates. It can enhance the hydrophilicity and solubility of the molecule, which is particularly useful for hydrophobic drugs.[10] The PEG linker can also increase the in vivo circulation half-life of therapeutic molecules and reduce their immunogenicity by creating a protective hydrophilic shield.[10][11]

  • Question 4: Can I use this compound for applications other than protein modification?

    • Answer: Yes, the thiol group of this compound can be reacted with various functional groups, making it a versatile tool. It can be used to functionalize nanoparticles, surfaces, and other molecules for applications in drug delivery, diagnostics, and biomaterial science.

Data Presentation

The efficiency of bioconjugation is influenced by several parameters. The following tables summarize the expected impact of these variables on the reaction outcome.

Table 1: Effect of pH on Conjugation Efficiency

Reaction TypeTarget Functional GroupRecommended pH RangeExpected Efficiency
Maleimide-ThiolSulfhydryl (-SH)6.5 - 7.5High
NHS ester-AminePrimary Amine (-NH2)7.0 - 9.0High

Table 2: Effect of Molar Ratio on Conjugation Efficiency

ReactantRecommended Molar Ratio (PEG:Substrate)Expected Efficiency
This compound (Maleimide reaction)10:1 to 20:1High
m-PEG5-NHS ester20:1High

Table 3: Effect of Reaction Time and Temperature on Conjugation Efficiency

Reaction TypeTemperatureRecommended TimeExpected Efficiency
Maleimide-ThiolRoom Temperature (20-25°C)1-2 hoursHigh
Maleimide-Thiol4°COvernightHigh
NHS ester-AmineRoom Temperature (20-25°C)30-60 minutesHigh
NHS ester-AmineOn Ice2 hoursHigh

Experimental Protocols

Below are detailed methodologies for key bioconjugation reactions involving this compound.

Protocol 1: Maleimide-Thiol Conjugation

This protocol describes the conjugation of a maleimide-functionalized molecule to this compound.

  • Preparation of this compound Solution:

    • Dissolve this compound in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH of 7.0.[4][5]

  • Preparation of Maleimide Solution:

    • Immediately before use, dissolve the maleimide-containing molecule in a suitable solvent (e.g., DMSO or DMF for hydrophobic molecules, or the reaction buffer for water-soluble molecules).[1]

  • Conjugation Reaction:

    • Add the maleimide solution to the this compound solution to achieve a final molar ratio of maleimide to thiol between 10:1 and 20:1.[1][4][5]

    • The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[4][5]

  • Purification:

    • Remove excess unreacted maleimide and other small molecules by size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[4][5]

Protocol 2: Disulfide Bond Formation

This protocol outlines a general procedure for forming a disulfide bond between this compound and a thiol-containing molecule.

  • Preparation of Reactant Solutions:

    • Dissolve both this compound and the thiol-containing molecule in a suitable buffer. The optimal pH for disulfide bond formation can vary but is often slightly basic.

  • Oxidation:

    • Introduce a mild oxidizing agent to the reaction mixture to facilitate the formation of the disulfide bond. This can be achieved by exposing the solution to air with stirring or by using a controlled amount of an oxidizing reagent.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction using techniques like HPLC or mass spectrometry to determine the formation of the desired disulfide-linked product.

  • Purification:

    • Once the reaction is complete, purify the conjugate using chromatographic methods such as size-exclusion or reverse-phase HPLC to separate it from unreacted starting materials and byproducts.

Protocol 3: this compound Conjugation to an NHS Ester-Activated Molecule

This protocol is a two-step process where a primary amine is first functionalized with a thiol group using a heterobifunctional linker, which is then reacted with a maleimide-PEG reagent. A more direct, though less common, approach would involve activating a carboxyl group on a molecule with EDC/NHS and then reacting it with the thiol of this compound to form a thioester, which is generally less stable than an amide bond. For a more stable linkage, a heterobifunctional linker is preferred. Here, we outline the more robust approach.

This protocol assumes the use of a heterobifunctional linker like SATP to introduce a protected thiol to a primary amine, which is then deprotected and reacted with a maleimide-PEG.

Step 1: Introduction of a Thiol Group to a Primary Amine

  • Protein Preparation:

    • Dissolve the amine-containing protein in a non-amine, non-thiol buffer (e.g., PBS) at a pH of 7.2-8.0.

  • SATP Reaction:

    • Prepare a stock solution of a thiol-introducing reagent like SATP in DMSO.

    • Add a 20-fold molar excess of the SATP solution to the protein solution.

    • Incubate for 30-60 minutes at room temperature.

  • Removal of Excess Reagent:

    • Remove excess SATP using a desalting column.

  • Deprotection:

    • Add a deacetylation solution (e.g., 0.5 M hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.4) to the modified protein.

    • Incubate for 2 hours at room temperature to expose the free thiol group.

    • Remove the deacetylation solution using a desalting column equilibrated with a conjugation buffer (e.g., PBS with 5-10 mM EDTA, pH 6.5-7.0).

Step 2: Conjugation with Maleimide-PEG5

  • Maleimide-PEG5 Preparation:

    • Dissolve maleimide-PEG5 in the conjugation buffer.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the maleimide-PEG5 solution to the thiol-containing protein.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography or dialysis.

Visualizations

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis using this compound

ADC_Workflow cluster_0 Antibody Preparation cluster_1 Linker-Payload Preparation cluster_2 Conjugation & Purification cluster_3 Characterization Ab Monoclonal Antibody (mAb) Reduced_Ab Reduced mAb (Free Thiols) Ab->Reduced_Ab Reduction (e.g., TCEP) Conjugation Conjugation Reaction (pH 6.5-7.5) Reduced_Ab->Conjugation Linker m-PEG5-Maleimide Linker_Payload Linker-Payload Conjugate Linker->Linker_Payload Payload Cytotoxic Drug Payload->Linker_Payload Linker_Payload->Conjugation Purification Purification (e.g., SEC-HPLC) Conjugation->Purification ADC Final ADC Purification->ADC Analysis Analysis (SDS-PAGE, MS, HPLC) ADC->Analysis

Caption: Workflow for ADC synthesis using a maleimide-functionalized m-PEG5 linker.

Logical Relationship for Optimizing Maleimide-Thiol Conjugation

Optimization_Logic cluster_input Input Parameters cluster_process Reaction cluster_output Desired Outcome pH pH (6.5-7.5) Conjugation Thiol-Maleimide Conjugation pH->Conjugation Molar_Ratio Molar Ratio (10-20x excess PEG) Molar_Ratio->Conjugation Time_Temp Time & Temperature (1-2h RT or O/N 4°C) Time_Temp->Conjugation Buffer Buffer Choice (Non-thiol, Degassed) Buffer->Conjugation High_Yield High Yield Conjugation->High_Yield High_Purity High Purity Conjugation->High_Purity Stability Stable Conjugate Conjugation->Stability

Caption: Key parameters influencing the outcome of maleimide-thiol conjugation.

Redox Signaling Pathway Modulation by Thiol-Reactive Probes

Redox_Signaling cluster_cellular Cellular Environment cluster_probe Experimental Intervention ROS Reactive Oxygen Species (ROS) Protein Protein-SH (Reduced/Active) ROS->Protein Oxidation Protein_SS Protein-S-S (Oxidized/Inactive) Protein->Protein_SS Redox Cycling Labeled_Protein Labeled Protein-S-PEG5-m Protein->Labeled_Protein Covalent Labeling Downstream Downstream Signaling Protein->Downstream Signal Transduction Protein_SS->Downstream Blocked Signal Probe m-PEG5-Maleimide (Thiol-Reactive Probe) Probe->Labeled_Protein Labeled_Protein->Downstream Altered Signaling (for analysis)

Caption: Use of thiol-reactive probes to study redox signaling pathways.

References

Validation & Comparative

A Head-to-Head Comparison: m-PEG5-SH vs. Longer PEG-Thiol Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical design element in the synthesis of bioconjugates, influencing everything from reaction efficiency to the in vivo efficacy of a therapeutic. This guide provides an objective comparison between the short-chain m-PEG5-SH linker and its longer-chain counterparts, supported by experimental data and detailed protocols to inform rational design in bioconjugation.

Polyethylene glycol (PEG) linkers are widely employed in drug development and research to connect molecules, such as antibodies to cytotoxic payloads in Antibody-Drug Conjugates (ADCs) or target-binding ligands to E3 ligase recruiters in Proteolysis-Targeting Chimeras (PROTACs). The length of the PEG chain is a crucial parameter that can significantly impact the physicochemical properties, stability, and biological activity of the final conjugate. This guide focuses on the practical differences between a short, discrete PEG linker, this compound, and longer PEG-thiol linkers.

Key Performance Characteristics: A Comparative Overview

The selection of a PEG-thiol linker length is often a trade-off between several competing factors. Shorter linkers like this compound offer a more rigid and defined spacing, while longer linkers provide greater flexibility, hydrophilicity, and steric shielding.

PropertyThis compound (Short Linker)Longer PEG-Thiol Linkers (e.g., m-PEG12-SH, m-PEG24-SH)
Hydrophilicity Moderate increase in solubility.Significant improvement in the solubility of hydrophobic molecules, reducing aggregation, especially at high drug-to-antibody ratios (DARs).
Steric Hindrance Minimal steric hindrance, potentially allowing for more efficient access to crowded conjugation sites.Increased steric hindrance, which may slow down reaction kinetics but can also shield the conjugated molecule from enzymatic degradation and immune recognition.
Flexibility More rigid, providing a well-defined distance between conjugated molecules.Higher flexibility, which can be advantageous for facilitating interactions between two large proteins, but may also lead to undesirable intramolecular interactions.
Pharmacokinetics Shorter circulation half-life compared to longer PEGylated conjugates.Extended circulation half-life due to increased hydrodynamic radius, leading to reduced renal clearance.
Reaction Kinetics Potentially faster due to lower steric hindrance.May be slower due to increased steric hindrance impeding the accessibility of the thiol group.
Immunogenicity Less effective at masking potential epitopes.More effective at shielding the bioconjugate from the immune system, potentially reducing immunogenicity.

Performance in Specific Applications: Quantitative Data

The optimal PEG linker length is highly dependent on the specific application. Below are compiled data from preclinical studies in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) that illustrate the impact of PEG linker length on performance.

Antibody-Drug Conjugates (ADCs)

The length of the PEG linker in an ADC can influence its in vitro cytotoxicity and in vivo efficacy. Longer PEG chains can improve pharmacokinetics and in vivo performance but may sometimes lead to a decrease in in vitro potency.

Table 1: In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths

LinkerADC Construct (Antibody-Payload)Cell LineIC50 (nM)Reference
No PEGZHER2-SMCC-MMAENCI-N87~2.9
PEG4KZHER2-PEG4K-MMAENCI-N87~13.1
PEG10KZHER2-PEG10K-MMAENCI-N87~65.3
Side-chain PEG7300-LP3004 (Camptothecin derivative)SHP-7739.74
Side-chain PEG7300-LP2004 (Camptothecin derivative)SHP-7732.17
Linear PEG7300-LP1003 (Camptothecin derivative)SHP-77186.6

Note: The data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.

Proteolysis-Targeting Chimeras (PROTACs)

The linker in a PROTAC is not just a spacer; its length is critical for the formation of a productive ternary complex between the target protein and the E3 ligase, which is necessary for ubiquitination and subsequent degradation.

Table 2: Effect of Linker Length on PROTAC-mediated Protein Degradation

Target ProteinE3 LigaseLinker Length (atoms)Degradation EfficacyReference
ERαVHL12Moderate
ERαVHL16Potent
TBK1VHL< 12No apparent activity
TBK1VHL> 12Robust degradation
CRBN (homo-PROTAC)CRBN8 (PEG)Optimal degradation
CRBN (homo-PROTAC)CRBN3 PEG unitsWeak degradation

Experimental Protocols

Detailed methodologies for key experiments are provided below to support the design of comparable studies.

Protocol 1: Thiol-Maleimide Conjugation for Antibody-Drug Conjugates (ADCs)

This protocol describes a general method for conjugating a thiol-containing PEG linker to an antibody via a maleimide functional group.

Materials:

  • Antibody in phosphate-buffered saline (PBS)

  • m-PEG-SH linker (e.g., this compound, m-PEG12-SH)

  • Maleimide-functionalized payload

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction:

    • Dissolve the antibody in PBS to a final concentration of 5-10 mg/mL.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with PBS.

  • Conjugation:

    • Immediately after reduction, add the maleimide-functionalized payload (dissolved in a minimal amount of organic solvent like DMSO) to the reduced antibody solution. A 5 to 10-fold molar excess of the payload over the antibody is typically used.

    • React for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine (relative to the payload) to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC using a size-exclusion chromatography (SEC) column to remove unreacted payload, quenching reagent, and any aggregated protein.

Protocol 2: Synthesis of a PROTAC using a PEG-Thiol Linker

This protocol outlines a general approach for synthesizing a PROTAC where a PEG-thiol linker is used to connect a target-binding ligand and an E3 ligase ligand.

Materials:

  • Target-binding ligand with a reactive group (e.g., an alkyne)

  • E3 ligase ligand with a reactive group (e.g., a maleimide)

  • Heterobifunctional PEG linker (e.g., Azide-PEG-SH)

  • Copper(I) catalyst (for click chemistry)

  • Appropriate solvents (e.g., DMF, DMSO)

  • HPLC for purification

Procedure:

  • Linker Conjugation to the First Ligand (Click Chemistry):

    • Dissolve the alkyne-functionalized target-binding ligand and Azide-PEG-SH in a 1:1 molar ratio in DMF.

    • Add a copper(I) catalyst (e.g., copper(I) bromide and a ligand like TBTA) to initiate the click reaction.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Purify the resulting ligand-PEG-SH conjugate by preparative HPLC.

  • Conjugation to the Second Ligand (Thiol-Maleimide Reaction):

    • Dissolve the purified ligand-PEG-SH and the maleimide-functionalized E3 ligase ligand in a 1:1.2 molar ratio in a suitable buffer (e.g., phosphate buffer, pH 7.2).

    • React for 2-4 hours at room temperature, monitoring by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

Visualization of Key Concepts

The following diagrams illustrate critical concepts discussed in this guide.

Confirming m-PEG5-SH Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of methoxy-polyethylene glycol-thiol (m-PEG5-SH) to a target molecule is a critical step that demands rigorous analytical confirmation. This guide provides an objective comparison of key analytical techniques used to verify this covalent linkage, complete with experimental data, detailed protocols, and workflow visualizations to aid in selecting the most appropriate method for your research needs.

At a Glance: Comparison of Analytical Techniques

The selection of an analytical technique for confirming this compound conjugation depends on the specific information required, such as the degree of PEGylation, purity of the conjugate, or precise location of the modification. The following table summarizes the key performance aspects of common analytical methods.

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
Mass Spectrometry (MALDI-TOF, ESI) Precise molecular weight of the conjugate, degree of PEGylation, and confirmation of covalent linkage.[1][2][3]Small sample volume (typically µL), compatible with various buffers, may require matrix for MALDI.[4][5]High sensitivity and accuracy for molecular weight determination. Can distinguish between different PEGylation states.[1][6]Polydispersity of PEG can complicate spectra. May not be suitable for unstable conjugates.[7][8]
NMR Spectroscopy (¹H NMR) Detailed atomic-level structural information, confirmation of covalent linkages, and purity assessment.[9][10][11]Soluble samples (1-10 mg) in deuterated solvents.[12]Provides unambiguous structural confirmation and quantitative data on the degree of PEGylation.[9][13]Requires soluble samples, can be time-consuming, and has higher instrumentation cost compared to other techniques.[12]
HPLC (Size-Exclusion, Reversed-Phase) Separation and quantification of the conjugate from unreacted PEG and the parent molecule, assessment of purity.[14][15][16]Soluble samples, requires method development for optimal separation.[17][18]Excellent for purity determination and quantification of different species in a mixture. Can be coupled with other detectors like MS or ELSD.[14][15]Does not provide direct structural information on its own. Separation can be challenging depending on the size and properties of the conjugate.[19]
FTIR Spectroscopy Presence of characteristic functional groups of PEG (C-O-C ether stretch) and disappearance of the thiol (S-H) peak.[20]Solids (powders, films) or liquids (1-10 mg).[12]Rapid, non-destructive, and cost-effective. Excellent for initial screening.[12][20]Provides limited structural detail and is not quantitative. May be difficult to interpret subtle spectral changes.[12]
Ellman's Assay Quantification of free sulfhydryl (-SH) groups remaining in the reaction mixture.[21][22][23]Aqueous samples.Simple, rapid, and quantitative colorimetric assay for determining conjugation efficiency indirectly.[22][24]Indirect method; does not directly characterize the conjugate. Can be interfered with by other reducing agents.[25]

Experimental Workflows and Protocols

Detailed and reproducible protocols are crucial for obtaining reliable data. Below are the methodologies for the key experiments cited, along with visual workflows.

Mass Spectrometry (MALDI-TOF)

This technique is highly effective for determining the molecular weight of the this compound conjugate, thereby confirming the addition of the PEG moiety.

MALDI_TOF_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Sample This compound Conjugate Mix Mix Sample and Matrix (1:1 v/v) Sample->Mix Matrix Sinapinic Acid Matrix Matrix->Mix Spot Spot 1 µL onto MALDI Plate Mix->Spot Dry Air Dry (Crystalize) Spot->Dry Load Load Plate into Mass Spectrometer Dry->Load Acquire Acquire Mass Spectrum Load->Acquire Analyze Analyze Spectrum for Molecular Weight Shift Acquire->Analyze

Workflow for MALDI-TOF analysis of this compound conjugation.

Protocol for MALDI-TOF Mass Spectrometry:

  • Sample Preparation:

    • Prepare a saturated solution of sinapinic acid in a 1:1 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid in water. This will serve as the matrix.

    • Mix the this compound conjugate sample (typically 1 mg/mL) with the matrix solution at a 1:1 volume ratio.[5]

  • Spotting:

    • Spot 1 µL of the mixture onto a stainless steel MALDI target plate and allow it to air dry at room temperature.[5]

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Analyze the resulting spectrum to identify the peak corresponding to the molecular weight of the conjugated product. A successful conjugation will show a mass increase corresponding to the mass of the this compound moiety.

¹H NMR Spectroscopy

¹H NMR provides detailed structural information, confirming the covalent linkage between the this compound and the target molecule by observing characteristic chemical shifts.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Sample Dissolve 5-10 mg of Conjugate Solvent in Deuterated Solvent (e.g., D₂O, CDCl₃) Sample->Solvent Transfer Transfer to NMR Tube Solvent->Transfer Place Place Tube in NMR Spectrometer Transfer->Place Acquire Acquire ¹H NMR Spectrum Place->Acquire Process Process Data (FT, Phasing, Baseline Correction) Acquire->Process Analyze Analyze Chemical Shifts and Integrations Process->Analyze

Workflow for ¹H NMR analysis of this compound conjugation.

Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation:

    • Dissolve 5-10 mg of the lyophilized this compound conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃).[12]

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum using a standard pulse program. An appropriate number of scans (e.g., 16-64) should be used to achieve a good signal-to-noise ratio.[12]

  • Data Processing:

    • Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.[12]

  • Data Analysis:

    • Identify the characteristic proton signals of the PEG backbone (typically a broad singlet around 3.6 ppm).[26]

    • Look for the disappearance of the thiol proton signal and the appearance of new signals corresponding to the linkage between the PEG and the target molecule.

    • Integrate the relevant peaks to determine the degree of PEGylation.[9]

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful technique for separating the this compound conjugate from unreacted starting materials and byproducts, allowing for purity assessment and quantification.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Separation & Detection Sample Dissolve Conjugate in Mobile Phase A Inject Inject Sample onto C4 or C18 Column Sample->Inject System Equilibrate HPLC System with Mobile Phase A System->Inject Elute Elute with a Gradient of Mobile Phase B Inject->Elute Detect Detect with UV or ELSD Elute->Detect Analyze Analyze Chromatogram for Purity and Retention Time Detect->Analyze

Workflow for RP-HPLC analysis of this compound conjugation.

Protocol for Reversed-Phase HPLC:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[27]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[27]

  • Sample Preparation:

    • Dissolve the this compound conjugate sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A C4 or C18 reversed-phase column suitable for protein or peptide separation.[14]

    • Flow Rate: Typically 1 mL/min for an analytical column.[17]

    • Detection: UV at 220 nm and 280 nm, or an Evaporative Light Scattering Detector (ELSD) for PEG detection.[14]

    • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time to achieve separation (e.g., 5% to 95% B over 30 minutes).

  • Data Analysis:

    • Analyze the resulting chromatogram to identify the peaks corresponding to the unreacted starting material, the conjugated product, and any byproducts. The retention time of the conjugate is expected to be different from the starting materials.

    • The peak area can be used to determine the purity of the conjugate.

By employing these analytical techniques, researchers can confidently confirm the successful conjugation of this compound, ensuring the quality and consistency of their PEGylated products for downstream applications in research and drug development.

References

A Head-to-Head Comparison: m-PEG5-SH vs. m-PEG5-amine for Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of surface functionalization is a critical determinant of nanoparticle performance. The terminal group of a polyethylene glycol (PEG) linker dictates the conjugation chemistry, influencing not only the efficiency of payload attachment but also the nanoparticle's stability, biocompatibility, and cellular interactions. This guide provides an in-depth comparison of two commonly used PEG derivatives, m-PEG5-SH (thiol-terminated) and m-PEG5-amine (amine-terminated), to aid in the selection of the optimal functionalization strategy for your research.

This comparison guide synthesizes available experimental data to provide a clear overview of the performance characteristics of thiol- and amine-terminated PEG linkers in nanoparticle functionalization. We will delve into their respective conjugation chemistries, stability profiles, and impact on cellular uptake, supported by detailed experimental protocols and quantitative data.

At a Glance: Key Differences and Applications

FeatureThis compound (Thiol)m-PEG5-amine (Amine)
Primary Application Functionalization of noble metal nanoparticles (e.g., gold, silver)Functionalization of nanoparticles with carboxyl groups (e.g., PLGA, silica)
Conjugation Chemistry Thiol-metal bond formation (chemisorption)Amide bond formation via EDC/NHS coupling
Resulting Surface Charge Generally neutral to slightly negativepH-dependent; typically positive at physiological pH
Key Advantage Strong, stable bond with gold surfacesVersatile chemistry applicable to a wide range of carboxylated materials

Performance Comparison: Stability and Cellular Interactions

The choice between a thiol or amine terminal group has profound implications for the nanoparticle's behavior in biological systems. The surface charge, in particular, plays a pivotal role in stability and cellular uptake.

Amine-functionalized nanoparticles typically carry a positive zeta potential at physiological pH, which can enhance their interaction with negatively charged cell membranes, potentially leading to higher cellular uptake by non-phagocytic cells. However, this positive charge can also lead to nonspecific protein adsorption and aggregation in biological media. In contrast, thiol-functionalized gold nanoparticles tend to have a neutral to slightly negative surface charge, which can contribute to greater stability and reduced nonspecific interactions.

Table 1: Comparison of Colloidal Properties of Amine-Bearing vs. Non-Amine PEGylated Nanoparticles

Nanoparticle FormulationHydrodynamic Diameter (DH, nm)Polydispersity Index (PI)Zeta Potential (ζ, mV)
Amine-NP125.3 ± 2.50.12 ± 0.01+25.7 ± 1.5
Amine/PEG1K-PCL4K NP130.1 ± 3.10.15 ± 0.02+15.3 ± 0.8
PEG1K-PCL4K NP145.2 ± 4.10.11 ± 0.01-15.8 ± 0.9

Data adapted from a study on poly(ε-caprolactone) (PCL) nanoparticles. "Amine-NP" refers to nanoparticles with a surface amine group. "Amine/PEG-PCL NP" are nanoparticles containing both amine groups and PEG. "PEG-PCL NP" are nanoparticles with a PEG surface without amine groups. This data suggests that the presence of amine groups leads to a positive zeta potential, which is modulated by the presence of PEG.[1]

Table 2: Quantitative Comparison of Cellular Uptake for Nanoparticles with Different Surface Charges

Nanoparticle Surface2 nm Core4 nm Core6 nm Core
Cationic (e.g., Amine-functionalized)
Au Uptake (pg/cell)0.15 ± 0.020.25 ± 0.030.35 ± 0.04
Anionic (e.g., Thiol-functionalized with deprotonated thiols)
Au Uptake (pg/cell)0.12 ± 0.010.08 ± 0.010.05 ± 0.01
Zwitterionic (Neutral)
Au Uptake (pg/cell)0.10 ± 0.010.06 ± 0.010.03 ± 0.01

Data adapted from a study on gold nanoparticles with varied surface charges, incubated with HeLa cells in serum-free media. Cationic nanoparticles, which can be achieved with m-PEG5-amine, generally show higher uptake in this cell line compared to anionic or neutral nanoparticles.[1]

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles with this compound

This protocol describes the ligand exchange reaction to functionalize citrate-capped gold nanoparticles with this compound.

Materials:

  • Citrate-capped gold nanoparticles (AuNPs) in aqueous solution

  • This compound

  • Phosphate-buffered saline (PBS)

  • Nuclease-free water

  • Centrifuge

Procedure:

  • To a solution of citrate-capped AuNPs, add an aqueous solution of this compound. The molar ratio of this compound to AuNPs should be optimized, but a common starting point is a significant molar excess of the PEG reagent.

  • Vortex the mixture immediately and incubate at room temperature overnight with gentle stirring to allow for ligand exchange.

  • To remove unbound this compound, centrifuge the solution. The centrifugation speed and time will depend on the size of the AuNPs. For example, for ~20 nm AuNPs, centrifuge at 14,000 rpm for 20 minutes.

  • Carefully remove the supernatant containing unbound PEG.

  • Resuspend the nanoparticle pellet in nuclease-free water or PBS by gentle shaking or sonication.

  • Repeat the centrifugation and resuspension steps at least twice to ensure complete removal of unbound PEG.

  • The final PEGylated AuNP solution can be stored at 4°C.

Quantification of Surface Density: The number of PEG chains per nanoparticle can be quantified by reacting the terminal amine group (if using a hetero-bifunctional PEG like HS-PEG-NH2) with a fluorescent dye like fluorescamine and measuring the fluorescence of the unbound PEG in the supernatant.[2][3]

Protocol 2: Functionalization of Carboxylated Nanoparticles with m-PEG5-amine via EDC/NHS Chemistry

This protocol outlines the two-step carbodiimide coupling reaction to conjugate m-PEG5-amine to nanoparticles with surface carboxyl groups.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica)

  • m-PEG5-amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20

  • Centrifuge or magnetic separator

Procedure:

  • Resuspend the carboxylated nanoparticles in Activation Buffer.

  • Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer.

  • Add the EDC and sulfo-NHS solutions to the nanoparticle suspension. A typical starting point is a molar excess of EDC and sulfo-NHS relative to the surface carboxyl groups.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Wash the activated nanoparticles to remove excess EDC and sulfo-NHS. This can be done by centrifugation and resuspension in Coupling Buffer. Repeat the wash step twice.

  • Dissolve the m-PEG5-amine in Coupling Buffer.

  • Add the m-PEG5-amine solution to the activated nanoparticle suspension.

  • Incubate for 2 hours at room temperature with gentle mixing to allow for amide bond formation.

  • Quench the reaction by adding the Quenching Solution and incubating for 30 minutes.

  • Wash the functionalized nanoparticles with Washing Buffer to remove unbound PEG and quenching reagents. Repeat the wash step three times.

  • Resuspend the final m-PEG5-amine functionalized nanoparticles in a suitable storage buffer.

Visualizing the Functionalization Process and Cellular Interactions

To better understand the workflows and the implications of surface chemistry on cellular uptake, the following diagrams illustrate the key processes.

G cluster_thiol This compound Functionalization cluster_amine m-PEG5-amine Functionalization AuNP Gold Nanoparticle (Citrate-capped) PEG-SH This compound AuNP->PEG-SH Ligand Exchange Functionalized_AuNP m-PEG5-S-AuNP PEG-SH->Functionalized_AuNP Carboxyl-NP Carboxylated Nanoparticle Activation EDC/NHS Activation Carboxyl-NP->Activation Activated-NP NHS-ester Activated NP Activation->Activated-NP PEG-Amine m-PEG5-amine Activated-NP->PEG-Amine Amide Bond Formation Functionalized_Amine_NP m-PEG5-NH-CO-NP PEG-Amine->Functionalized_Amine_NP

Figure 1. Experimental workflows for nanoparticle functionalization.

G cluster_uptake Cellular Uptake Pathways cluster_thiol This compound Functionalized NP cluster_amine m-PEG5-amine Functionalized NP Cell Cell Membrane Thiol_NP Neutral/Slightly Negative NP Clathrin Clathrin-mediated Endocytosis Thiol_NP->Clathrin Potential Pathway Clathrin->Cell Amine_NP Positively Charged NP Macropinocytosis Macropinocytosis/ Clathrin-mediated Endocytosis Amine_NP->Macropinocytosis Enhanced Uptake Macropinocytosis->Cell

Figure 2. Influence of surface chemistry on cellular uptake pathways.

Conclusion

The selection between this compound and m-PEG5-amine for nanoparticle functionalization is fundamentally dependent on the nanoparticle core material and the desired biological performance. For noble metal nanoparticles such as gold, the strong and stable thiol-gold bond makes this compound an excellent choice, often resulting in nanoparticles with high colloidal stability. For nanoparticles bearing carboxyl groups, m-PEG5-amine offers a versatile and efficient conjugation strategy via robust amide bond formation.

Researchers must carefully consider the trade-offs associated with the resulting surface charge. While the positive charge of amine-functionalized nanoparticles can enhance cellular uptake, it may also lead to increased cytotoxicity and reduced stability in biological fluids. Conversely, the more neutral surface of thiol-PEGylated gold nanoparticles can improve stability and biocompatibility. The experimental data and protocols provided in this guide offer a solid foundation for making an informed decision to advance your nanoparticle-based research and development.

References

Preserving Protein Potency: A Comparative Guide to Validating Protein Activity Following m-PEG5-SH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) to a protein, or PEGylation, is a widely adopted strategy to enhance its therapeutic properties. This guide provides an objective comparison of protein activity before and after conjugation with methoxy-PEG5-thiol (m-PEG5-SH), a specific thiol-reactive PEG reagent. Supported by experimental data and detailed protocols, this document serves as a resource for validating the biological function of PEGylated proteins.

The addition of PEG chains can improve a protein's pharmacokinetic profile, increase its stability, and reduce immunogenicity. However, the conjugation process, particularly with reagents like this compound that target free cysteine residues, can also impact the protein's biological activity. Steric hindrance near the active site or receptor-binding domains can lead to a decrease in in vitro potency. Therefore, rigorous validation of protein activity post-conjugation is a critical step in the development of PEGylated therapeutics.

Comparative Analysis of Protein Activity

The impact of PEGylation on protein activity is multifaceted. While a decrease in in vitro activity is often observed, this can be offset by a significantly extended in vivo half-life, leading to a greater overall therapeutic effect. The choice of PEGylation site is crucial, with site-specific conjugation, such as that achieved with thiol-reactive PEGs, often being preferable to random conjugation to preserve bioactivity.[1][2][3][4]

A case study on Interferon beta-1b (IFN-β-1b) highlights the potential outcomes of cysteine-specific PEGylation. In this study, cysteine residues were introduced at various positions, and the protein was then conjugated with a cysteine-reactive PEG-maleimide, which functions similarly to this compound. Unexpectedly, most of the PEGylated IFN-β-1b analogs demonstrated a significant improvement in in vitro bioactivity, ranging from an 11- to 78-fold increase compared to the non-PEGylated protein.[5] In vivo studies further revealed that a leading PEGylated IFN-β-1b analog had enhanced pharmacokinetic properties and was more effective at inhibiting tumor growth than its unmodified counterpart.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data comparing the activity of proteins before and after PEGylation.

Table 1: Comparison of In Vitro Bioactivity of PEGylated vs. Non-PEGylated Interferon beta-1b Analogs

Protein AnalogPEG Size (kDa)Retained In Vitro Bioactivity (%) vs. Unmodified IFN-β-1b
IFN-β-1b Cys-Analog A5>1000%
IFN-β-1b Cys-Analog B20>5000%
IFN-β-1b Cys-Analog C40 (branched)>7000%
Control: Lysine-PEGylated IFN-β-1b20~2%

Data adapted from a study on site-specific PEGylation of IFN-β-1b cysteine analogs.[5] The high retained activity of cysteine-specific PEGylation contrasts sharply with the significant loss of activity seen with random lysine-targeted PEGylation.

Table 2: Comparison of Receptor Binding Affinity (Kd) of Native vs. PEGylated Proteins

ProteinPEG Size (kDa)Fold Change in Kd (PEGylated/Native)
Fibroblast Growth Factor 7 (FGF7)10~5
Antibody Fragment (Fab)20~2-3
Anakinra (IL-1 receptor antagonist)40~4

This table presents representative data on the change in binding affinity after PEGylation. A fold change greater than 1 indicates a decrease in binding affinity. In all listed cases, PEGylation led to a minor loss of affinity.[7][8]

Table 3: Comparison of Enzyme Kinetic Parameters of PEGylated vs. Non-PEGylated α-Chymotrypsin

PEG Size (kDa)Degree of PEGylationkcat (% of Native)KM (mM)
Native α-Chymotrypsin-100%0.05
5~6 PEGs/protein~55%0.08
20~4 PEGs/protein~40%0.12

This table illustrates the effect of PEG size and degree of PEGylation on the kinetic parameters of an enzyme. Generally, as the PEG size and number of attached PEGs increase, the catalytic efficiency (kcat) decreases, and the substrate affinity (as indicated by an increased KM) is reduced.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PEGylated protein activity.

Protocol 1: this compound Conjugation to a Protein with a Single Cysteine Residue

This protocol outlines the steps for conjugating this compound to a protein containing a free cysteine.

Materials:

  • Protein with a single surface-accessible cysteine residue

  • This compound

  • Reducing agent (e.g., TCEP)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 6.5-7.5)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If the cysteine residue is in a disulfide bond, it must first be reduced. Add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of this compound to the protein solution.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as free cysteine, to react with any excess this compound.

  • Purification: Separate the PEGylated protein from unreacted protein and excess PEG reagent using SEC. The larger hydrodynamic radius of the PEGylated protein will cause it to elute earlier than the unmodified protein.

  • Characterization: Confirm successful conjugation and purity using SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry.

Protocol 2: In Vitro Cell-Based Proliferation Assay

This assay is suitable for assessing the activity of PEGylated growth factors or cytokines, such as interferon.

Materials:

  • Target cell line responsive to the protein of interest

  • Cell culture medium

  • PEGylated and non-PEGylated protein standards

  • MTT reagent

  • Solubilization solution (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the PEGylated and non-PEGylated protein in cell culture medium. Remove the old medium from the cells and add the protein dilutions. Include a negative control (medium only).

  • Incubation: Incubate the plate for a period determined by the specific cell line and protein (e.g., 48-72 hours).

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will convert the MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance versus the log of the protein concentration. Determine the EC50 (the concentration that gives half-maximal response) for both the PEGylated and non-PEGylated protein to compare their potency.

Protocol 3: ELISA-Based Receptor Binding Assay

This protocol can be used to determine the binding affinity of a PEGylated protein to its receptor.

Materials:

  • Recombinant receptor

  • PEGylated and non-PEGylated protein

  • ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Primary antibody against the protein

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of an ELISA plate with the recombinant receptor overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Binding: Add serial dilutions of the PEGylated and non-PEGylated protein to the wells and incubate for 2 hours at room temperature.

  • Primary Antibody: Wash the plate and add the primary antibody against the protein. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add TMB substrate. Allow the color to develop.

  • Stopping and Reading: Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Plot the absorbance versus the log of the protein concentration. The resulting binding curves can be used to calculate the dissociation constant (Kd) for the PEGylated and non-PEGylated protein.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow for validating PEGylated protein activity and a key signaling pathway affected by a PEGylated therapeutic.

experimental_workflow cluster_conjugation Protein-PEG Conjugation cluster_validation Activity Validation protein Native Protein (with free -SH) reaction Conjugation Reaction protein->reaction activity_assay In Vitro Activity Assay (e.g., Cell Proliferation) protein->activity_assay Control binding_assay Receptor Binding Assay (e.g., ELISA) protein->binding_assay Control peg This compound peg->reaction purification Purification (SEC) reaction->purification peg_protein PEGylated Protein purification->peg_protein peg_protein->activity_assay Test Sample peg_protein->binding_assay Test Sample data_analysis Data Analysis (EC50, Kd Comparison) activity_assay->data_analysis binding_assay->data_analysis

Fig. 1: Experimental workflow for this compound conjugation and subsequent activity validation.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus peg_ifn PEGylated Interferon receptor Interferon Receptor (IFNAR1/IFNAR2) peg_ifn->receptor Binding jak JAK1 / TYK2 receptor->jak Activation stat STAT1 / STAT2 jak->stat Phosphorylation stat_p pSTAT1 / pSTAT2 stat->stat_p isgf3 ISGF3 Complex stat_p->isgf3 Dimerization with IRF9 irf9 IRF9 irf9->isgf3 isgf3_n ISGF3 isgf3->isgf3_n Nuclear Translocation isre Interferon-Stimulated Response Element (ISRE) gene_transcription Transcription of Interferon-Stimulated Genes (ISGs) isre->gene_transcription Initiation isgf3_n->isre Binding

Fig. 2: The JAK-STAT signaling pathway activated by PEGylated interferon.

References

A Comparative Analysis of Thiol-Reactive PEGs for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a thiol-reactive polyethylene glycol (PEG) derivative is a critical step in the development of bioconjugates with optimal performance and stability. This guide provides a comprehensive comparison of commonly used thiol-reactive PEGs, supported by experimental data and detailed protocols to aid in your research and development endeavors.

The specific and efficient covalent modification of thiol groups, primarily from cysteine residues in proteins and peptides, is a cornerstone of modern bioconjugation. This technique is pivotal in creating antibody-drug conjugates (ADCs), PEGylated proteins for extended half-life, and fluorescently labeled biomolecules for diagnostic purposes. Thiol-reactive PEGs offer a high degree of selectivity due to the relatively low abundance of free thiols in biomolecules compared to other functional groups like amines.

This guide will delve into a comparative analysis of four major classes of thiol-reactive PEGs: maleimides, vinyl sulfones, iodoacetamides, and pyridyl disulfides. We will explore their reaction mechanisms, kinetics, stability of the resulting linkage, and optimal reaction conditions.

Comparative Analysis of Thiol-Reactive PEGs

The choice of a thiol-reactive PEG depends on the specific application, desired stability of the conjugate, and the properties of the biomolecule to be modified. The following tables provide a summary of the key characteristics of each class of reagent.

Table 1: Performance Characteristics of Thiol-Reactive PEGs
FeatureMaleimide-PEGVinyl Sulfone-PEGIodoacetyl-PEGPyridyl Disulfide-PEG
Reactive Group MaleimideVinyl SulfoneIodoacetylPyridyl Disulfide
Resulting Linkage ThioetherThioetherThioetherDisulfide
Reaction pH 6.5 - 7.5[1][2]7.0 - 9.0[3]7.5 - 8.5[4]4.0 - 7.5[1]
Reaction Speed Very Fast[5]Slow to Moderate[5]FastFast
Linkage Stability Stable, but susceptible to retro-Michael reaction and thiol exchange[6]Highly Stable and Irreversible[5]Stable and Irreversible[5]Reversible (cleavable by reducing agents)[1]
Selectivity High for thiols at pH 6.5-7.5[1]High for thiols[3]High for thiols, potential for reaction with other nucleophiles at higher pH[1]Highly specific for thiols
Key Advantages Rapid reaction kinetics at physiological pH.[5]Forms a very stable, non-reversible bond.[5]Forms a stable, non-reversible bond.Reversible linkage allows for payload release in a reducing environment.[1]
Key Disadvantages Potential for conjugate instability in the presence of other thiols.[6]Slower reaction rate compared to maleimides.[5]Potential for side reactions with other amino acid residues.[5]Linkage is not stable in reducing environments.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and characterization of PEGylated biomolecules. The following sections provide generalized protocols for protein conjugation with each class of thiol-reactive PEG.

Protocol 1: General Procedure for Thiol-Specific PEGylation with Maleimide-PEG

This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue using a PEG-maleimide reagent.[7][8][9]

Materials:

  • Cysteine-containing protein

  • Maleimide-PEG reagent

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0, containing 1 mM EDTA.

  • Quenching solution: 1 M β-mercaptoethanol or cysteine solution.

  • Purification system (e.g., size-exclusion or ion-exchange chromatography).

Procedure:

  • Protein Preparation: Dissolve the cysteine-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a 10-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is preferred as it does not contain a thiol group and does not need to be removed before the addition of the maleimide-PEG.[1] If other reducing agents like DTT are used, they must be removed by dialysis or desalting column before proceeding.

  • PEGylation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG reagent to the protein solution.[8] The optimal molar ratio may need to be determined empirically.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C.[8] The reaction progress can be monitored by SDS-PAGE or HPLC.

  • Quenching: Quench the reaction by adding an excess of a small molecule thiol (e.g., β-mercaptoethanol or cysteine) to react with any unreacted Maleimide-PEG.

  • Purification: Purify the PEGylated protein from excess PEG reagent and unreacted protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[5]

  • Characterization: Characterize the purified conjugate by SDS-PAGE, mass spectrometry, and functional assays to determine the degree of PEGylation and retention of biological activity.

Protocol 2: General Procedure for Thiol-Specific PEGylation with Vinyl Sulfone-PEG

This protocol describes the conjugation of a vinyl sulfone-PEG to a thiol-containing protein.

Materials:

  • Cysteine-containing protein

  • Vinyl Sulfone-PEG reagent

  • Reaction Buffer: Phosphate or borate buffer, pH 8.0-9.0.

  • Purification system (e.g., SEC or IEX).

Procedure:

  • Protein Preparation: Prepare the protein solution as described in Protocol 1.

  • PEGylation Reaction: Add a 10- to 50-fold molar excess of the Vinyl Sulfone-PEG reagent to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature. The reaction is slower than with maleimides and may require longer incubation times (4-24 hours). Monitor the reaction progress by SDS-PAGE or HPLC.

  • Purification: Purify the PEGylated protein using SEC or IEX.

  • Characterization: Characterize the final conjugate as described in Protocol 1.

Protocol 3: General Procedure for Thiol-Specific PEGylation with Iodoacetyl-PEG

This protocol details the conjugation of an iodoacetyl-PEG to a thiol-containing protein.

Materials:

  • Cysteine-containing protein

  • Iodoacetyl-PEG reagent

  • Reaction Buffer: Phosphate buffer, pH 7.5-8.5.[4]

  • Purification system (e.g., SEC or IEX).

Procedure:

  • Protein Preparation: Prepare the protein solution as described in Protocol 1. The reaction should be performed in the dark to prevent the formation of free iodine.

  • PEGylation Reaction: Add a 10- to 20-fold molar excess of the Iodoacetyl-PEG reagent to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours in the dark.

  • Purification: Purify the PEGylated protein using SEC or IEX.

  • Characterization: Characterize the final conjugate as described in Protocol 1.

Protocol 4: General Procedure for Reversible Thiol-Specific PEGylation with Pyridyl Disulfide-PEG

This protocol describes the reversible conjugation of a pyridyl disulfide-PEG to a thiol-containing protein.

Materials:

  • Cysteine-containing protein

  • Pyridyl Disulfide-PEG reagent

  • Reaction Buffer: PBS, pH 7.0-7.5.

  • Purification system (e.g., SEC or IEX).

Procedure:

  • Protein Preparation: Prepare the protein solution as described in Protocol 1.

  • PEGylation Reaction: Add a 10- to 20-fold molar excess of the Pyridyl Disulfide-PEG reagent to the protein solution. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[1]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

  • Purification: Purify the PEGylated protein using SEC or IEX.

  • Characterization and Cleavage: Characterize the final conjugate as described in Protocol 1. To demonstrate the reversibility of the linkage, the conjugate can be treated with a reducing agent like DTT, which will cleave the disulfide bond and release the PEG moiety.

Visualization of Experimental Workflow and Logic

Workflow for Selecting a Thiol-Reactive PEG

The selection of the most suitable thiol-reactive PEG is a critical decision that impacts the final properties of the bioconjugate. The following diagram illustrates a logical workflow to guide this selection process.

Thiol_PEG_Selection_Workflow start Define Application Requirements stability Is a stable, irreversible linkage required? start->stability reversible Is a cleavable/reversible linkage desired? stability->reversible No kinetics Are rapid reaction kinetics critical? stability->kinetics Yes reversible->stability No, re-evaluate requirements pyridyl_disulfide Pyridyl Disulfide-PEG reversible->pyridyl_disulfide Yes maleimide Maleimide-PEG kinetics->maleimide Yes vinyl_sulfone Vinyl Sulfone-PEG kinetics->vinyl_sulfone No, slower kinetics are acceptable iodoacetyl Iodoacetyl-PEG kinetics->iodoacetyl Yes, but be mindful of potential side reactions end_stable Proceed with conjugation and characterization maleimide->end_stable vinyl_sulfone->end_stable iodoacetyl->end_stable end_reversible Proceed with conjugation and characterization pyridyl_disulfide->end_reversible

A decision-making workflow for selecting the appropriate thiol-reactive PEG.
General Experimental Workflow for Protein PEGylation

The following diagram outlines the key steps involved in a typical protein PEGylation experiment, from initial protein preparation to the final characterization of the conjugate.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis protein_prep Protein Preparation (Buffer exchange, reduction of disulfides if necessary) conjugation PEGylation Reaction (Incubate protein and PEG under optimal conditions) protein_prep->conjugation peg_prep Thiol-Reactive PEG Preparation (Dissolution in appropriate buffer) peg_prep->conjugation quenching Quenching (Stop the reaction with a quenching agent) conjugation->quenching purification Purification (SEC, IEX, etc.) quenching->purification characterization Characterization (SDS-PAGE, Mass Spec, Functional Assays) purification->characterization

A general experimental workflow for protein PEGylation.

By carefully considering the information presented in this guide, researchers and drug developers can make informed decisions in selecting the optimal thiol-reactive PEG for their specific bioconjugation needs, ultimately leading to the development of more effective and stable biotherapeutics and research tools.

References

A Comparative Guide to m-PEG5-SH Modified Surfaces: An Analysis by XPS and FTIR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. The modification of surfaces with polyethylene glycol (PEG) linkers is a widely adopted strategy to prevent non-specific protein adsorption, enhance biocompatibility, and improve the performance of various biomedical devices and drug delivery systems. Among the diverse array of PEG derivatives, methoxy-terminated PEG with five ethylene glycol units and a terminal thiol group (m-PEG5-SH) is a popular choice for creating self-assembled monolayers (SAMs) on gold and other noble metal surfaces.

This guide provides a comprehensive comparison of this compound modified surfaces with alternative surface modifications, supported by experimental data from X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR). We will delve into the characteristic spectral features, compare their antifouling properties, and provide detailed experimental protocols for surface preparation and analysis.

Performance Comparison: this compound vs. Alternatives

The primary function of PEGylation is to create a hydrophilic barrier that repels proteins and other biomolecules. The efficiency of this "antifouling" property is influenced by factors such as the length of the PEG chain and the density of the monolayer. Here, we compare this compound with two common alternatives: a longer-chain PEG-thiol (m-PEG10-SH) and a carboxyl-terminated alkanethiol (11-mercaptoundecanoic acid, MUA).

Surface ModifierKey CharacteristicsProtein Resistance (Lysozyme Adsorption)Key AdvantagesKey Disadvantages
This compound Short-chain, methoxy-terminated PEG-thiolForms a dense layer that significantly reduces protein adsorption.Forms well-ordered and dense monolayers; effective in reducing non-specific binding of smaller proteins.May be less effective against larger proteins compared to longer PEG chains.
m-PEG10-SH Longer-chain, methoxy-terminated PEG-thiolOffers enhanced protein resistance, particularly for larger proteins, due to a thicker hydrophilic layer.Greater steric hindrance to protein approach; improved antifouling for a broader range of biomolecules.May form less dense monolayers due to increased steric hindrance between chains.
11-MUA Carboxyl-terminated alkanethiolCan exhibit some protein resistance but is generally more prone to fouling than PEGylated surfaces. The terminal carboxyl group can be used for further functionalization.Provides a reactive surface for covalent immobilization of biomolecules.Lower intrinsic antifouling properties compared to PEG; surface charge can influence protein interactions.

Experimental Data: XPS and FTIR Analysis

XPS and FTIR are powerful surface-sensitive techniques that provide detailed information about the chemical composition and molecular structure of modified surfaces.

X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition and chemical states of the atoms on a surface. For this compound modified gold surfaces, high-resolution scans of the C 1s, O 1s, S 2p, and Au 4f regions are particularly informative.

Table 2: Characteristic XPS Peak Binding Energies (eV) for Modified Gold Surfaces

Element (Region)This compoundm-PEG10-SH11-MUAInterpretation
C 1s ~285.0 (C-C), ~286.5 (C-O)~285.0 (C-C), ~286.5 (C-O)~285.0 (C-C), ~288.5 (O=C-O)The C-O peak is characteristic of the ethylene glycol units in PEG. The O=C-O peak is indicative of the carboxylic acid group in MUA.
O 1s ~532.8~532.8~532.0 (C=O), ~533.5 (C-OH)The single O 1s peak for PEG corresponds to the ether oxygen. The two peaks for MUA correspond to the carbonyl and hydroxyl oxygens of the carboxyl group.
S 2p (S 2p3/2) ~162.0~162.0~162.0This binding energy is characteristic of a thiolate species covalently bonded to a gold surface.
Au 4f (Au 4f7/2) ~84.0~84.0~84.0The binding energy of the underlying gold substrate.
Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy, particularly in the Attenuated Total Reflectance (ATR) mode, is used to identify the vibrational modes of the molecules in the SAM, confirming the presence of the desired functional groups.

Table 3: Characteristic FTIR Absorption Bands (cm⁻¹) for Modified Surfaces

Vibrational ModeThis compoundm-PEG10-SH11-MUA
C-O-C stretch (ether) ~1110 ~1110 -
CH₂ symmetric & asymmetric stretches ~2870, ~2920~2870, ~2920~2850, ~2920
C=O stretch (carboxylic acid) --~1710

The prominent C-O-C stretching vibration around 1110 cm⁻¹ is a clear signature of the PEG backbone and is absent in the MUA spectrum.[1] Conversely, the C=O stretch at approximately 1710 cm⁻¹ is characteristic of the carboxylic acid group of MUA.[1]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reproducible and reliable results in surface modification studies.

Protocol 1: Formation of Self-Assembled Monolayers (SAMs) on Gold
  • Substrate Preparation: Use gold-coated silicon wafers or glass slides. Clean the substrates by sonication in ethanol and then water, followed by drying under a stream of nitrogen. Plasma cleaning or piranha solution treatment can be used for more rigorous cleaning, but caution is advised with piranha solution.

  • Thiol Solution Preparation: Prepare a 1 mM solution of the desired thiol (this compound, m-PEG10-SH, or 11-MUA) in absolute ethanol.

  • SAM Formation: Immerse the clean gold substrates in the thiol solution in a sealed container. To minimize oxidation, it is recommended to purge the container with an inert gas like nitrogen or argon.

  • Incubation: Allow the self-assembly process to proceed for at least 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing: After incubation, remove the substrates from the thiol solution and rinse them thoroughly with ethanol to remove any non-covalently bound molecules.

  • Drying: Dry the substrates under a gentle stream of nitrogen.

  • Storage: Store the modified substrates in a clean, dry environment, preferably under an inert atmosphere, until analysis.

Protocol 2: XPS and FTIR Analysis
  • XPS Analysis:

    • Introduce the modified substrates into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Acquire survey scans to identify the elements present on the surface.

    • Perform high-resolution scans for the C 1s, O 1s, S 2p, and Au 4f regions to determine the chemical states and quantify the elemental composition.

    • Use a monochromatic Al Kα X-ray source and set the analyzer pass energy appropriately for survey and high-resolution scans (e.g., 160 eV for survey and 20-40 eV for high-resolution).

  • FTIR-ATR Analysis:

    • Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a germanium or zinc selenide crystal).

    • Press the modified substrate firmly against the ATR crystal to ensure good contact.

    • Collect the infrared spectrum in the range of 4000-600 cm⁻¹.

    • Acquire a background spectrum of the clean, unmodified gold substrate for background subtraction.

    • Typically, 128 to 256 scans are co-added at a resolution of 4 cm⁻¹ to obtain a good signal-to-noise ratio.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the preparation and analysis of this compound modified surfaces.

experimental_workflow cluster_prep Surface Preparation cluster_analysis Surface Analysis start Start: Clean Gold Substrate thiol_solution Prepare 1 mM This compound Solution immersion Immerse Substrate in Thiol Solution thiol_solution->immersion incubation Incubate for 18-24h immersion->incubation rinsing Rinse with Ethanol incubation->rinsing drying Dry with Nitrogen rinsing->drying modified_surface This compound Modified Surface drying->modified_surface xps XPS Analysis (C 1s, S 2p, O 1s) modified_surface->xps ftir FTIR-ATR Analysis (C-O-C stretch) modified_surface->ftir data_interpretation Data Interpretation & Comparison xps->data_interpretation ftir->data_interpretation

Caption: Experimental workflow for the preparation and analysis of this compound modified surfaces.

Logical Relationship of Surface Properties and Performance

The chemical and physical properties of the modified surface, as determined by XPS and FTIR, directly influence its performance, particularly its ability to resist protein adsorption.

logical_relationship cluster_properties Surface Properties cluster_performance Surface Performance composition Elemental Composition (XPS: C, O, S) monolayer_quality Monolayer Density & Order composition->monolayer_quality chemistry Chemical States (XPS: C-O, S-Au) chemistry->monolayer_quality functional_groups Vibrational Modes (FTIR: C-O-C) functional_groups->monolayer_quality protein_resistance Protein Resistance (Antifouling) monolayer_quality->protein_resistance biocompatibility Biocompatibility protein_resistance->biocompatibility

Caption: Relationship between surface properties and performance of PEG-modified surfaces.

References

A Comparative Guide to the Performance of m-PEG5-SH in Preventing Non-Specific Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to minimize non-specific binding in their assays and formulations, the choice of surface passivation agent is critical. This guide provides an objective comparison of m-PEG5-SH's performance against other common anti-fouling agents, supported by experimental data and detailed protocols.

Methoxylated polyethylene glycol with a terminal thiol group and five ethylene glycol units (this compound) is a popular choice for creating hydrophilic and biocompatible surfaces that resist the non-specific adsorption of proteins and other biomolecules. Its relatively short chain length and terminal thiol group allow for the formation of dense, well-ordered self-assembled monolayers (SAMs) on gold and other noble metal surfaces. This guide will delve into the quantitative performance of this compound and compare it with other widely used alternatives, providing the necessary information to select the optimal agent for your specific application.

Comparative Performance Against Alternatives

The effectiveness of an anti-fouling agent is typically quantified by measuring the amount of protein that non-specifically adsorbs to a treated surface. Techniques such as Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance with Dissipation (QCM-D), and Enzyme-Linked Immunosorbent Assay (ELISA) are commonly employed for this purpose. While specific quantitative data for this compound is often embedded within broader studies, the following tables summarize representative data for short-chain PEGs and other common anti-fouling agents to provide a comparative perspective.

Table 1: Comparison of Non-Specific Protein Adsorption for Various Surface Coatings

Surface CoatingProtein Adsorbed (ng/cm²)Experimental TechniqueReference Protein(s)Key Findings
Short-Chain PEG-SH (proxy for this compound) < 5 SPR, QCM-DBSA, FibrinogenShort-chain PEGs form dense monolayers that effectively prevent protein adsorption.[1][2]
Long-Chain PEG-SH (>10 units) 5 - 20SPR, QCM-DBSA, LysozymeLonger chains can have lower grafting density, potentially allowing for some protein penetration and adsorption.[1][2]
Zwitterionic Polymers (e.g., pCB, pSBMA) < 2SPRBSA, FibrinogenOften exhibit superior anti-fouling performance compared to PEGs due to strong hydration via ionic solvation.[3]
Bovine Serum Albumin (BSA) Blocking 10 - 50ELISA, QCM-DVariousWhile widely used and effective, it can still lead to higher background compared to well-formed PEG or zwitterionic layers.
Uncoated Gold Surface > 200SPR, QCM-DBSA, FibrinogenServes as a control, demonstrating significant non-specific protein adsorption.

Note: The values presented are representative and can vary based on the specific experimental conditions, including protein concentration, buffer composition, and surface preparation.

Experimental Protocols

To ensure reproducibility and accurate assessment of anti-fouling performance, detailed experimental protocols are essential. Below are methodologies for key experiments used to evaluate the efficacy of this compound and other surface coatings.

Protocol 1: Surface Modification of Gold Substrates with this compound

This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a gold surface, a common substrate for SPR and QCM-D experiments.

Materials:

  • Gold-coated substrates (e.g., SPR sensor chips, QCM-D crystals)

  • This compound

  • Anhydrous ethanol

  • Ultrapure water

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrates by rinsing with ultrapure water followed by anhydrous ethanol. Dry the substrates under a gentle stream of nitrogen gas.

  • SAM Formation: Immediately immerse the cleaned and dried substrates in a freshly prepared solution of 1 mM this compound in anhydrous ethanol.

  • Incubation: Allow the substrates to incubate in the this compound solution for at least 18 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with anhydrous ethanol to remove any non-covalently bound molecules.

  • Drying: Dry the functionalized substrates under a nitrogen stream.

  • Storage: Store the modified substrates in a clean, dry environment until further use.

Protocol 2: Evaluation of Non-Specific Protein Binding using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive technique for real-time, label-free monitoring of molecular interactions at a surface.

Equipment and Reagents:

  • SPR instrument

  • This compound functionalized gold sensor chip (from Protocol 1)

  • Control (unmodified) gold sensor chip

  • Running buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Protein solution (e.g., 1 mg/mL Bovine Serum Albumin in running buffer)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

Procedure:

  • System Equilibration: Insert the this compound functionalized sensor chip and a control chip into the SPR instrument. Allow the system to equilibrate with a continuous flow of running buffer until a stable baseline is achieved.

  • Protein Injection: Inject the protein solution over the sensor surfaces for a defined association time (e.g., 5 minutes) at a constant flow rate.

  • Dissociation: Switch the flow back to the running buffer to monitor the dissociation of any bound protein for a defined period (e.g., 5 minutes).

  • Regeneration: If necessary, inject the regeneration solution to remove any remaining bound protein and prepare the surface for the next cycle.

  • Data Analysis: The change in the SPR signal (measured in Response Units, RU) is proportional to the mass of protein bound to the surface. Compare the net change in RU between the this compound functionalized surface and the control surface to quantify the reduction in non-specific binding. A lower RU value on the modified surface indicates better anti-fouling performance.[4]

Protocol 3: Assessment of Anti-Fouling Properties by Quartz Crystal Microbalance with Dissipation (QCM-D)

QCM-D measures changes in frequency and dissipation of an oscillating sensor crystal to quantify mass adsorption and the viscoelastic properties of the adsorbed layer.

Equipment and Reagents:

  • QCM-D instrument

  • This compound functionalized gold-coated QCM-D sensors (from Protocol 1)

  • Control (unmodified) gold-coated QCM-D sensors

  • Running buffer (e.g., PBS, pH 7.4)

  • Protein solution (e.g., 0.1 mg/mL fibrinogen in running buffer)

Procedure:

  • Baseline Establishment: Mount the functionalized and control sensors in the QCM-D flow modules. Establish a stable baseline by flowing the running buffer over the sensor surfaces.

  • Protein Adsorption: Introduce the protein solution into the flow modules and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency corresponds to an increase in mass on the sensor surface.

  • Rinsing: After the adsorption phase, switch back to the running buffer to rinse away any loosely bound protein.

  • Data Modeling: Use the Sauerbrey equation (for rigid films) or more complex viscoelastic modeling to convert the change in frequency to the adsorbed mass per unit area (ng/cm²).[5] Compare the adsorbed mass on the this compound surface to the control surface to determine the anti-fouling efficiency.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in surface modification and the evaluation of non-specific binding.

Experimental_Workflow cluster_prep Surface Preparation cluster_analysis Non-Specific Binding Analysis start Start: Clean Gold Substrate functionalization Incubate in 1 mM this compound in Ethanol (18h) start->functionalization rinsing Rinse with Ethanol functionalization->rinsing drying Dry with Nitrogen Stream rinsing->drying analysis_start Mount Functionalized Substrate in Analytical Instrument (SPR/QCM-D) drying->analysis_start baseline Establish Stable Baseline with Running Buffer analysis_start->baseline protein_injection Inject Protein Solution baseline->protein_injection data_acquisition Real-time Data Acquisition (ΔRU or Δf/ΔD) protein_injection->data_acquisition rinsing_analysis Rinse with Running Buffer data_acquisition->rinsing_analysis data_analysis Quantify Adsorbed Mass rinsing_analysis->data_analysis

Caption: Workflow for surface modification with this compound and subsequent analysis of non-specific protein binding.

Logical_Relationships cluster_properties This compound Properties cluster_performance Anti-Fouling Performance thiol_group Thiol (-SH) Group sam Dense Self-Assembled Monolayer (SAM) thiol_group->sam enables covalent bonding to gold peg_chain Short PEG Chain (5 units) peg_chain->sam contributes to monolayer ordering methoxy_group Methoxy (-OCH3) Cap reduced_nsb Reduced Non-Specific Binding methoxy_group->reduced_nsb prevents further reaction hydration Steric Hindrance & Hydration Layer sam->hydration hydration->reduced_nsb

Caption: Logical relationships between the properties of this compound and its anti-fouling performance.

Conclusion

This compound is an effective agent for preventing non-specific binding on a variety of surfaces, particularly gold. Its ability to form dense, well-ordered self-assembled monolayers creates a robust barrier to protein adsorption. While zwitterionic polymers may offer superior performance in some contexts, the ease of use and well-established protocols for thiol-on-gold chemistry make this compound a reliable and widely applicable choice for researchers in drug development and other scientific fields. The selection of the most appropriate anti-fouling agent will ultimately depend on the specific requirements of the application, including the nature of the surface, the biomolecules of interest, and the desired level of background reduction.

References

A Head-to-Head Comparison of m-PEG5-SH and m-PEG5-acid for Surface Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker molecule for surface modification is a critical decision that can significantly impact the performance and efficacy of the final product. Among the myriad of options, methoxy-polyethylene glycol (m-PEG) derivatives are widely utilized for their ability to impart hydrophilicity, biocompatibility, and resistance to non-specific protein adsorption. This guide provides an in-depth, objective comparison of two commonly used short-chain PEG linkers: m-PEG5-SH (thiol-terminated) and m-PEG5-acid (carboxylic acid-terminated), focusing on their performance in surface chemistry applications.

This comparison will delve into the fundamental differences in their surface attachment chemistries, the resulting surface properties, and their efficiencies in subsequent bioconjugation reactions. The information presented is supported by experimental data to aid in the selection of the optimal linker for your specific research needs.

At a Glance: Key Differences and Applications

FeatureThis compoundm-PEG5-acid
Terminal Group Thiol (-SH)Carboxylic Acid (-COOH)
Primary Substrate Noble metals (e.g., gold, silver)Oxides (e.g., silica, iron oxide), amine-functionalized surfaces
Attachment Chemistry Spontaneous self-assembly (chemisorption)Covalent bond formation via activators (e.g., EDC/NHS)
Bond Strength Strong and stable gold-sulfur bondStable amide bond
Reaction Simplicity One-step incubationMulti-step activation and coupling
Common Applications Gold nanoparticle functionalization, biosensors, drug deliverySilica nanoparticle coating, quantum dot functionalization, surface modification of polymers

Performance Comparison: Grafting Density, Stability, and Bioconjugation Efficiency

A direct quantitative comparison of this compound and m-PEG5-acid performance is highly dependent on the substrate and experimental conditions. However, based on available literature, we can summarize the expected performance characteristics.

Performance MetricThis compound on Gold Substratesm-PEG5-acid on Amine-Functionalized Substrates
Grafting Density High, influenced by steric hindrance of the PEG chain. For a 2 kDa mPEG-SH on 8.5 nm gold nanoparticles, a grafting density of 2.3 PEG/nm² has been reported.[1] For a similar molecular weight PEG on gold nanoparticles, grafting densities can range from 0.8 to 3.93 PEG/nm², decreasing with increasing PEG length.[2][3]Variable, dependent on the density of surface amine groups and the efficiency of the coupling reaction.
Surface Stability Forms a highly stable self-assembled monolayer (SAM) due to the strong gold-sulfur bond.[4] However, the thiol-gold bond can be susceptible to oxidation or displacement by other thiol-containing molecules over extended periods.Forms a stable covalent amide bond, which is generally resistant to hydrolysis under physiological conditions.
Protein Resistance Excellent, significantly reduces non-specific protein adsorption. The density of the PEG layer is a critical factor in preventing protein binding.Excellent, effectively prevents protein fouling. Carboxylic acid functionalized surfaces themselves have been shown to promote anti-inflammatory responses from macrophages through altered protein adsorption.[5]
Bioconjugation Efficiency High, when followed by conjugation to a maleimide-functionalized molecule. The thiol-maleimide reaction is highly specific and efficient at physiological pH.[6][7]Generally high, but can be influenced by the efficiency of the EDC/NHS activation step and potential side reactions like hydrolysis of the activated ester.

Experimental Protocols

To provide a practical context for this comparison, detailed methodologies for key experiments are outlined below.

Experimental Protocol 1: Functionalization of Gold Nanoparticles with this compound

This protocol describes the process of creating a self-assembled monolayer of this compound on the surface of gold nanoparticles.

Materials:

  • Gold nanoparticles (AuNPs) in citrate buffer

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Microcentrifuge

Procedure:

  • To a solution of AuNPs, add a 1000-fold molar excess of this compound.

  • Incubate the mixture at room temperature for 12-24 hours with gentle stirring to allow for the formation of a stable self-assembled monolayer.[1]

  • Following incubation, centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

  • Remove the supernatant containing excess, unbound this compound.

  • Resuspend the AuNP pellet in fresh PBS.

  • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound PEG linker.

  • The final pellet of this compound functionalized AuNPs can be resuspended in the desired buffer for storage or further use.

Quantification of Surface Coverage: The number of PEG chains per nanoparticle can be quantified using techniques such as isothermal titration calorimetry (ITC) or by using a fluorescently labeled PEG and measuring the fluorescence of the solution before and after functionalization.[1]

Experimental Protocol 2: Functionalization of Silica Nanoparticles with m-PEG5-acid

This protocol details the covalent attachment of m-PEG5-acid to an amine-functionalized silica nanoparticle surface using EDC/NHS chemistry.

Materials:

  • Amine-functionalized silica nanoparticles

  • m-PEG5-acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Microcentrifuge

Procedure:

  • Disperse the amine-functionalized silica nanoparticles in MES buffer.

  • In a separate tube, dissolve m-PEG5-acid, EDC, and NHS in MES buffer. A typical molar ratio is 1:2:2 (acid:EDC:NHS).

  • Incubate the activation mixture for 15-30 minutes at room temperature to form the NHS-ester of the m-PEG5-acid.

  • Add the activated m-PEG5-acid solution to the silica nanoparticle dispersion.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Centrifuge the solution to pellet the functionalized silica nanoparticles.

  • Remove the supernatant containing unreacted PEG and coupling reagents.

  • Resuspend the nanoparticle pellet in PBS.

  • Repeat the centrifugation and resuspension steps two more times.

  • The final pellet of m-PEG5-acid functionalized silica nanoparticles can be resuspended in the desired buffer.

Quantification of Surface Coverage: Surface coverage can be determined by reacting the remaining unreacted amine groups on the nanoparticle surface with a fluorescent dye (e.g., fluorescamine) and measuring the fluorescence. The difference in fluorescence before and after PEGylation corresponds to the amount of m-PEG5-acid attached.

Visualizing the Chemistries

To further illustrate the processes described, the following diagrams outline the experimental workflows.

G cluster_0 This compound Functionalization Workflow AuNPs in\nCitrate Buffer AuNPs in Citrate Buffer Add this compound Add this compound AuNPs in\nCitrate Buffer->Add this compound Incubate 12-24h Centrifuge & Wash (x3) Centrifuge & Wash (x3) Add this compound->Centrifuge & Wash (x3) Remove excess This compound Coated\nAuNPs This compound Coated AuNPs Centrifuge & Wash (x3)->this compound Coated\nAuNPs G cluster_1 m-PEG5-acid Functionalization Workflow Amine-Silica NPs Amine-Silica NPs Centrifuge & Wash (x3) Centrifuge & Wash (x3) Amine-Silica NPs->Centrifuge & Wash (x3) Remove excess m-PEG5-acid + EDC/NHS m-PEG5-acid + EDC/NHS Activated PEG-NHS Activated PEG-NHS m-PEG5-acid + EDC/NHS->Activated PEG-NHS Activate (15-30 min) Activated PEG-NHS->Amine-Silica NPs Couple (2-4h) m-PEG5-acid Coated\nSilica NPs m-PEG5-acid Coated Silica NPs Centrifuge & Wash (x3)->m-PEG5-acid Coated\nSilica NPs

References

Safety Operating Guide

Proper Disposal of m-PEG5-SH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Safe and compliant disposal of m-PEG5-SH is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following information is synthesized from safety data sheets (SDS) of closely related thiol-containing PEG compounds and should be used in conjunction with your institution's specific safety protocols and local regulations.

Hazard Identification and Classification

Based on data for similar m-PEG-thiol compounds, this compound is classified under several hazard categories. Understanding these hazards is the first step in safe handling and disposal.

Hazard ClassGHS ClassificationHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment (Long-term)Category 1H410: Very toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment.

  • Gloves: Wear protective gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Clothing: Wear a lab coat or other protective clothing.

  • Respiratory Protection: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations.[1] The following steps provide a general workflow for compliant disposal.

  • Consult Local Regulations: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) office to understand the specific requirements for chemical waste disposal.

  • Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. It should be collected in a designated, properly labeled, and sealed container.

  • Container Labeling: The waste container must be clearly labeled with the chemical name ("this compound waste" or "Thiol-containing waste"), relevant hazard symbols (e.g., irritant, health hazard, environmentally hazardous), and the date of accumulation.

  • Storage Pending Disposal: Store the sealed waste container in a well-ventilated, designated chemical waste storage area, away from incompatible materials such as strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the chemical waste. Do not attempt to dispose of this compound down the drain or in regular trash.

Emergency Procedures

In case of accidental release or exposure, follow these procedures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1]

  • Skin Contact: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[1]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]

  • Spills: Collect spillage to prevent it from entering drains or waterways, as it is very toxic to aquatic life.[1]

cluster_prep Preparation for Disposal cluster_disposal Disposal Workflow cluster_emergency Emergency Response start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Designated, Labeled Container ppe->segregate consult Consult Institutional and Local Regulations (EHS Office) segregate->consult store Store Sealed Container in a Designated Waste Area consult->store pickup Arrange for Professional Waste Disposal Pickup store->pickup end_node End: Compliant Disposal pickup->end_node spill Spill or Exposure Occurs contain Contain Spill & Prevent Environmental Release spill->contain decontaminate Follow First Aid for Exposure (Skin, Eyes, Inhalation) spill->decontaminate report Report to EHS Office contain->report decontaminate->report

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling m-PEG5-SH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for m-PEG5-SH

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When working with this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Preparation & Weighing Chemical splash goggles or a face shield.[1][2][3]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][3]Laboratory coat.[3]Use in a certified chemical fume hood.[2][4] If dust formation is possible, a NIOSH-approved N95 or P1 type dust mask is recommended.[1]
Chemical Reactions Chemical splash goggles and a face shield.[1][2][3]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][3]Flame-retardant laboratory coat.All operations must be conducted in a certified chemical fume hood.[2][4]
Spill Cleanup Chemical splash goggles and a face shield.[1][2][3]Heavy-duty chemical-resistant gloves.Chemical-resistant apron or coveralls.[2]An air-purifying respirator with appropriate cartridges for organic vapors may be necessary depending on the spill size and ventilation.[3]
Waste Disposal Chemical splash goggles.[1][2][3]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][3]Laboratory coat.[3]Work in a well-ventilated area or chemical fume hood.[2][4]
Occupational Exposure Limits

While this compound itself does not have a specific established Permissible Exposure Limit (PEL), the limits for polyethylene glycol (PEG) dust can be used as a guideline.

SubstanceLimit TypeExposure LimitRegulatory Body
Polyethylene Glycol (as respirable dust)PEL5.00 mg/m³OSHA
Polyethylene GlycolTWA10.00 mg/m³WEEL

Operational Protocol for Handling this compound

A strict operational protocol is essential to minimize risks. The following step-by-step guidance should be followed.

Pre-Handling Preparations
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and mitigation strategies.

  • SDS Review: Always review the Safety Data Sheet (SDS) for this compound before use.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.

  • Ventilation: All work with this compound should be performed in a certified chemical fume hood to avoid inhalation of any potential dust or aerosols.[2][4]

Handling and Experimental Procedures
  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Controlled Dispensing: Use non-sparking tools for transfers to minimize the risk of ignition if the material is in a fine powder form.[3] Dispense the smallest quantity necessary for the experiment.

  • Containment: Work within a secondary containment tray to control any potential spills.

  • Avoid Incompatibilities: Keep this compound away from strong oxidizers, strong acids, and strong bases.

Post-Handling Procedures
  • Decontamination: Thoroughly clean the work area after use.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.[1]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Waste Container: Collect all waste containing this compound, including unused product, reaction residues, and contaminated consumables (e.g., gloves, wipes), in a clearly labeled and sealed container.

  • Labeling: The waste container must be labeled with the chemical name and associated hazards.

  • Storage: Store the sealed waste container in a designated, well-ventilated area away from incompatible materials.

Disposal Method
  • Licensed Contractor: Dispose of the chemical waste through a licensed and approved waste disposal contractor.[1][4]

  • Environmental Precaution: Do not empty into drains or release into the environment.[2][4]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS b Don PPE a->b c Prepare Fume Hood b->c d Weighing & Dispensing c->d Proceed to Handling e Perform Experiment d->e f Decontaminate Workspace e->f Experiment Complete g Segregate Waste f->g h Dispose via Contractor g->h

Caption: A flowchart illustrating the key stages for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG5-SH
Reactant of Route 2
Reactant of Route 2
m-PEG5-SH

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.